molecular formula C13H9NO B1209434 Dibenz[b,f][1,4]oxazepine CAS No. 257-07-8

Dibenz[b,f][1,4]oxazepine

Katalognummer: B1209434
CAS-Nummer: 257-07-8
Molekulargewicht: 195.22 g/mol
InChI-Schlüssel: NPUACKRELIJTFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dibenz[b,f][1,4]oxazepine (CAS 257-07-8), often referred to as CR gas, is a potent peripheral sensory irritant and lachrymatory agent used in biomedical research . It is a pale yellow crystalline solid with a characteristic spicy odor . Its primary research value lies in its role as an extremely potent agonist of the human Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a key biological sensor for irritant chemicals . Activation of TRPA1 by this compound induces intense, TRPA1-mediated physiological responses, including blepharospasm (eye closure), skin irritation, coughing, and a temporary sensation of breathlessness, making it a critical tool for studying irritant pathways, inflammatory pain, and airway diseases . Compared to other irritants like CS gas, CR is approximately twice as potent and its effects can be long-lasting . Toxicology studies have shown it has a very low acute lethal toxicity in several mammalian species . Beyond sensory irritation research, the dibenzoxazepine scaffold is of significant pharmacological interest and is found in compounds with diverse activities, including antipsychotic agents (e.g., loxapine), antidepressants, and calcium channel antagonists . This product is provided For Research Use Only and must not be used for diagnostic, therapeutic, or any other human or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

benzo[b][1,4]benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO/c1-3-7-12-10(5-1)9-14-11-6-2-4-8-13(11)15-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUACKRELIJTFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059764
Record name Dibenz[b,f][1,4]oxazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8059764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dibenz(b,f)(1,4)oxazepine is a colorless liquid, odorless to fruity.
Record name DIBENZ(B,F)(1,4)OXAZEPINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/30011
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Color/Form

Pale yellow crystalline solid

CAS No.

257-07-8
Record name DIBENZ(B,F)(1,4)OXAZEPINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/30011
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Dibenz[b,f][1,4]oxazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=257-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CR (lacrimator)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000257078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenz(b,4]oxazepine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293779
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dibenz[b,f][1,4]oxazepine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dibenz[b,f][1,4]oxazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8059764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibenz[b,f][1,4]oxazepine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIBENZ(B,F)(1,4)OXAZEPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1Q77A87V1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DIBENZ(b,f)[1,4]OXAZEPINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7598
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

73 °C
Record name DIBENZ(b,f)[1,4]OXAZEPINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7598
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Dibenz[b,f]oxazepine fundamental chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Fundamental Chemical Properties of Dibenz[b,f]oxazepine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenz[b,f]oxazepine, a heterocyclic compound featuring a seven-membered oxazepine ring fused to two benzene rings, is a molecule of significant interest in both tactical and therapeutic contexts.[1] While notoriously known in its aerosolized form as CR gas, a potent lachrymatory and riot control agent, the dibenzoxazepine scaffold is also a privileged structure in medicinal chemistry.[1][2][3] Derivatives of this core structure are explored for a wide range of pharmacological activities, including antipsychotic, antidepressant, analgesic, and anti-inflammatory properties.[1][4][5]

This guide provides a comprehensive overview of the fundamental chemical properties of dibenz[b,f]oxazepine, offering insights into its structure, synthesis, reactivity, and biological interactions. The information presented herein is intended to serve as a foundational resource for professionals engaged in chemical synthesis, drug discovery, and toxicological assessment involving this compound and its analogues.

Core Molecular and Physical Properties

The dibenz[b,f]oxazepine molecule is characterized by its tricyclic structure, which imparts a unique three-dimensional conformation crucial for its biological activity.[4] Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₁₃H₉NO[2][6]
Molecular Weight 195.22 g/mol [2][6]
CAS Number 257-07-8[2][6]
Appearance Pale yellow crystalline solid or colorless liquid.[1][2][1][2]
Odor Odorless to fruity or pepper-like.[1][2][1][2]
LogP (Octanol/Water) ~2.6 - 3.01 (est)[1]
Vapor Pressure 0.000342 mmHg at 25°C[7]
Density 1.16 g/cm³[7]
Solubility Highly soluble in dichloromethane (DCM) or chloroform.[8][8]

Synthesis Methodologies: Building the Tricyclic Core

The construction of the dibenz[b,f]oxazepine ring system is a key challenge for synthetic chemists. Several strategies have been developed, often relying on the formation of the central seven-membered ring as the final step.

Primary Synthetic Pathway: Condensation and Cyclization

A prevalent and effective method involves the condensation of o-aminophenol with a substituted o-chlorobenzaldehyde.[9] This approach is followed by salt formation and a subsequent intramolecular cyclization to yield the desired dibenzoxazepine core.[9]

Experimental Protocol:

  • Condensation: Equimolar amounts of o-aminophenol and o-chlorobenzaldehyde are reacted in a suitable solvent to form the corresponding Schiff base (imine).

  • Salt Formation: The resulting intermediate is treated with a base, such as potassium hydroxide, to form the potassium salt of the phenolic hydroxyl group.

  • Cyclization: The salt is then heated in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) at approximately 120°C.[9] This induces an intramolecular nucleophilic aromatic substitution (SNAr), where the phenoxide attacks the carbon bearing the chlorine atom, displacing it and forming the seven-membered ring.[3][9]

This method is versatile and can be adapted to produce various substituted derivatives by using different starting materials.[9] Microwave-assisted protocols have also been developed to accelerate this reaction, leading to high yields in shorter reaction times.[9]

G cluster_0 Step 1: Condensation cluster_1 Step 2: Salt Formation cluster_2 Step 3: Intramolecular Cyclization (SNAr) A o-Aminophenol C Imine Intermediate A->C B o-Chlorobenzaldehyde B->C D Potassium Salt C->D Base (e.g., KOH) E Dibenz[b,f]oxazepine D->E Heat (DMSO, 120°C)

Caption: General workflow for Dibenz[b,f]oxazepine synthesis.

Spectroscopic Characterization

The structural elucidation of dibenz[b,f]oxazepine and its derivatives relies on standard spectroscopic techniques. While specific data for the parent compound is sparse in public literature, the expected spectral features can be inferred from its structure and data from related analogues.[10]

  • ¹H NMR: The proton NMR spectrum is expected to show a complex series of multiplets in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons on the two benzene rings. The single proton on the nitrogen atom would likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the 13 carbon atoms. The carbons in the aromatic rings would resonate in the typical downfield region (~110-150 ppm).

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a prominent molecular ion peak (M+) at m/z 195, corresponding to its molecular weight.[11]

  • Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for C-H stretching of the aromatic rings, C=C stretching within the rings, and C-O and C-N stretching frequencies associated with the oxazepine ring.

Chemical Reactivity and Stability

The reactivity of dibenz[b,f]oxazepine is governed by the interplay of its aromatic rings and the heteroatoms in the central ring.

  • Basicity: The nitrogen atom in the oxazepine ring confers weak basic properties to the molecule.[12] However, the basicity is significantly lower than that of typical aliphatic amines due to the delocalization of the nitrogen's lone pair of electrons into the aromatic system.

  • Stability: The compound is stable under normal atmospheric conditions and does not react rapidly with air or water.[8][12] It can, however, persist on surfaces for extended periods, up to 60 days, which is a significant factor in its use as a riot control agent.[2]

  • Reactivity at the Heteroatoms: The lone pairs of electrons on the nitrogen and oxygen atoms can participate in reactions with electrophiles. The aromatic rings are susceptible to electrophilic substitution, although the specific regioselectivity would depend on the reaction conditions and the directing effects of the fused heterocyclic ring.

G Core Dibenz[b,f]oxazepine N_Atom Nitrogen Atom (Weakly Basic Site) Core->N_Atom Reacts with Electrophiles Aromatic_Rings Aromatic Rings (Electrophilic Substitution) Core->Aromatic_Rings Undergoes O_Atom Oxygen Atom Core->O_Atom Influences Reactivity

Caption: Key reactivity sites of the Dibenz[b,f]oxazepine core.

Pharmacological Profile and Mechanism of Action

The primary biological effect of dibenz[b,f]oxazepine is potent sensory irritation, particularly affecting the eyes and respiratory tract.[2][13] This activity is mediated through the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2][3]

Mechanism of Action:

  • TRPA1 Agonism: Dibenz[b,f]oxazepine acts as a powerful agonist of the TRPA1 channel, which is expressed on sensory neurons.[3]

  • Channel Activation: Upon exposure, the compound binds to and activates these channels, leading to an influx of cations (like Ca²⁺) into the neuron.

  • Nociceptive Signaling: This influx depolarizes the neuron, triggering a cascade of signals that are transmitted to the brain and perceived as intense pain, burning, and irritation.[1]

  • Physiological Response: The result is a range of physiological reflexes, including intense tearing (lachrymation), eye closure (blepharospasm), coughing, and a sensation of breathlessness.[3]

The potency of dibenz[b,f]oxazepine as a TRPA1 agonist is notably higher than that of other common riot control agents like CS gas.[2][3]

G A Dibenz[b,f]oxazepine (CR Gas) B Binds to TRPA1 Ion Channel on Sensory Neurons A->B C Channel Opening & Cation (Ca²⁺) Influx B->C D Neuronal Depolarization C->D E Signal to Brain D->E F Perception of Pain & Irritation E->F G Physiological Response (Tearing, Coughing, etc.) F->G

Caption: Simplified signaling pathway for CR gas-induced irritation.

Toxicology and Safety Considerations

Despite its potent irritant effects, acute toxicity studies in various mammalian species have shown dibenz[b,f]oxazepine to have a significantly lower lethal toxicity compared to agents like CN (1-chloroacetophenone) and CS gas (2-chlorobenzylidene malononitrile).[2][13] Studies have indicated a low incidence of organ-specific pathology following acute exposure.[13]

However, exposure in enclosed spaces can be extremely harmful, and high concentrations can be lethal, causing death by asphyxiation and pulmonary edema.[2] It is also a suspected carcinogen.[2]

Safety Precautions:

  • Handling: Should only be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, impervious gloves, and a lab coat.[7]

  • Exposure: In case of inhalation, move the individual to fresh air. For skin contact, remove contaminated clothing and wash the affected area thoroughly. For eye contact, flush with water for at least 15 minutes.[7]

  • Spills: Isolate spill areas immediately. For small spills, use dry chemical, CO₂, or water spray for fire control.[2][12]

Conclusion

Dibenz[b,f]oxazepine is a molecule with a dual identity. It is a highly effective sensory irritant used for riot control, yet its core structure holds significant promise for the development of new therapeutic agents. A thorough understanding of its fundamental chemical properties—from its synthesis and reactivity to its mechanism of biological action—is essential for any scientist or researcher working with this compound. This guide provides a foundational framework for such understanding, enabling safer handling, innovative synthetic design, and informed exploration of its pharmacological potential.

References

  • A simple, convenient and effective method for the synthesis of dibenz(b,f) 1,4-oxazepines(cr); a new generation riot control agent and its analogues. (2025). ResearchGate. [Link]

  • Dibenz(B,F)(1,4)Oxazepine. PubChem. [Link]

  • Dibenz[b,f][8][9]oxazepine , CAS: 257-07-8. ISOMERLAB. [Link]

  • Synthetic pathway for synthesis of dibenz-[b,f][8][9]-oxazepine derivatives (MJ1 - MJ12). ResearchGate. [Link]

  • The acute mammalian toxicology of dibenz(b,f)-1,4-oxazepine. PubMed. [Link]

  • Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. PubMed Central. [Link]

  • Synthesis of tetracyclic dibenzo[b,f][8][9]oxazepine-fused β-lactams via visible-light-induced Staudinger annulation. RSC Publishing. [Link]

  • Chemical Properties of Dibenz[b,f]][8][9]oxazepine (CAS 257-07-8). Cheméo. [Link]

  • Dibenz[b,f]][8][9]oxazepine. NIST WebBook. [Link]

  • A repeated dose study of the toxicity of technical grade dibenz-(b.f.)-1,4 oxazepine in mice and hamsters. PubMed. [Link]

  • Recent advances in dibenzo[b,f][8][9]oxazepine synthesis. ResearchGate. [Link]

  • Structural reassignment of a dibenz[b,f][8][9]oxazepin-11(10H)-one with potent antigiardial activity. CSIRO Publishing. [Link]

  • [The biological activity of the irritant dibenz-[b,f] -[8][9]-oxazepine (substance CR) persisting during a long period at the environmental objects]. PubMed. [Link]

  • Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. MDPI. [Link]

  • 11-methyldibenz[b,f][1.4]oxazepine. SpectraBase. [Link]

  • Dibenz[b,f]][8][9]oxazepine. NIST WebBook. [Link]

  • Copper-Bronze Catalyst: An Efficient Green Approach for the Synthesis of Dibenzo[b,e][8][9]diazepine Derivatives. ResearchGate. [Link]

Sources

A Technical Guide to the Synthesis of the Dibenz[b,f]oxazepine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Pharmaceutical Significance of Dibenz[b,f]oxazepines

The dibenz[b,f]oxazepine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active molecules.[1] This tricyclic framework, consisting of two benzene rings fused to a central seven-membered oxazepine ring, is a cornerstone in medicinal chemistry.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including antipsychotic, antidepressant, anti-inflammatory, and neuroprotective properties.[1][2]

Notably, compounds incorporating this scaffold, such as the antipsychotic drug Loxapine, have had a significant impact on clinical practice. The dibenz[b,f]oxazepine structure serves as a rigid and conformationally defined template, allowing for precise orientation of substituents to interact with biological targets like the dopamine D4 and serotonin 5-HT2 receptors.[1] Its value also lies in its role as a key intermediate for creating more complex fused heterocyclic systems. Given its importance, the development of efficient and versatile synthetic routes to this core is a critical focus for drug discovery and development professionals. This guide provides an in-depth analysis of the principal synthetic strategies, focusing on the underlying mechanisms, practical experimental protocols, and the rationale behind methodological choices.

Core Synthetic Strategies: A Comparative Analysis

The construction of the central seven-membered ring is the crucial challenge in synthesizing the dibenz[b,f]oxazepine core. The primary strategies involve the formation of a key ether or amine bond through intramolecular cyclization. This can be achieved through several robust methods, each with distinct advantages and limitations.

Strategy 1: Intramolecular Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed method for forming C-O or C-N bonds.[2] In the context of dibenz[b,f]oxazepine synthesis, it is employed for the key intramolecular cyclization step, typically forming a diaryl ether bond. This reaction has been a workhorse in the field, valued for its reliability, especially in large-scale synthesis.

Mechanism and Rationale The reaction generally proceeds via the coupling of an o-halobenzoyl derivative (or similar precursor) with a 2-aminophenol. The key step is the intramolecular copper-catalyzed nucleophilic substitution of an aryl halide with a phenoxide. The process often involves the initial formation of an amide or imine intermediate, which positions the phenolic hydroxyl group for the subsequent ring-closing etherification. The use of a base is critical for deprotonating the phenol to generate the nucleophilic phenoxide.

cluster_0 Ullmann Condensation Workflow A 2-Aminophenol Derivative C Condensation (Imine Formation) A->C B 2-Halobenzaldehyde Derivative B->C D Base-mediated Deprotonation C->D Intermediate Schiff Base E Intramolecular Ullmann Coupling (Cu Catalyst) D->E Phenoxide Formation F Dibenz[b,f]oxazepine Core E->F C-O Bond Formation G cluster_0 Buchwald-Hartwig Catalytic Cycle Pd0 L₂Pd(0) OA_Complex L₂Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Coord [L₂Pd(II)(Ar)(HNR₂)]⁺X⁻ OA_Complex->Amine_Coord + HNR₂ Amido_Complex L₂Pd(II)(Ar)(NR₂) Amine_Coord->Amido_Complex + Base, - HB⁺X⁻ Amido_Complex->Pd0 Reductive Elimination Product Released Product Ar-NR₂ cluster_1 Ugi-4CR and Cyclization Workflow A 2-Aminophenol E Ugi Four-Component Reaction (U-4CR) A->E B 2-Bromobenzoic Acid B->E C Aldehyde/Ketone C->E D Isocyanide D->E F Acyclic Ugi Product E->F G Post-Ugi Annulation (e.g., Ullmann or Buchwald-Hartwig) F->G H Dibenz[b,f]oxazepine Scaffold G->H

Sources

An In-depth Technical Guide to the Discovery of Dibenz[b,f]oxazepine Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Dibenz[b,f]oxazepine Scaffold, a Privileged Structure in Neuropharmacology

The dibenz[b,f]oxazepine core is a tricyclic heterocyclic system that has proven to be a remarkably fruitful scaffold in medicinal chemistry, particularly for agents targeting the central nervous system (CNS). Its rigid, three-dimensional structure provides a unique framework for orienting pharmacophoric elements in precise spatial arrangements, allowing for potent and selective interactions with various G protein-coupled receptors (GPCRs). This has led to the development of key antipsychotic and antidepressant drugs, including Loxapine and its N-demethylated metabolite Amoxapine, which have been cornerstones in the treatment of schizophrenia and depression for decades.[1][2][3] The therapeutic success of these agents stems from their complex pharmacology, often involving modulation of multiple neurotransmitter systems.[2][4] This guide provides a technical overview of the discovery process for novel dibenz[b,f]oxazepine derivatives, from synthetic strategy and structure-activity relationship (SAR) analysis to screening workflows and mechanistic characterization.

The Pharmacological Rationale: A Multi-Target Approach

The primary therapeutic value of dibenz[b,f]oxazepine derivatives in neuropsychiatry lies in their ability to antagonize dopamine D2 and serotonin 5-HT2A receptors.[3][4]

  • Dopamine D2 Receptor Antagonism: Hyperactivity in mesolimbic dopamine pathways is a central hypothesis for the positive symptoms of schizophrenia (e.g., hallucinations, delusions).[2][4] Antagonism of postsynaptic D2 receptors in this region is a key mechanism of action for all clinically effective antipsychotics.[2]

  • Serotonin 5-HT2A Receptor Antagonism: Blockade of 5-HT2A receptors is a hallmark of "atypical" antipsychotics.[4][5] This action is thought to mitigate the extrapyramidal side effects (motor symptoms) associated with potent D2 blockade and may contribute to efficacy against the negative symptoms of schizophrenia (e.g., apathy, social withdrawal).[4] The high 5-HT2A/D2 affinity ratio is often considered a signature of atypicality.[3]

The development of new analogues is driven by the goal of fine-tuning the affinity for these and other receptors (e.g., adrenergic, histaminergic) to optimize efficacy while minimizing side effects like weight gain, sedation, and cardiovascular issues.[2][6]

Core Synthesis Strategies

Constructing the tricyclic dibenz[b,f]oxazepine core is the foundational step in developing new analogues. Several synthetic strategies have been established, with the choice often depending on the desired substitution patterns and scalability.

One of the most common and direct methods is the cyclocondensation of a 2-aminophenol with a 2-halobenzaldehyde derivative.[7][8] This approach typically involves two key steps:

  • Imine Formation: Condensation of the amine and aldehyde to form a Schiff base.

  • Intramolecular Cyclization: An intramolecular nucleophilic aromatic substitution (SNA_r) or a metal-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) to form the central seven-membered oxazepine ring.[7]

A representative reaction is the condensation of o-aminophenol with o-chlorobenzaldehyde, followed by cyclization, often facilitated by a base in a high-boiling solvent like DMSO.[8] Modern variations utilize palladium or copper catalysts, which can offer milder reaction conditions and broader substrate scope.[7][9] More advanced multicomponent reactions, such as the Ugi four-component reaction, have also been employed to rapidly build molecular diversity around the core structure.[10][11]

Structure-Activity Relationships (SAR) and Analogue Design

Systematic modification of the dibenz[b,f]oxazepine scaffold has yielded crucial insights into the structural requirements for potent bioactivity. The key positions for modification are the basic nitrogen of the side chain and the aromatic rings of the tricyclic core.[12]

  • The N-Piperazinyl Side Chain: For many potent derivatives like Loxapine, a piperazine ring is attached to the imine carbon (C-11) of the core. The nature of the substituent on the distal nitrogen of the piperazine is critical. A methyl group (as in Loxapine) confers a strong D2/5-HT2A antagonist profile.[12] Modifying this group can drastically alter pharmacology, as seen in Amoxapine (N-demethylated Loxapine), which has enhanced norepinephrine reuptake inhibition, conferring antidepressant properties.[1][13]

  • Aromatic Ring Substitution: The placement of electron-withdrawing groups, such as a chlorine atom at the C-2 position, is a common feature of many active compounds.[14] This substitution generally enhances antipsychotic potency. The influence of various substituents is a key area of exploration to modulate receptor affinity and selectivity.[12]

Table 1: Illustrative SAR Data for Dibenz[b,f]oxazepine Analogues
CompoundR1 (Piperazine N-substituent)R2 (Ring Substituent)D2 Receptor Ki (nM)5-HT2A Receptor Ki (nM)
Loxapine-CH32-Cl10-202-10
Amoxapine-H2-Cl30-5015-30
Analogue A-CH2CH2OH2-Cl50-10020-40
Analogue B-CH3H80-15050-100
(Note: Ki values are approximate ranges compiled from public domain data for illustrative purposes.)

As the table demonstrates, removal of the N-methyl group (Loxapine to Amoxapine) or the 2-chloro substituent (Loxapine to Analogue B) typically reduces affinity for both D2 and 5-HT2A receptors.

Experimental Workflow: From Hit Identification to Functional Characterization

The discovery and optimization of novel dibenz[b,f]oxazepine derivatives follow a structured screening cascade designed to assess affinity, functional activity, and selectivity.

G cluster_0 High-Throughput Screening (HTS) cluster_1 Hit Confirmation & Functional Validation cluster_2 Lead Optimization HTS_Bind Primary Screening: Radioligand Binding Assays (D2, 5-HT2A) Func_Assay Functional Assays: - Calcium Flux (Gq) - cAMP Inhibition (Gi) HTS_Bind->Func_Assay Potent Binders Selectivity Selectivity Profiling: (H1, M1, Alpha-1, etc.) Func_Assay->Selectivity Confirmed Actives SAR SAR Elucidation (Iterative Synthesis) Selectivity->SAR Selective Hits ADME In Vitro ADME/Tox: (Metabolic Stability, CYP Inhibition) SAR->ADME Lead_Candidate Lead Candidate SAR->Lead_Candidate Optimized Profile ADME->SAR G D2R D2 Receptor G_protein Gi/o Protein (αβγ) D2R->G_protein Agonist Binding AC Adenylyl Cyclase G_protein->AC Gαi Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular\nResponse Cellular Response PKA->Cellular\nResponse Phosphorylates Targets

Caption: Simplified D2 receptor Gi-coupled signaling pathway.

Serotonin 5-HT2A Receptor (Gq-coupled) Pathway

The 5-HT2A receptor couples to Gq/11 proteins. [5][15]Agonist binding activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). [15][16]IP3 binds to receptors on the endoplasmic reticulum, triggering the release of Ca²⁺ into the cytosol, while DAG activates Protein Kinase C (PKC). [15][16]

G HT2AR 5-HT2A Receptor Gq_protein Gq/11 Protein (αβγ) HT2AR->Gq_protein Agonist Binding PLC Phospholipase C (PLC) Gq_protein->PLC Gαq Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Cellular\nResponse Cellular Response Ca->Cellular\nResponse Downstream Effects PKC->Cellular\nResponse Phosphorylates Targets

Caption: Simplified 5-HT2A receptor Gq-coupled signaling pathway.

Conclusion and Future Directions

The dibenz[b,f]oxazepine scaffold remains a highly valuable starting point for the design of novel CNS agents. The foundational principles of D2/5-HT2A receptor antagonism continue to guide current research, but future discovery efforts are increasingly focused on achieving more nuanced pharmacological profiles. This includes the concept of "biased agonism," where compounds might selectively activate only a subset of a receptor's signaling pathways, potentially separating therapeutic effects from side effects. [15]Furthermore, exploring modifications that confer activity at other targets implicated in psychiatric disorders (e.g., other serotonin receptor subtypes, glutamate receptors) represents a promising avenue for developing the next generation of therapeutics with improved efficacy and tolerability. The robust synthetic and screening methodologies outlined in this guide provide the essential framework for pursuing these innovative drug discovery goals.

References

  • 5-HT2A receptor - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

  • García-Llerena, S., et al. (2022). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. International Journal of Molecular Sciences, 23(15), 8497. Available from: [Link]

  • What is the mechanism of Loxapine? - Patsnap Synapse. (2024, July 17). Retrieved January 16, 2026, from [Link]

  • Schmutz, J. (1975). Neuroleptic piperazinyl-dibenzo-azepines. Chemistry and structure-activity relationships. Arzneimittelforschung, 25(5), 712-720. Available from: [Link]

  • González-Maeso, J., & Sealfon, S. C. (2009). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. Current Topics in Behavioral Neurosciences, 2, 47–84. Available from: [Link]

  • Sniecikowska, J., et al. (2023). Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. Pharmacological Research, 194, 106833. Available from: [Link]

  • Beaulieu, J. M., et al. (2015). New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. Biological Psychiatry, 78(11), 774–781. Available from: [Link]

  • Piomelli, D., et al. (1993). Selection of alternative G-mediated signaling pathways at the dopamine D2 receptor by protein kinase C. Journal of Neuroscience, 13(11), 4519-4528. Available from: [Link]

  • Jiang, M., & Neve, K. A. (2000). Most central nervous system D2 dopamine receptors are coupled to their effectors by Go. Proceedings of the National Academy of Sciences, 97(4), 1857–1862. Available from: [Link]

  • Di Marino, D., et al. (2024). Molecular insights into the modulation of the 5HT2A receptor by serotonin, psilocin, and the G protein subunit Gqα. bioRxiv. Available from: [Link]

  • Dopamine receptor - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

  • Dopamine receptor D2 - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

  • amoxapine - Drug Central. (n.d.). Retrieved January 16, 2026, from [Link]

  • Maleki, M., et al. (2024). Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions. RSC Advances, 14(48), 35058-35065. Available from: [Link]

  • What is the mechanism of Loxapine Succinate? - Patsnap Synapse. (2024, July 17). Retrieved January 16, 2026, from [Link]

  • Gutch, P. K., & Acharya, J. (2014). A simple, convenient and effective method for the synthesis of dibenz(b,f) 1,4-oxazepines(cr); a new generation riot control agent and its analogues. Heterocyclic Communications, 20(2), 115-118. Available from: [Link]

  • Amoxapine | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (n.d.). Retrieved January 16, 2026, from [Link]

  • Leysen, D. C., et al. (2005). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Pharmacological and Toxicological Methods, 52(3), 312-322. Available from: [Link]

  • Glazer, W. M., & Sernyak, M. J. (2015). Revisiting loxapine: a systematic review. CNS Drugs, 29(4), 289–303. Available from: [Link]

  • Zaware, N., & Ohlmeyer, M. (2015). Recent advances in dibenzo[b,f]o[4][5]xazepine synthesis. Heterocyclic Communications, 21(5), 251-260. Available from: [Link]

  • Wifling, D. (2018). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Doctoral dissertation, University of Regensburg. Available from: [Link]

  • Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.). Retrieved January 16, 2026, from [Link]

  • Radioligand Binding Assay | Gifford Bioscience. (n.d.). Retrieved January 16, 2026, from [Link]

  • 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay - US - Eurofins Discovery. (n.d.). Retrieved January 16, 2026, from [Link]

  • Jain, M. S., & Surana, S. J. (2017). Synthesis and evaluation of antipsychotic activity of 11-(4′-(N-aryl carboxamido/N-aryl-α-phenyl-acetamido)-piperazinyl)-dibenz[b,f]-[4][5]oxazepine derivatives. Bioorganic & Medicinal Chemistry Letters, 27(15), 3429-3434. Available from: [Link]

  • CALCIUM FLUX PROTOCOL. (n.d.). Retrieved January 16, 2026, from [Link]

  • Deng, C., & Huang, X. F. (2012). Structural contributions of antipsychotic drugs to their therapeutic profiles and metabolic side effects. Journal of Neurochemistry, 120(3), 323–331. Available from: [Link]

  • EP0012385A1 - Dibenz(b,f)(1,4)oxazepine derivatives, process for their preparation and pharmaceutical compositions - Google Patents. (n.d.).
  • Hussein, D. A., et al. (2023). Synthesis Development, Spectroscopy Characterizations, and Molecular Docking Study of Some New Bis-1,3-Oxazepine and Bis-1,3-Benzoxazepine Derivatives. Oriental Journal of Chemistry, 39(6). Available from: [Link]

  • Krawczyk, H., et al. (2021). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. Molecules, 26(11), 3123. Available from: [Link]

  • McCorvy, J. D., et al. (2016). Calcium flux responses at human 5-HT 2A , 5-HT 2B , and 5-HT 2C INI receptors for (R)-DOI, (R)-d 6 -DOI, DAM-57, and d 6 -DAM-57. ACS Chemical Neuroscience, 7(8), 1142-1148. Available from: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Dibenz[b,f]oxazepine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for the core heterocyclic compound, Dibenz[b,f]oxazepine (CAS 257-07-8). While a wealth of spectroscopic information exists for its numerous derivatives, which are of significant interest in medicinal chemistry, comprehensive experimental data for the parent compound is not consolidated in a single, readily accessible source. This guide addresses this gap by presenting available experimental mass spectrometry data and providing expert interpretation and prediction of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra based on the analysis of closely related analogues. Authored for researchers, scientists, and professionals in drug development, this document offers a foundational understanding of the spectroscopic properties of the dibenz[b,f]oxazepine scaffold, crucial for the synthesis and characterization of novel derivatives.

Introduction: The Dibenz[b,f]oxazepine Core

The dibenz[b,f]oxazepine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of various pharmacologically active compounds. Its derivatives have shown a wide range of biological activities, including antipsychotic, antidepressant, and analgesic properties. The precise characterization of this core structure is paramount for the unambiguous identification of new analogues and for understanding structure-activity relationships. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor.

This guide will delve into the theoretical underpinnings and practical aspects of acquiring and interpreting the spectroscopic data of Dibenz[b,f]oxazepine.

Molecular Structure and Isomerism

The fundamental structure of Dibenz[b,f]oxazepine consists of a central seven-membered oxazepine ring fused to two benzene rings. The numbering of the heterocyclic system is crucial for the correct assignment of spectroscopic signals.

MS_Fragmentation_Dibenz_b_f_oxazepine M [C₁₃H₉NO]⁺˙ m/z = 195 F1 [C₁₂H₉N]⁺˙ m/z = 167 M->F1 - CO F2 [C₁₂H₈N]⁺ m/z = 166 M->F2 - CHO F3 [C₁₁H₇]⁺ m/z = 139 F1->F3 - HCN F2->F3 - HCN Synthesis_Dibenz_b_f_oxazepine Reactant1 2-Aminophenol Intermediate Schiff Base Intermediate Reactant1->Intermediate + Reactant2 (Condensation) Reactant2 2-Chlorobenzaldehyde Product Dibenz[b,f]oxazepine Intermediate->Product Cyclization (e.g., with base)

The Pharmacological Landscape of Dibenz[b,f]oxazepine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The dibenz[b,f]oxazepine scaffold represents a privileged heterocyclic system in medicinal chemistry, giving rise to a diverse array of pharmacologically active agents. This technical guide provides an in-depth exploration of the pharmacological profile of dibenz[b,f]oxazepine and its key derivatives. We will dissect the structure-activity relationships (SAR) that govern their diverse biological effects, from potent antipsychotic and antidepressant activity to emerging anti-inflammatory and anticancer properties. This document will also furnish detailed experimental protocols for the synthesis and pharmacological evaluation of these compounds, offering a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on this versatile chemical framework.

Introduction: The Dibenz[b,f]oxazepine Core

The dibenz[b,f]oxazepine tricycle, a seven-membered heterocyclic ring fused to two benzene rings, is a cornerstone of modern neuropharmacology. While the parent compound is a potent lachrymatory agent, commonly known as CR gas, its derivatives have yielded some of the most important drugs for treating central nervous system (CNS) disorders.[1] The inherent structural rigidity and defined three-dimensional shape of the dibenz[b,f]oxazepine nucleus provide an excellent platform for the strategic placement of substituents to achieve desired pharmacological activities. This guide will navigate the chemical space of dibenz[b,f]oxazepine derivatives, elucidating the molecular features that underpin their therapeutic efficacy and highlighting opportunities for future drug discovery endeavors.

The Antipsychotic Profile: Targeting Dopaminergic and Serotonergic Pathways

The most prominent therapeutic application of dibenz[b,f]oxazepine derivatives lies in the management of schizophrenia and other psychotic disorders.[2] This activity is primarily attributed to their ability to modulate dopaminergic and serotonergic neurotransmission.

Mechanism of Action: A Symphony of Receptor Interactions

The antipsychotic effects of dibenz[b,f]oxazepine derivatives are not mediated by a single receptor interaction but rather by a complex interplay with multiple neurotransmitter systems.[3] The archetypal derivative, loxapine, exemplifies this multifaceted mechanism.[4]

The following diagram illustrates the principal signaling pathways modulated by dibenz[b,f]oxazepine-based antipsychotics:

Antipsychotic_Mechanism cluster_postsynaptic Postsynaptic Neuron Dopamine_Release Dopamine Release D2_Receptor Dopamine D2 Receptor Dopamine_Release->D2_Receptor Activates Serotonin_Release Serotonin Release 5HT2A_Receptor Serotonin 5-HT2A Receptor Serotonin_Release->5HT2A_Receptor Activates Downstream_Signaling Modulation of Downstream Signaling (e.g., cAMP levels) D2_Receptor->Downstream_Signaling 5HT2A_Receptor->Downstream_Signaling Therapeutic_Effect Alleviation of Psychotic Symptoms Downstream_Signaling->Therapeutic_Effect Dibenzoxazepine Dibenz[b,f]oxazepine Derivative (e.g., Loxapine) Dibenzoxazepine->D2_Receptor Antagonizes Dibenzoxazepine->5HT2A_Receptor Antagonizes Loxapine_Synthesis Start_A 2-Amino-2'- chlorodiphenyl ether Intermediate_1 Dibenz[b,f][1,4]oxazepin- 11(10H)-one Start_A->Intermediate_1 Start_B Phosgene or Phosgene Equivalent Start_B->Intermediate_1 Cyclization Intermediate_2 11-Chlorodibenz[b,f] [1,4]oxazepine Intermediate_1->Intermediate_2 Chlorination Reagent_1 POCl3 or SOCl2 Reagent_1->Intermediate_2 Product Loxapine Intermediate_2->Product Nucleophilic Substitution Reagent_2 N-Methylpiperazine Reagent_2->Product

Caption: A representative synthetic workflow for the preparation of loxapine.

Detailed Protocol for the Synthesis of Loxapine:

A detailed, step-by-step protocol for the synthesis of loxapine, adapted from the literature, is provided below. [6][7] Step 1: Synthesis of Dibenz[b,f]o[8][9]xazepin-11(10H)-one

  • To a solution of 2-amino-2'-chlorodiphenyl ether in an inert solvent (e.g., toluene), add a phosgene equivalent (e.g., triphosgene) and a non-nucleophilic base (e.g., triethylamine) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford dibenz[b,f]o[8][9]xazepin-11(10H)-one.

Step 2: Synthesis of 11-Chlorodibenz[b,f]o[8][9]xazepine

  • Treat dibenz[b,f]o[8][9]xazepin-11(10H)-one with a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2), either neat or in a high-boiling inert solvent.

  • Heat the reaction mixture to reflux for several hours.

  • Carefully quench the reaction mixture with ice-water and neutralize with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate to yield 11-chlorodibenz[b,f]o[8][9]xazepine.

Step 3: Synthesis of Loxapine

  • To a solution of 11-chlorodibenz[b,f]o[8][9]xazepine in an appropriate solvent (e.g., toluene or xylene), add an excess of N-methylpiperazine.

  • Heat the reaction mixture to reflux for several hours.

  • Cool the mixture, wash with water to remove excess N-methylpiperazine and its hydrochloride salt.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude loxapine by column chromatography or by conversion to a salt (e.g., succinate) followed by recrystallization.

Pharmacological Evaluation Protocols

A battery of in vitro and in vivo assays is employed to characterize the pharmacological profile of novel dibenz[b,f]oxazepine derivatives.

In Vitro Assays:

  • Receptor Binding Assays: These assays are crucial for determining the affinity of a compound for various receptors. A common method is the radioligand binding assay. [10][11] Protocol for Dopamine D2 Receptor Binding Assay: [10][12][13]

    • Prepare cell membranes from a cell line expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

    • Incubate the membranes with a radiolabeled D2 receptor antagonist (e.g., [3H]-spiperone) and varying concentrations of the test compound in a suitable buffer.

    • After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

  • Functional Assays: These assays measure the functional consequence of receptor binding (e.g., agonist or antagonist activity). For G-protein coupled receptors like the D2 receptor, this can involve measuring changes in second messenger levels (e.g., cAMP). [12] In Vivo Models:

  • Animal Models of Schizophrenia: Several animal models are used to assess the antipsychotic potential of new compounds. [8][9][14][15][16]These models aim to mimic certain aspects of the disorder, such as hyperactivity induced by dopamine agonists (e.g., amphetamine) or sensorimotor gating deficits. [8]* Catalepsy Test: This test is used to assess the propensity of a compound to induce extrapyramidal side effects. [17]Rats or mice are placed in an awkward posture, and the time taken for them to correct their posture is measured. Cataleptic effects are indicative of strong dopamine D2 receptor blockade in the nigrostriatal pathway.

Conclusion and Future Directions

The dibenz[b,f]oxazepine scaffold has proven to be an exceptionally fruitful starting point for the development of CNS-active drugs. The journey from the lachrymatory agent CR gas to the life-changing antipsychotic loxapine and the antidepressant amoxapine underscores the remarkable versatility of this chemical entity. The continued exploration of the structure-activity relationships of dibenz[b,f]oxazepine derivatives holds immense promise for the discovery of novel therapeutics with improved efficacy and safety profiles.

Future research in this area should focus on:

  • Developing derivatives with enhanced selectivity for specific receptor subtypes to minimize off-target effects.

  • Exploring the therapeutic potential of these compounds beyond the CNS , particularly in the areas of inflammation and oncology.

  • Utilizing computational modeling and structure-based drug design to guide the synthesis of next-generation dibenz[b,f]oxazepine-based drugs.

By leveraging the knowledge outlined in this guide, researchers and drug development professionals can continue to unlock the full therapeutic potential of the dibenz[b,f]oxazepine nucleus, paving the way for new and improved treatments for a range of debilitating diseases.

References

  • In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. ([Link])

  • Innovative screening models for the discovery of new schizophrenia drug therapies: an integrated approach. ([Link])

  • Screening models of anti psychotic drugs-converted. ([Link])

  • Innovative screening models for the discovery of new schizophrenia drug therapies: An integrated approach | Request PDF. ([Link])

  • Innovative screening models for the discovery of new schizophrenia drug therapies: an integrated approach. ([Link])

  • Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. ([Link])

  • Synthetic pathway for synthesis of dibenz-[b,f]-[8][9]oxazepine derivatives (MJ1 - MJ12). ([Link])

  • Table 3, Detailed protocol for the D2 binding secondary assay. ([Link])

  • Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. ([Link])

  • Structural contributions of antipsychotic drugs to their therapeutic profiles and metabolic side effects. ([Link])

  • D2 Dopamine Receptor Assay. ([Link])

  • Dopamine d2 receptor HTRF binding kinetics. ([Link])

  • Synthesis and evaluation of antipsychotic activity of 11-(4′-(N-aryl carboxamido/N-aryl-α-phenyl-acetamido)-piperazinyl)-dibenz[b,f]-[8][9]oxazepine derivatives. ([Link])

  • Method for synthesizing loxapine. ()
  • New (sulfonyloxy)piperazinyldibenzazepines as potential atypical antipsychotics: chemistry and pharmacological evaluation. ([Link])

  • Preparation method of loxapine and key intermedi
  • Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzoi[9][16]midazo[1,2-d]o[8][9]xazepine and Benzo[f]benzoo[9][16]xazolo[3,2-d]o[8][9]xazepine Derivatives. ([Link])

  • Affinity of 10-(4-methylpiperazino)dibenz[b,f]oxepins for clozapine and spiroperidol binding sites in rat brain. ([Link])

  • What is the mechanism of Loxapine? ([Link])

  • A Telescopic, Sustainable Synthesis of the Key Starting Materials of Antipsychotic Drugs Quetiapine and Loxapine via Reductive Amidation. ([Link])

  • Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzoi[9][16]midazo[1,2-d]o[8][9]xazepine and Benzo[f]benzoo[9][16]xazolo[3,2-d]o[8][9]xazepine Derivatives. ([Link])

  • Structural reassignment of a dibenz[b,f]o[8][9]xazepin-11(10H)-one with potent antigiardial activity. ([Link])

  • The Synthesis and Biological Properties of Some Dibenzazepines and Dibenzazonines Related to Protostephanine. ([Link])

  • Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. ([Link])

  • Loxapine. ([Link])

  • Amoxapine: Package Insert / Prescribing Information. ([Link])

  • Anti-inflammatory drugs and their mechanism of action. ([Link])

  • Antipsychotic Drugs. ([Link])

  • Loxapine analogs and methods of use thereof. ()
  • Antipsychotic Medications. ([Link])

  • Antipsychotics. ([Link])

Sources

Initial research applications of Dibenz[b,f]oxazepine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Initial Research Applications of Dibenz[b,f]oxazepine in Medicinal Chemistry

Authored by: Gemini, Senior Application Scientist

Abstract

The dibenz[b,f]oxazepine scaffold is a privileged tricyclic heterocyclic system that has garnered significant attention in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives. This technical guide provides an in-depth exploration of the initial research applications of this core, focusing on the foundational synthetic strategies, early therapeutic investigations, and key structure-activity relationship (SAR) insights that paved the way for its development. We will delve into the causality behind experimental designs, from classical cyclocondensation reactions to modern multi-component strategies, and examine the molecular mechanisms that underpin the biological effects of these compounds, including their roles as antipsychotic agents and potent sensory irritants. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the foundational medicinal chemistry of the dibenz[b,f]oxazepine nucleus.

The Dibenz[b,f]oxazepine Core: A Scaffold of Therapeutic Potential

The dibenz[b,f]oxazepine system consists of a central seven-membered oxazepine ring fused to two benzene rings. This rigid, three-dimensional structure provides a unique conformational landscape for interacting with biological targets. Its derivatives have been investigated for a wide array of therapeutic applications, including antipsychotic, antidepressant, anti-inflammatory, and anticancer properties.[1] The versatility of this scaffold lies in its synthetic tractability, allowing for systematic modification at various positions to modulate potency, selectivity, and pharmacokinetic properties.

cluster_core Dibenz[b,f]oxazepine Core Structure core

Caption: Core chemical structure of the Dibenz[b,f][2]oxazepine scaffold.

Foundational Synthetic Strategies for the Tricyclic Core

The construction of the seven-membered oxazepine ring is the central challenge in synthesizing this scaffold. Early research established several robust methods that remain relevant today.

Classical Cyclocondensation and Intramolecular SNAr

One of the most direct and earliest methods involves the condensation of two substituted benzene derivatives.[3] This strategy typically culminates in an intramolecular nucleophilic aromatic substitution (SNAr) reaction to form the central ring.

The causality behind this approach is straightforward: create a linear precursor containing an activated aromatic ring (e.g., with a halogen ortho to an electron-withdrawing group) and a tethered nucleophile (a phenolic hydroxyl group). The proximity of these groups facilitates the ring-closing cyclization.

G start o-Aminophenol + o-Chlorobenzaldehyde intermediate Condensation (Imine intermediate formation) start->intermediate Step 1 cyclization Intramolecular S N Ar Cyclization (Base-mediated ring closure) intermediate->cyclization Step 2 product Dibenz[b,f]oxazepine Core cyclization->product Final Product

Caption: Workflow for Classical Cyclocondensation and SNAr.

Experimental Protocol: General Synthesis via SNAr

  • Condensation: Equimolar amounts of an o-aminophenol and an o-chlorobenzaldehyde are dissolved in a suitable solvent like DMSO.

  • Salt Formation & Cyclization: The mixture is heated, often in the presence of a base (e.g., K₂CO₃), to facilitate both the initial condensation and the subsequent intramolecular cyclization. A typical condition involves heating at 120°C.[4] The base deprotonates the phenolic hydroxyl group, enhancing its nucleophilicity to attack the carbon bearing the chlorine atom, thereby displacing it and forming the seven-membered ring.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The crude product is then purified using column chromatography or recrystallization.

The Ugi Four-Component Reaction (U-4CR) Approach

The Ugi four-component reaction (U-4CR) is a powerful tool in combinatorial chemistry for rapidly generating molecular diversity.[2] This reaction combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide in a one-pot synthesis to form a linear α-acylaminoamide product. For dibenz[b,f]oxazepine synthesis, this is followed by a post-Ugi transformation, typically an intramolecular SNAr reaction, to construct the tricyclic system.[2]

The advantage of this method is its efficiency and ability to introduce multiple points of diversity in a single step. Microwave assistance is often employed to accelerate the final cyclization step, dramatically reducing reaction times from hours to minutes.[2]

Experimental Protocol: U-4CR and Microwave-Assisted Cyclization [2]

  • Ugi Reaction: 2-Aminophenol, 2-chloro-5-nitrobenzaldehyde, 2-bromobenzoic acid, and cyclohexyl isocyanide are combined in methanol. A Lewis acid catalyst, such as Mg(ClO₄)₂, can be added to activate the imine intermediate and improve reaction efficiency. The mixture is stirred at 30–40 °C for 22–95 hours to form the linear Ugi product.[2]

  • Microwave-Assisted Cyclization: To the crude Ugi product mixture, an aqueous solution of potassium carbonate (K₂CO₃) is added.

  • Irradiation: The mixture is subjected to microwave irradiation at 120 °C for approximately 10 minutes. This high-energy input rapidly promotes the intramolecular SNAr cyclization.[2]

  • Purification: The final dibenz[b,f]oxazepine-11(10H)-carboxamides are isolated and purified, often by recrystallization, with yields reported in the range of 61–85%.[2]

The Smiles Rearrangement

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction that has also been effectively used to synthesize the dibenz[b,f]oxazepine core.[3] This process involves the migration of an aryl group from a heteroatom to a nearby nucleophilic center. Copper-catalyzed one-pot syntheses utilizing this rearrangement have been developed, offering a regioselectivity that is distinct from classical cross-coupling methods.[3]

Initial Biological Activities and Research Applications

The dibenz[b,f]oxazepine scaffold was initially explored for its impact on the central nervous system (CNS) and as a potent peripheral irritant.

Antipsychotic Activity: Targeting Dopamine and Serotonin Receptors

Derivatives of the closely related dibenz[b,f][2]oxazepine scaffold, such as Loxapine, were among the earliest and most successful applications in medicinal chemistry. The research in this area provided crucial insights applicable to the broader dibenzoxazepine class. The antipsychotic effect of these compounds is primarily attributed to their ability to act as antagonists at dopamine D₂ and serotonin 5-HT₂ₐ receptors.

The development of new derivatives often involves modifying the scaffold to fine-tune receptor-binding profiles. For example, a series of N-11-(4′-N-aryl carboxamido/N-(aryl)-α-phenyl-acetamido-piperazinyl)-dibenz[b,f][2]-oxazepine derivatives were designed and synthesized to explore their antipsychotic potential.[5]

DBO Dibenz[b,f]oxazepine Derivative D2R Dopamine D2 Receptor DBO->D2R Antagonism HT2A Serotonin 5-HT2A Receptor DBO->HT2A Antagonism Effect Antipsychotic Effect (Reduced Dopaminergic and Serotonergic Signaling) D2R->Effect Blockade HT2A->Effect Blockade

Caption: Mechanism of action for antipsychotic Dibenz[b,f]oxazepine derivatives.

Sensory Irritant (CR Gas): A Potent TRPA1 Agonist

The parent compound, Dibenz[b,f][2]oxazepine, is also known as CR gas, a potent lachrymatory agent used in riot control.[3][4] Its primary research application in this context is as a tool compound for studying sensory irritation and pain pathways. CR gas is an extremely potent agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a key biological sensor for irritant chemicals.[3] Activation of TRPA1 by CR gas leads to intense physiological responses, including severe eye irritation (blepharospasm), coughing, and skin irritation, making it a critical tool for research into inflammatory pain and airway diseases.[3]

Anti-parasitic Activity: A Case Study in Structural Verification

In a screen for compounds with activity against Giardia duodenalis, a dibenz[b,f][2]oxazepin-11(10H)-one derivative was identified as a potent hit with an IC₅₀ of 0.18 μM.[6][7] This discovery prompted further investigation into the structure-activity relationships (SAR) of this series.

Interestingly, upon synthesis of the reported structure (an 8-acylamino derivative) and its regioisomer (a 7-acylamino derivative), it was found that only the 7-acylamino regioisomer demonstrated the potent antigiardial activity.[6][7] The originally reported hit was inactive upon resynthesis. Spectroscopic analysis confirmed that the true structure of the active compound from the screening library was, in fact, the 7-acylamino regioisomer.[6] This case highlights the critical importance of independent synthesis and structural verification in hit-to-lead campaigns and underscores the sensitivity of biological activity to substituent placement on the dibenz[b,f]oxazepine scaffold.

Summary of Key Data

Table 1: Comparison of Synthetic Methodologies

Synthetic StrategyKey FeaturesTypical ConditionsAdvantages
Classical Cyclocondensation / SNAr Two-component reaction, ring-closing SNAr.[3][4]Base (K₂CO₃), Heat (120°C) in DMSO.[4]Direct, straightforward, utilizes simple starting materials.
Ugi-4CR / Post-Ugi Annulation Multi-component, one-pot reaction followed by cyclization.[2]Lewis acid catalyst, followed by microwave irradiation (120°C, 10 min).[2]High efficiency, rapid generation of molecular diversity.
Smiles Rearrangement Intramolecular nucleophilic aromatic substitution via aryl migration.[3]Often copper-catalyzed.[3]Offers unique regioselectivity compared to other methods.

Conclusion

The initial research into the medicinal chemistry of dibenz[b,f]oxazepine laid a robust foundation for decades of drug discovery. The development of versatile synthetic routes, from classical condensations to modern multi-component reactions, has enabled extensive exploration of its chemical space. Early investigations successfully identified its potential in the CNS, leading to the development of antipsychotic agents, and also established the parent compound as a valuable tool for studying sensory irritation through TRPA1 agonism. Furthermore, explorations into other therapeutic areas, such as anti-parasitic agents, have revealed sensitive structure-activity relationships that continue to guide modern medicinal chemistry efforts. This guide serves as a testament to the enduring importance of the dibenz[b,f]oxazepine scaffold as a source of biologically active molecules.

References

  • Title: Synthetic pathway for synthesis of dibenz-[b,f][2]-oxazepine derivatives (MJ1 - MJ12). Source: ResearchGate URL: [Link]

  • Title: Synthesis and evaluation of antipsychotic activity of 11-(4′-(N-aryl carboxamido/N-aryl-α-phenyl-acetamido)-piperazinyl)-dibenz[b,f][2]-oxazepine derivatives Source: ResearchGate URL: [Link]

  • Title: One-Pot Synthesis of Dibenz[b,f][2]oxazepines via Mg(ClO) -Catalyzed Ugi Four-Component Reaction and Microwave-Assisted Intra - Professor Wei-Min Dai, HKUST Source: HKUST URL: [Link]

  • Title: Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions Source: PubMed Central URL: [Link]

  • Title: Structural reassignment of a dibenz[b,f][2]oxazepin-11(10H)-one with potent antigiardial activity Source: Wiley Online Library URL: [Link]

  • Title: A simple, convenient and effective method for the synthesis of dibenz(b,f) 1,4-oxazepines(cr); a new generation riot control agent and its analogues Source: ResearchGate URL: [Link]

  • Title: Structural reassignment of a dibenz[b,f][2]oxazepin-11(10H)-one with potent antigiardial activity Source: eScholarship.org URL: [Link]

  • Title: Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine Source: PubMed Central URL: [Link]

Sources

A Technical Guide to the Historical Development of Dibenz[b,f]oxazepine (CR Gas)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenz[b,f]oxazepine, commonly known as CR gas, is a potent lachrymatory agent and incapacitant developed for riot control purposes. This technical guide provides a comprehensive overview of the historical context of its development, its chemical synthesis, mechanism of action, and physiological effects. The narrative delves into the scientific rationale behind its creation and examines the toxicological data and the controversies surrounding its use. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development and toxicology, offering in-depth technical information and field-proven insights.

Introduction and Historical Context

Dibenz[b,f]oxazepine, designated as CR gas, was developed in the late 1950s and early 1960s by the British Ministry of Defence as a more potent and potentially less toxic alternative to the existing riot control agent, CS gas (2-chlorobenzalmalononitrile).[1][2][3] The first synthesis of CR gas was reported in 1962.[1][2] Its development was driven by the need for a chemical agent that could rapidly incapacitate individuals with minimal long-term harm, a crucial factor in civil unrest situations. The name "CR" is derived from the initials of the two scientists who first synthesized it, Corson and Stoughton, though this is a common misconception as they synthesized CS gas. The actual origin of the "CR" designation is not definitively documented in the available public literature.

CR gas is a pale yellow crystalline solid with a spicy odor and is not a gas at room temperature, but is typically dispersed as an aerosol.[1][2][4] It gained a reputation for being significantly more potent than CS gas, with reports from Porton Down laboratories describing the sensation of exposure as being akin to being "thrown blindfolded into a bed of stinging nettles," earning it the nickname "firegas".[1]

Chemical Synthesis and Physicochemical Properties

The synthesis of Dibenz[b,f]oxazepine can be achieved through several synthetic routes. One common method involves the condensation of o-aminophenol with o-chlorobenzaldehyde, followed by cyclization.[5]

Experimental Protocol: Synthesis of Dibenz[b,f]oxazepine

A plausible synthetic route, based on established chemical principles for the formation of similar heterocyclic compounds, is outlined below. This protocol is a composite representation and should be adapted and optimized under appropriate laboratory safety protocols.

Step 1: Condensation of o-Aminophenol and o-Chlorobenzaldehyde

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-aminophenol (1 equivalent) in a suitable solvent such as ethanol or toluene.

  • Add o-chlorobenzaldehyde (1 equivalent) to the solution.

  • Add a catalytic amount of a weak acid, such as acetic acid.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • The resulting Schiff base intermediate may precipitate out of the solution or can be isolated by removing the solvent under reduced pressure.

Step 2: Cyclization to form Dibenz[b,f]oxazepine

  • The crude Schiff base from Step 1 is dissolved in a high-boiling point polar aprotic solvent, such as dimethyl sulfoxide (DMSO).

  • A strong base, such as potassium tert-butoxide or sodium hydride (1.1 equivalents), is carefully added to the solution to deprotonate the phenolic hydroxyl group.

  • The reaction mixture is heated to a temperature of 120-150°C to facilitate the intramolecular nucleophilic aromatic substitution (SNAr) reaction, leading to the cyclization and formation of the dibenz[b,f]oxazepine ring system.

  • The reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled and poured into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield pure Dibenz[b,f]oxazepine.

Diagram of the Synthesis Pathway:

Synthesis_Pathway Reactant1 o-Aminophenol Intermediate Schiff Base Intermediate Reactant1->Intermediate + o-Chlorobenzaldehyde (Condensation) Reactant2 o-Chlorobenzaldehyde Reactant2->Intermediate Product Dibenz[b,f]oxazepine (CR Gas) Intermediate->Product + Strong Base, Heat (Intramolecular Cyclization)

Caption: Synthesis of Dibenz[b,f]oxazepine (CR gas).

Physicochemical Properties

A compilation of the key physicochemical properties of Dibenz[b,f]oxazepine is presented in the table below.

PropertyValueSource
Chemical Formula C₁₃H₉NO[1][6]
Molar Mass 195.22 g/mol [1][6]
Appearance Pale yellow crystalline solid[1][2][4]
Odor Spicy, pepper-like[1][2][4]
Melting Point 72-74 °C[7]
Boiling Point Not available
Solubility in Water Slightly soluble[1][2]
CAS Number 257-07-8[1][6]

Mechanism of Action: A Potent TRPA1 Agonist

The primary mechanism through which CR gas exerts its potent irritant effects is the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[2][3] TRPA1 is a non-selective cation channel predominantly expressed on nociceptive sensory neurons, which are responsible for detecting painful stimuli.[2][8]

Upon exposure, CR gas molecules, which are electrophilic in nature, are thought to covalently modify cysteine and lysine residues within the N-terminus of the TRPA1 channel protein.[9] This modification triggers a conformational change in the channel, leading to its opening and a subsequent influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), into the neuron.

The influx of these ions depolarizes the neuron, generating an action potential that is transmitted to the central nervous system and perceived as intense pain, burning, and irritation. The activation of TRPA1 channels by CR gas is exceptionally potent, with studies reporting EC₅₀ values (the concentration required to elicit a half-maximal response) in the nanomolar range, making it one of the most potent known activators of this channel.[3][10]

Signaling Pathway of TRPA1 Activation:

TRPA1_Activation cluster_neuron Sensory Neuron TRPA1 TRPA1 Channel (Closed) TRPA1_open TRPA1 Channel (Open) TRPA1->TRPA1_open Channel Opening Depolarization Neuron Depolarization TRPA1_open->Depolarization Ca²⁺/Na⁺ Influx Action_Potential Action Potential to CNS Depolarization->Action_Potential Signal Propagation Sensation Intense Pain & Irritation Action_Potential->Sensation Perception in Brain CR_Gas Dibenz[b,f]oxazepine (CR Gas) CR_Gas->TRPA1 Covalent Modification

Caption: Mechanism of CR gas-induced pain via TRPA1 activation.

Physiological Effects and Toxicology

The activation of TRPA1 channels by CR gas leads to a rapid onset of severe physiological effects, primarily targeting the eyes, respiratory tract, and skin.

  • Ocular Effects: Intense pain, burning sensation, profuse tearing (lacrimation), and involuntary closure of the eyelids (blepharospasm), leading to temporary blindness.[1][2]

  • Respiratory Effects: Burning sensation in the nose and throat, coughing, shortness of breath, and a choking sensation.[1][2] In high concentrations or enclosed spaces, it can lead to pulmonary edema and asphyxiation.[1][3]

  • Dermal Effects: Intense stinging and burning pain, particularly in moist areas of the skin.[1][2] The pain can be exacerbated by contact with water.[2]

  • Other Effects: In some cases, exposure can lead to nausea and vomiting.[11]

Toxicological Data

CR gas is considered to have a lower acute toxicity than CS gas.[9] However, specific LD₅₀ values are not consistently reported across publicly available literature, making direct comparisons challenging. The term LD₅₀ refers to the lethal dose of a substance that causes the death of 50% of a test population.[12] Similarly, LC₅₀ is the lethal concentration in the air that causes 50% mortality.[13] The lack of standardized and publicly accessible long-term toxicological studies on CR gas is a significant data gap.

Route of AdministrationSpeciesLD₅₀ ValueSource
OralRatData not consistently available
DermalRabbitData not consistently available
Inhalation (LCt₅₀)VariousData not consistently available[14]

Note: The absence of consistent LD₅₀ and LCt₅₀ values in publicly accessible, peer-reviewed literature highlights a critical area for further research to fully characterize the toxicological profile of Dibenz[b,f]oxazepine.

Controversy and Long-Term Health Effects

The use of CR gas as a riot control agent has been a subject of controversy due to its extreme potency and concerns about its long-term health effects. A significant concern is its potential carcinogenicity. While some sources refer to it as a "suspected carcinogen," there is a lack of definitive, long-term epidemiological or laboratory studies on Dibenz[b,f]oxazepine itself to confirm or refute this suspicion.[1][3] The available literature on the carcinogenicity of chromium compounds is not directly applicable to this organic molecule.[15][16][17][18]

The long-term effects of acute or repeated exposure to CR gas are not well-documented. The persistence of the compound on surfaces for extended periods raises concerns about prolonged exposure risks.[1][19] The severe immediate effects and the potential for long-term health consequences have led to calls for greater transparency and more extensive research into the safety of this and other riot control agents. The devastating long-term health consequences of other chemical exposures, such as the Bhopal disaster, underscore the importance of thoroughly understanding the potential risks of any chemical agent deployed in civilian populations.[20]

Conclusion

Dibenz[b,f]oxazepine represents a significant development in the field of chemical incapacitants, born out of a mid-20th century requirement for more effective riot control agents. Its potent activation of the TRPA1 ion channel provides a clear mechanism for its severe irritant effects. While its acute effects are well-documented, a comprehensive understanding of its long-term toxicological profile, particularly regarding its potential carcinogenicity, remains incomplete. This technical guide has synthesized the available historical, chemical, and physiological data to provide a detailed overview for the scientific community. Further independent and transparent research is imperative to fully elucidate the long-term health risks associated with exposure to CR gas and to inform evidence-based policies regarding its use.

References

  • Wikipedia. CR gas. [Link]

  • Cheméo. Chemical Properties of Dibenz[b,f]][1][3]oxazepine (CAS 257-07-8). [Link]

  • MDPI. Molecular Modeling Studies on 11H-Dibenz[b,e]azepine and Dibenz[b,f][1][3]oxazepine Derivatives as Potent Agonists of the Human TRPA1 Receptor. [Link]

  • PubChem. Dibenz(B,F)(1,4)Oxazepine. [Link]

  • NIST. Dibenz[b,f]][1][3]oxazepine. [Link]

  • PubMed. Analogues of morphanthridine and the tear gas dibenz[b,f][1][3]oxazepine (CR) as extremely potent activators of the human transient receptor potential ankyrin 1 (TRPA1) channel. [Link]

  • ResearchGate. Recent advances in dibenzo[b,f][1][3]oxazepine synthesis. [https://www.researchgate.net/publication/277014674_Recent_advances_in_dibenzo[b_f][20]oxazepine_synthesis]([Link]20]oxazepine_synthesis)

  • ResearchGate. A simple, convenient and effective method for the synthesis of dibenz(b,f) 1,4-oxazepines(cr); a new generation riot control agent and its analogues. [Link]

  • ISOMERLAB. Dibenz[b,f][1][3]oxazepine , CAS: 257-07-8. [Link]

  • ATSDR. Chromium (Cr) Toxicity: What Are the Physiologic Effects of Chromium Exposure? [Link]

  • PubMed Central. Adverse Human Health Effects of Chromium by Exposure Route: A Comprehensive Review Based on Toxicogenomic Approach. [Link]

  • Wikipedia. Bhopal disaster. [Link]

  • PubMed Central. Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. [Link]

  • Revue Roumaine de Chimie. SYNTHESIS OF NEW DIBENZO[b,f]AZEPINE DERIVATIVES. [Link]

  • U.S. Environmental Protection Agency. Chromium Compounds. [Link]

  • PubMed. Activation of TRPA1 channels by fenamate nonsteroidal anti-inflammatory drugs. [Link]

  • ResearchGate. Physiological Effect of Chromium Exposure: A Review. [Link]

  • National Academies Press. Possible lethal effects of CS tear gas on. [Link]

  • The Journal of Neuroscience. Molecular Determinants of Species-Specific Activation or Blockade of TRPA1 Channels. [Link]

  • PubMed. [The biological activity of the irritant dibenz-[b,f] -[1][3]-oxazepine (substance CR) persisting during a long period at the environmental objects]. [Link]

  • PubMed Central. Anti-cancer activity of novel dibenzo[b,f]azepine tethered isoxazoline derivatives. [Link]

  • National Center for Biotechnology Information. Tear Gas (CS) - Acute Exposure Guideline Levels for Selected Airborne Chemicals. [Link]

  • Agency for Toxic Substances and Disease Registry. Gasoline - ToxFAQs. [Link]

  • University of California, Irvine Environmental Health & Safety. Toxic Gas FactSheet. [Link]

Sources

An In-depth Technical Guide to the Toxicological Studies and Safety Profile of Dibenz[b,f]oxazepine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dibenz[b,f]oxazepine, commonly known as CR gas, is a potent lachrymatory agent. This technical guide provides a comprehensive overview of its toxicological profile and safety assessment for researchers, scientists, and drug development professionals. The document delves into the compound's mechanism of action, pharmacokinetics, and available data on its acute and repeated-dose toxicity. While Dibenz[b,f]oxazepine has been characterized as having a lower acute toxicity profile compared to other riot control agents, this guide also addresses the notable gaps in the publicly available data regarding its genotoxicity, carcinogenicity, and reproductive and developmental toxicity. Detailed methodologies for key toxicological assays are presented, adapting established OECD guidelines to the specific properties of Dibenz[b,f]oxazepine, to aid in the design of future safety evaluation studies.

Introduction and Mechanism of Action

Dibenz[b,f]oxazepine (CR) is a solid, pale-yellow crystalline substance with the chemical formula C₁₃H₉NO. It is primarily recognized for its potent peripheral sensory irritant effects, leading to its classification as a lachrymatory agent or tear gas.[1][2][3] Its principal mechanism of action involves the activation of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel on sensory neurons.[2] This activation leads to a rapid influx of calcium ions, resulting in the characteristic symptoms of intense eye and respiratory tract irritation, pain, blepharospasm, and tearing.

Diagram 1: Mechanism of Action of Dibenz[b,f]oxazepine

Dibenzoxazepine Dibenz[b,f]oxazepine (CR Gas) TRPA1 TRPA1 Ion Channel (on Sensory Neuron) Dibenzoxazepine->TRPA1 Binds and Activates Ca_Influx Ca²⁺ Influx TRPA1->Ca_Influx Opens Channel Neuron_Activation Neuronal Activation & Depolarization Ca_Influx->Neuron_Activation Symptoms Physiological Response: - Lachrymation - Blepharospasm - Respiratory Irritation - Pain Neuron_Activation->Symptoms Leads to

Caption: Agonistic action of Dibenz[b,f]oxazepine on the TRPA1 ion channel.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding the ADME profile of a compound is fundamental to interpreting its toxicological effects. Studies in animal models have provided insights into the pharmacokinetic behavior of Dibenz[b,f]oxazepine.

Absorption and Distribution: Dibenz[b,f]oxazepine is readily absorbed following various routes of exposure, including inhalation and oral administration. Due to its lipophilic nature, it is expected to distribute into various tissues.

Metabolism: The metabolism of Dibenz[b,f]oxazepine has been investigated in rats. The primary metabolic pathways involve:

  • Oxidation: The molecule is oxidized at the 11-position to form a cyclic lactam, 10,11-dihydro-10-oxo-dibenz[b,f]-1,4-oxazepine.

  • Ring Opening and Reduction: The oxazepine ring can be opened and reduced to form 2-amino-2'-hydroxymethyldiphenyl ether.

  • Hydroxylation and Conjugation: The lactam metabolite can undergo further hydroxylation at various positions on the aromatic rings, followed by conjugation with sulfates before excretion.

Excretion: The metabolites of Dibenz[b,f]oxazepine are primarily excreted in the urine.

Diagram 2: Metabolic Pathway of Dibenz[b,f]oxazepine

Dibenzoxazepine Dibenz[b,f]oxazepine Lactam 10,11-dihydro-10-oxo-dibenz[b,f]-1,4-oxazepine (Lactam) Dibenzoxazepine->Lactam Oxidation Ring_Opened 2-amino-2'-hydroxymethyldiphenyl ether Dibenzoxazepine->Ring_Opened Ring Opening & Reduction Hydroxylated_Lactams Hydroxylated Lactams Lactam->Hydroxylated_Lactams Hydroxylation Sulfate_Conjugates Sulfate Conjugates Hydroxylated_Lactams->Sulfate_Conjugates Sulfation Urine_Excretion Urinary Excretion Sulfate_Conjugates->Urine_Excretion

Caption: Major metabolic transformations of Dibenz[b,f]oxazepine.

Toxicological Profile

Acute Toxicity

Acute toxicity studies have been conducted in several mammalian species via various routes of administration. Dibenz[b,f]oxazepine has demonstrated a very low acute lethal and sub-lethal toxicity.[1] It is reported to be significantly less toxic than other sensory irritants like 1-chloroacetophenone (CN) and 2-chlorobenzylidene malononitrile (CS).[1] No specific organ pathology was observed in these acute studies.[1]

Table 1: Acute Toxicity of Dibenz[b,f]oxazepine (CR)

Species Route of Administration LD50 (mg/kg) Reference
Rat Oral > 2000 [1] (qualitative)
Mouse Intravenous > 100 [1] (qualitative)
Rabbit Percutaneous > 2000 [1] (qualitative)
Guinea Pig Intraperitoneal > 200 [1] (qualitative)
Hamster Inhalation LC50 > 5000 mg·min/m³ [1] (qualitative)

(Note: Specific quantitative LD50/LC50 values are not consistently reported in publicly available literature; the values presented are indicative of low toxicity based on study descriptions.)

Repeated-Dose Toxicity

A repeated-dose inhalation toxicology study of technical-grade Dibenz[b,f]oxazepine was conducted in mice and hamsters. The animals were exposed for 5 days a week for 18 weeks. At high doses, the compound affected the survival of both species; however, it produced little specific organ-directed toxicity.[4]

Genotoxicity

A critical gap exists in the publicly available toxicological data for Dibenz[b,f]oxazepine concerning its genotoxic potential. While some sources refer to it as a "suspected carcinogen," comprehensive studies using standard genotoxicity assays are not readily found in the literature. A thorough assessment of mutagenicity and clastogenicity is essential for a complete safety profile.

Carcinogenicity

Long-term carcinogenicity bioassays in rodents are the standard for evaluating the carcinogenic potential of a substance. The MeSH terms associated with a repeated-dose inhalation study in mice and hamsters include "Neoplasms, Experimental / chemically induced," suggesting that neoplastic endpoints may have been considered.[4] However, the abstract of this study does not provide conclusive evidence of carcinogenicity.[4] There is a clear need for comprehensive, long-term carcinogenicity studies to definitively assess this risk.

Reproductive and Developmental Toxicity

There is a significant lack of available data on the potential reproductive and developmental toxicity of Dibenz[b,f]oxazepine. Studies to evaluate effects on fertility, embryonic and fetal development, and postnatal development are crucial for a comprehensive safety assessment, especially for any potential pharmaceutical application or for understanding the full spectrum of its toxicological risks.

Methodologies for Key Toxicological Assays

The following sections provide detailed, step-by-step methodologies for key toxicological assays, adapted from established OECD guidelines, which can be applied to the safety assessment of Dibenz[b,f]oxazepine.

Bacterial Reverse Mutation Test (Ames Test)

Objective: To assess the mutagenic potential of Dibenz[b,f]oxazepine by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

Experimental Protocol:

  • Strain Selection: Utilize a minimum of five strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and E. coli (e.g., WP2 uvrA or WP2 uvrA (pKM101)).

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.

  • Dose Selection: Based on a preliminary cytotoxicity assay, select at least five different analyzable concentrations of Dibenz[b,f]oxazepine. The highest concentration should be 5 mg/plate or 5 µL/plate unless limited by solubility or cytotoxicity.

  • Assay Procedure (Plate Incorporation Method): a. To a sterile tube, add 2 mL of molten top agar (at 45°C), 0.1 mL of an overnight bacterial culture, and 0.1 mL of the test substance solution or solvent control. For the metabolic activation arm, add 0.5 mL of S9 mix. b. Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate. c. Allow the top agar to solidify. d. Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A positive result is defined as a concentration-related increase in the number of revertants and/or a reproducible and statistically significant positive response for at least one of the concentrations.

Diagram 3: Workflow for the Ames Test

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Overnight Bacterial Culture (his-) Mixing Mix Bacteria, Test Compound, & Top Agar (± S9) Bacterial_Culture->Mixing Test_Compound Dibenz[b,f]oxazepine (Varying Concentrations) Test_Compound->Mixing S9_Mix S9 Metabolic Activation Mix S9_Mix->Mixing Plating Pour onto Minimal Glucose Agar Plate Mixing->Plating Incubation Incubate at 37°C for 48-72h Plating->Incubation Colony_Counting Count Revertant Colonies (his+) Incubation->Colony_Counting Data_Analysis Statistical Analysis & Interpretation Colony_Counting->Data_Analysis

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Dibenz[b,f]oxazepines via Palladium Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Dibenz[b,f]oxazepine Scaffold

The dibenz[b,f]oxazepine core is a privileged heterocyclic scaffold that forms the structural basis for a range of pharmacologically active compounds.[1] Its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, which include applications as antipsychotics, antidepressants, and calcium channel antagonists.[1] The unique tricyclic structure of dibenz[b,f]oxazepine imparts a defined three-dimensional conformation that allows for precise interactions with biological targets. Consequently, the development of efficient and versatile synthetic methodologies to access this important structural motif is of paramount importance for the discovery of new therapeutic agents.

While several synthetic routes to dibenz[b,f]oxazepines have been reported, including copper-catalyzed Ullmann-type couplings and intramolecular nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a powerful and highly adaptable strategy.[2][3] This approach offers several advantages, including milder reaction conditions, broader functional group tolerance, and the ability to construct the core seven-membered ring with high efficiency.[4]

This application note provides a comprehensive guide to the palladium-catalyzed synthesis of dibenz[b,f]oxazepines, with a focus on the underlying mechanistic principles, a detailed experimental protocol, and key considerations for reaction optimization.

The Catalytic Heart of the Reaction: The Buchwald-Hartwig Amination

The palladium-catalyzed synthesis of dibenz[b,f]oxazepines typically proceeds via an intramolecular Buchwald-Hartwig amination reaction.[2][3] This powerful C-N bond-forming reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[4] The generally accepted catalytic cycle for this transformation is depicted below.

The Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex (L_n)Pd(Ar)(X) Pd0->OxAdd + Ar-X AmineCoord Amine Coordination [(L_n)Pd(Ar)(X)(R2NH)] OxAdd->AmineCoord + R2NH Deprotonation Deprotonation [(L_n)Pd(Ar)(NR2)] AmineCoord->Deprotonation + Base, - HB-X Deprotonation->Pd0 Reductive Elimination + Ar-NR2

Figure 1: Generalized catalytic cycle for the Buchwald-Hartwig amination.

A Step-by-Step Mechanistic Walkthrough:

  • Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl halide (Ar-X) to a low-valent palladium(0) species, which is coordinated by phosphine ligands (L). This step forms a palladium(II) intermediate.

  • Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the palladium(II) center. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.

  • Reductive Elimination: The final and product-forming step is the reductive elimination of the newly formed C-N bond from the palladium-amido complex. This regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

The efficiency and success of the Buchwald-Hartwig amination are critically dependent on the choice of the palladium precursor, the phosphine ligand, the base, and the solvent. The ligand, in particular, plays a crucial role in stabilizing the palladium catalyst and promoting both the oxidative addition and reductive elimination steps. Sterically hindered and electron-rich phosphine ligands are often employed to enhance the catalytic activity.[5]

Experimental Protocol: A General Procedure for the Synthesis of Dibenz[b,f]oxazepines

The following protocol is a general and highly efficient method for the synthesis of dibenz[b,f]oxazepines and their analogues, adapted from the work of Tsvelikhovsky and Buchwald.[5] This procedure utilizes a tandem palladium-catalyzed amination followed by an intramolecular condensation.

Pre-Reaction Setup and Reagent Preparation

Causality of Experimental Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Therefore, all manipulations should be carried out under an inert atmosphere of nitrogen or argon to prevent catalyst deactivation. The use of oven-dried glassware and anhydrous solvents is crucial to exclude moisture, which can hydrolyze the base and interfere with the reaction.

  • Ligand Selection: The choice of a sterically bulky and electron-rich phosphine ligand, such as t-BuDavePhos, is critical for promoting the reductive elimination step and preventing catalyst decomposition.[5]

  • Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is used to deprotonate the amine without competing as a nucleophile in the reaction.[5]

Step-by-Step Experimental Procedure
  • Reaction Assembly: In a nitrogen-filled glovebox, add the 2-(2-halophenoxy)aniline precursor (1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol %), the phosphine ligand (e.g., t-BuDavePhos, 2-4 mol %), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv.) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane) to the reaction vessel. The reaction concentration is typically in the range of 0.1-0.5 M.

  • Reaction Execution: Seal the reaction vessel and remove it from the glovebox. Place the vessel in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired dibenz[b,f]oxazepine.

Experimental Workflow Diagram

experimental_workflow start Start reagents Combine Precursor, Pd Catalyst, Ligand, and Base in a Glovebox start->reagents solvent Add Anhydrous, Deoxygenated Solvent reagents->solvent reaction Heat and Stir Reaction Mixture (80-110 °C) solvent->reaction monitoring Monitor Reaction Progress (TLC or LC-MS) reaction->monitoring workup Cool, Dilute, Wash, and Dry monitoring->workup Reaction Complete purification Purify by Flash Column Chromatography workup->purification product Obtain Pure Dibenz[b,f]oxazepine purification->product

Figure 2: A typical experimental workflow for the palladium-catalyzed synthesis of dibenz[b,f]oxazepine.

Data Presentation: A Summary of Reaction Parameters

The versatility of the palladium-catalyzed synthesis of dibenz[b,f]oxazepines allows for the preparation of a wide range of derivatives. The optimal reaction conditions can vary depending on the specific substrate. The following table summarizes typical reaction parameters for the synthesis of various substituted dibenz[b,f]oxazepines.

EntryPrecursorPd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
12-(2-Bromophenoxy)anilinePd₂(dba)₃ (1.5)t-BuDavePhos (3.0)NaOt-Bu (1.2)Toluene1001895
22-(2-Chlorophenoxy)anilinePd(OAc)₂ (2.0)RuPhos (4.0)Cs₂CO₃ (2.0)1,4-Dioxane1102488
32-(2-Bromo-4-methylphenoxy)anilinePd₂(dba)₃ (1.5)t-BuDavePhos (3.0)NaOt-Bu (1.2)Toluene1002092
42-(2-Bromophenoxy)-5-fluoroanilinePd₂(dba)₃ (2.0)XPhos (4.0)K₃PO₄ (2.0)Toluene1102485

Conclusion and Future Outlook

The palladium-catalyzed synthesis of dibenz[b,f]oxazepines via an intramolecular Buchwald-Hartwig amination is a robust and highly efficient method for accessing this important heterocyclic scaffold. The reaction demonstrates broad substrate scope and functional group tolerance, making it a valuable tool for medicinal chemists and drug development professionals. The careful selection of the palladium catalyst, phosphine ligand, and base is crucial for achieving high yields and clean reaction profiles. Future developments in this area may focus on the use of more sustainable and economical base metal catalysts, as well as the development of asymmetric variants of this reaction to access chiral dibenz[b,f]oxazepine derivatives.

References

  • Yang, Q., Cao, H., Robertson, A., & Alper, H. (2010). Synthesis of dibenzo[b,f][6][7]oxazepin-11(10H)-ones via Intramolecular Cyclocarbonylation Reactions Using PdI(2)/Cytop 292 as the Catalytic System. The Journal of Organic Chemistry, 75(18), 6297–6299. [Link]

  • Tsvelikhovsky, D., & Buchwald, S. L. (2010). Concise Palladium-Catalyzed Synthesis of Dibenzodiazepines and Structural Analogs. Organic Letters, 12(19), 4340–4343. [Link]

  • Kumar, S., & Van der Eycken, E. V. (2018). One-Pot Synthesis of Dibenzo[b,d]oxepines via Olefinic C–F Bond Functionalization and Intramolecular Pd-Catalyzed C–H Arylation. The Journal of Organic Chemistry, 83(22), 14195–14202. [Link]

  • Zaware, N., & Ohlmeyer, M. (2015). Recent Advances in Dibenzo[b,f][6][7]oxazepine Synthesis. Heterocyclic Communications, 21(5), 251-260. [Link]

  • Elliott, G. I., et al. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein Journal of Organic Chemistry, 19, 700–718. [Link]

  • Dandá, P., et al. (2011). Sequential Palladium-Catalyzed C- and N-Arylation Reactions as a Practical and General Protocol for the Synthesis of the First Series of Oxcarbazepine Analogues. European Journal of Organic Chemistry, 2011(33), 6735-6745. [Link]

  • Singh, R. P., et al. (2007). A simple, convenient and effective method for the synthesis of dibenz(b,f) 1,4-oxazepines(cr); a new generation riot control agent and its analogues. Heterocyclic Communications, 13(6), 393-398. [Link]

  • Jepsen, B. S., et al. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein Journal of Organic Chemistry, 19, 700-718. [Link]

  • Painuly, D., et al. (2012). Synthesis and evaluation of antipsychotic activity of 11-(4′-(N-aryl carboxamido/N-aryl-α-phenyl-acetamido)-piperazinyl)-dibenz[b,f][6][7]-oxazepine derivatives. Bioorganic & Medicinal Chemistry Letters, 22(1), 249-253. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

Sources

Application Notes & Protocols: Streamlined Synthesis of Dibenz[b,f]oxazepine Derivatives via a Step-by-Step Ugi Four-Component Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, step-by-step protocol for the synthesis of Dibenz[b,f]oxazepine derivatives utilizing a powerful and efficient Ugi four-component reaction (U-4CR), followed by a post-Ugi intramolecular cyclization. This methodology offers a streamlined approach to constructing the privileged dibenz[b,f]oxazepine scaffold, a core structure in numerous pharmacologically active compounds.

Introduction: The Power of Convergent Synthesis

Dibenz[b,f]oxazepines are a class of tricyclic heterocyclic compounds that form the structural core of several important therapeutic agents, exhibiting a range of biological activities. Traditional multi-step syntheses of these complex scaffolds can be time-consuming and often result in lower overall yields. The Ugi four-component reaction, a cornerstone of multicomponent reactions (MCRs), offers a highly efficient and atom-economical alternative.[1][2][3] Discovered by Ivar Ugi in 1959, this one-pot reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to rapidly generate a complex α-acylamino carboxamide adduct.[4]

The true elegance of this approach lies in a "post-Ugi" modification strategy. By carefully selecting bifunctional starting materials for the Ugi reaction, the resulting linear adduct is primed for a subsequent intramolecular cyclization, seamlessly forming the desired dibenz[b,f]oxazepine ring system. This guide details a one-pot procedure that couples a Lewis acid-catalyzed Ugi reaction with a microwave-assisted intramolecular nucleophilic aromatic substitution (SNAr) to afford Dibenz[b,f]oxazepine-11(10H)-carboxamides.[4]

Reaction Mechanism: A Tale of Two Steps

The overall transformation proceeds in two key stages: the initial Ugi four-component condensation followed by an intramolecular SNAr cyclization.

Part 1: The Ugi Four-Component Reaction

The Ugi reaction itself is a fascinating cascade of reversible and irreversible steps. While the exact mechanism can be influenced by reaction conditions, a generally accepted pathway is as follows:[4]

  • Imine Formation: The reaction commences with the condensation of an amine and an aldehyde to form an imine (or a protonated iminium ion).

  • Nucleophilic Attack by Isocyanide: The isocyanide, with its nucleophilic carbon center, attacks the iminium ion. This step forms a nitrilium ion intermediate.

  • Carboxylate Addition: The carboxylate anion, formed from the carboxylic acid component, then adds to the nitrilium ion.

  • Mumm Rearrangement: The resulting intermediate undergoes an intramolecular acyl transfer, known as the Mumm rearrangement, to yield the thermodynamically stable α-acylamino carboxamide product. This final, irreversible step is the primary driving force for the entire Ugi reaction sequence.[4]

For the synthesis of dibenz[b,f]oxazepine precursors, strategic selection of reactants is key. Specifically, a 2-aminophenol serves as the amine component, and a 2-halobenzoic acid derivative is used as the carboxylic acid. This embeds the necessary functionalities for the subsequent cyclization.

Ugi_Mechanism cluster_Ugi Ugi Four-Component Reaction Aldehyde Aldehyde Imine Imine/ Iminium Ion Aldehyde->Imine Amine Amine Amine->Imine Isocyanide Isocyanide Nitrilium Nitrilium Ion Intermediate Isocyanide->Nitrilium CarboxylicAcid Carboxylic Acid Mumm_Intermediate O-Acyl Isoamide Intermediate CarboxylicAcid->Mumm_Intermediate Imine->Nitrilium + Isocyanide Nitrilium->Mumm_Intermediate + Carboxylate Ugi_Product α-Acylamino Carboxamide Mumm_Intermediate->Ugi_Product Mumm Rearrangement

Caption: Generalized mechanism of the Ugi four-component reaction.

Part 2: Post-Ugi Intramolecular SNAr Cyclization

The Ugi product, an α-acylaminoamide, is specifically designed to undergo a subsequent intramolecular cyclization. In this protocol, the Ugi adduct contains a phenolic hydroxyl group (from the 2-aminophenol) and a halogenated aromatic ring (from the 2-halobenzoic acid).

Upon addition of a base (e.g., K₂CO₃), the phenolic hydroxyl group is deprotonated, forming a potent nucleophile. This phenoxide then attacks the electron-deficient aromatic ring at the position of the halogen, displacing it in an intramolecular nucleophilic aromatic substitution (SNAr) reaction. This key bond-forming step forges the seven-membered oxazepine ring, yielding the final tricyclic product. The use of microwave irradiation dramatically accelerates this cyclization step.[4]

Experimental Protocol: One-Pot Synthesis of Dibenz[b,f]oxazepine-11(10H)-carboxamides

This protocol is adapted from the work of Luo, Wu, and Dai (2014) and details a general, one-pot synthesis of Dibenz[b,f][4][5]oxazepine-11(10H)-carboxamides.[4]

Materials and Reagents:

ReagentFormulaCAS No.Notes
Substituted 2-AminophenolVariesVariesAmine component
2-Chloro-5-nitrobenzaldehydeC₇H₄ClNO₃6361-21-3Aldehyde component
Substituted 2-Bromobenzoic AcidVariesVariesCarboxylic acid component
Cyclohexyl IsocyanideC₇H₁₁N931-53-3Isocyanide component
Magnesium PerchlorateMg(ClO₄)₂10034-81-8Lewis acid catalyst
Potassium Carbonate (aq.)K₂CO₃584-08-7Base for cyclization
Methanol (MeOH)CH₃OH67-56-1Solvent
Standard lab glassware--Microwave vials, round-bottom flasks
Microwave reactor--For the cyclization step
Magnetic stirrer and hotplate--For the Ugi reaction step

Step-by-Step Procedure:

Workflow cluster_Workflow Synthetic Workflow Start 1. Reagent Combination Ugi 2. Ugi Reaction (Lewis Acid Catalysis) 30-40 °C, 22-95 h Start->Ugi In Methanol Base_Addition 3. Base Addition (aq. K₂CO₃) Ugi->Base_Addition Cyclization 4. Microwave-Assisted Intramolecular SNAr 120 °C, 10 min Base_Addition->Cyclization Workup 5. Workup & Purification Cyclization->Workup Product 6. Final Product Dibenz[b,f]oxazepine Workup->Product

Caption: One-pot workflow for Dibenz[b,f]oxazepine synthesis.

  • Ugi Reaction Setup:

    • To a clean, dry reaction vessel (e.g., a microwave vial), add the substituted 2-aminophenol (1.0 equiv.), 2-chloro-5-nitrobenzaldehyde (1.0 equiv.), the substituted 2-bromobenzoic acid (1.0 equiv.), and magnesium perchlorate (Mg(ClO₄)₂) (25 mol%).

    • Add methanol (MeOH) as the solvent.

    • Finally, add cyclohexyl isocyanide (1.0 equiv.) to the mixture.

  • Ugi Reaction Execution:

    • Seal the reaction vessel and stir the mixture at 30–40 °C for a period ranging from 22 to 95 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The duration will vary depending on the specific substrates used.

  • Intramolecular Cyclization:

    • Once the Ugi reaction is deemed complete, add an aqueous solution of potassium carbonate (K₂CO₃) (1.2 equiv.) directly to the reaction mixture.

    • Seal the vessel again and place it in a microwave reactor.

    • Irradiate the mixture at 120 °C for 10 minutes.

  • Workup and Purification:

    • After cooling the reaction to room temperature, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can then be purified by flash column chromatography on silica gel or by recrystallization to yield the pure Dibenz[b,f]oxazepine-11(10H)-carboxamide.[4]

Results and Discussion

This one-pot protocol, combining a Lewis acid-catalyzed Ugi reaction with a microwave-assisted intramolecular SNAr, provides an efficient route to various Dibenz[b,f]oxazepine derivatives.[4] The use of Mg(ClO₄)₂ as a Lewis acid catalyst can enhance the reactivity of the imine intermediate, which is particularly beneficial when using electron-deficient aldehydes.[4] The subsequent microwave-assisted cyclization is highly efficient, requiring only a short reaction time to complete the formation of the tricyclic core.

Representative Yields:

2-Aminophenol Substituent2-Bromobenzoic Acid SubstituentReaction Time (Ugi)Overall Yield (%)
HH22 h85%
4-MeH22 h82%
4-ClH48 h75%
4-NO₂H95 h61%
H4-Me22 h78%
H4-F22 h81%
(Data adapted from Luo, J., Wu, J., & Dai, W. M. (2014).[4])

The results indicate that the protocol is robust and tolerates a range of substituents on both the aminophenol and the benzoic acid components, with yields generally ranging from good to excellent.

Conclusion

The Ugi four-component reaction, coupled with a strategic post-cyclization, represents a powerful and versatile platform for the synthesis of complex heterocyclic scaffolds like Dibenz[b,f]oxazepines. This application note provides a detailed and reliable protocol for researchers in organic synthesis and medicinal chemistry, enabling the rapid and efficient generation of these valuable compounds for further investigation and drug development.

References

  • Luo, J., Wu, J., & Dai, W. M. (2014). One-Pot Synthesis of Dibenz[b,f][4][5]oxazepines via Mg(ClO4)2-Catalyzed Ugi Four-Component Reaction and Microwave-Assisted Intramolecular SNAr. Diversity Oriented Synthesis, 1(1), 29-34. Available at: [Link]

  • Ingold, M., Colella, L., Dapueto, R., López, G. V., & Porcal, W. (2017). Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. World Journal of Chemical Education, 5(5), 152-157. Available at: [Link]

  • Zare, N., & Ohlmeyer, M. (2015). Recent advances in dibenzo[b,f][4][5]oxazepine synthesis. RSC Advances, 5(4), 251-264. Available at: [Link]

  • Sharma, A., et al. (2018). Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates. Frontiers in Chemistry, 6, 559. Available at: [Link]

  • Shaaban, S., et al. (2017). Efficient microwave-assisted synthesis of fused benzoxazepine–isoquinoline derivatives via an Ugi reaction/tautomerization/intramolecular SNAr reaction sequence. Tetrahedron Letters, 58(43), 4155-4159. Available at: [Link]

  • Akbar, M., et al. (2020). Synthesis of various N-heterocycles using the four-component Ugi reaction. In Multicomponent Reactions. IntechOpen. Available at: [Link]

Sources

Application Notes and Protocols for the Purification of Crude Dibenz[b,f]oxazepine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed methodologies and expert insights into the purification of crude Dibenz[b,f]oxazepine (DBO). As a critical scaffold in pharmaceutical development and a potent chemical agent, achieving high purity is paramount for reliable downstream applications, from biological screening to clinical deployment. This document moves beyond simple step-by-step instructions to explain the underlying principles of impurity removal, guiding researchers, chemists, and drug development professionals in selecting and optimizing purification strategies. We will cover the two primary techniques for purifying DBO: recrystallization and column chromatography, complete with detailed protocols, troubleshooting advice, and methods for purity validation.

Introduction: The Imperative for Purity

Dibenz[b,f]oxazepine, often referred to as CR gas, is a seven-membered heterocyclic compound.[1] Its rigid, tricyclic structure serves as a foundational scaffold for a range of pharmacologically active molecules, including antipsychotics like loxapine.[2] It is also known as a potent lachrymatory agent and is used as a riot control agent due to its powerful sensory irritant effects, mediated through the activation of the TRPA1 channel.[2][3]

The synthesis of DBO, commonly achieved through the condensation of o-aminophenol and an o-halobenzaldehyde followed by cyclization, invariably produces a crude product contaminated with unreacted starting materials, reaction intermediates (such as the Schiff's base), and side-products.[1] The presence of these impurities can drastically alter the material's physicochemical properties, reduce its efficacy in subsequent reactions, and, most critically, introduce confounding variables and toxicity in biological assays. Therefore, robust and efficient purification is not merely a recommendation but a mandatory step to ensure data integrity, reproducibility, and safety.

This guide provides a systematic approach to purifying crude DBO, enabling researchers to obtain material of high purity suitable for the most demanding applications.

Characterizing the Crude Product: Know Your Enemy

Before any purification can be attempted, it is essential to assess the composition of the crude material. This initial analysis informs the selection of the most appropriate purification technique.

  • Common Impurities:

    • Starting Materials: Unreacted o-aminophenol and o-chlorobenzaldehyde.

    • Intermediates: The Schiff's base formed from the initial condensation is a common impurity if cyclization is incomplete.[1]

    • Side-Products: Depending on reaction conditions, side-reactions can lead to polymeric materials or other undesired compounds.

    • Residual Solvents: Solvents used in the synthesis, such as Dimethyl sulfoxide (DMSO) or methanol, may be present.[1]

  • Recommended Analytical Techniques:

    • Thin-Layer Chromatography (TLC): An indispensable, rapid technique to visualize the number of components in the crude mixture and to screen for suitable solvent systems for column chromatography.

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the crude product and the relative amounts of each impurity. Reverse-phase HPLC methods using acetonitrile and water are effective for analyzing DBO.[4]

    • Gas Chromatography (GC): A useful method for monitoring the reaction progress and quantifying volatile precursors and the final product.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can quickly identify the presence of starting materials or major impurities by comparing the crude spectrum to that of a pure standard.

Primary Purification Strategy: Recrystallization

Recrystallization is the most efficient and economical method for purifying solid organic compounds on a large scale. It is the first technique that should be explored for crude DBO, which exists as a pale yellow crystalline solid.[3][5] The principle relies on the differential solubility of the desired compound and its impurities in a selected solvent at varying temperatures.

The Principle of Solvent Selection

The ideal recrystallization solvent should exhibit the following characteristics:

  • High Solvency at Elevated Temperature: Dissolves the crude DBO completely at or near the solvent's boiling point.

  • Low Solvency at Low Temperature: Allows for maximum recovery of the pure DBO as crystals upon cooling.

  • Favorable Impurity Solubility: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even in hot solvent (allowing for removal via hot filtration).

  • Chemical Inertness: The solvent must not react with DBO.

  • Volatility: The solvent should be easily removable from the purified crystals.

Recommended Solvent Systems for Dibenz[b,f]oxazepine

Based on the properties of DBO and related heterocyclic compounds, the following solvent systems are recommended for screening.

Solvent/SystemRationale & CommentsReference
Ethanol/Water DBO is soluble in hot ethanol. The slow addition of water (an anti-solvent) will decrease its solubility, inducing crystallization. A common and effective system for moderately polar compounds.[6][7]
Ethyl Acetate/Heptane Dissolve the crude product in a minimum of hot ethyl acetate, then slowly add heptane until the solution becomes turbid. Reheat to clarify and then cool slowly. This is an excellent general-purpose system.[8]
Isopropanol A single-solvent system that can be effective if the solubility differential between hot and cold is significant.[9]
Acetone Acetone is a strong solvent for many organic compounds; its utility depends on finding conditions where DBO's solubility drops significantly upon cooling or with the addition of an anti-solvent like hexanes.[7][10]
Protocol: Recrystallization of Crude DBO
  • Dissolution: Place the crude DBO solid in an Erlenmeyer flask. Add a minimal amount of the selected primary solvent (e.g., ethanol). Heat the mixture on a hot plate with stirring until the solvent boils gently. Continue adding small portions of the hot solvent until all the DBO has just dissolved.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. Determine the melting point and perform analytical validation to confirm purity. A pure sample of DBO should have a sharp melting point around 71-73°C.[11]

Recrystallization Workflow

Recrystallization_Workflow A Crude DBO Solid B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (If Insoluble Impurities) B->C optional D Slow Cooling (Induces Crystallization) B->D C->D E Isolate Crystals (Vacuum Filtration) D->E F Wash with Cold Solvent E->F G Dry Under Vacuum F->G H Pure DBO Crystals G->H

Caption: General workflow for the purification of DBO via recrystallization.

Advanced Purification Strategy: Flash Column Chromatography

When recrystallization fails to provide the desired level of purity, or when impurities have similar solubility profiles to DBO, flash column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a solid stationary phase while being carried by a liquid mobile phase.

Principle of Separation

For DBO, a polar stationary phase like silica gel is used. The separation is governed by the polarity of the compounds and the eluting solvent:

  • Polar Compounds: Adsorb more strongly to the silica and elute later.

  • Non-polar Compounds: Have weaker interactions with the silica and elute faster.

  • Eluent Polarity: Increasing the polarity of the mobile phase (eluent) will increase the elution speed of all compounds.

Developing the Eluent System via TLC

The key to successful column chromatography is selecting the right eluent. This is done empirically using TLC.

  • Spot the crude mixture on a silica gel TLC plate.

  • Develop the plate in various solvent systems of differing polarities (e.g., different ratios of heptane:ethyl acetate).

  • The ideal eluent system will provide good separation between the DBO spot and all impurity spots, with the DBO spot having a Retention Factor (Rƒ) of approximately 0.25-0.35 .

Several publications show that DBO and its derivatives can be effectively purified using solvent systems such as Chloroform/Methanol or gradients of Ethyl Acetate in a non-polar solvent like Chloroform or Heptane.[8][11]

Protocol: Flash Column Chromatography of DBO
  • Column Preparation: Secure a glass column vertically. Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude DBO in a minimal amount of a strong solvent (e.g., Dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This is known as "dry loading." Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the mobile phase, starting with the least polar solvent system determined from TLC analysis. Apply positive pressure (flash chromatography) to achieve a steady flow rate.[12]

  • Fraction Collection: Collect the eluate in a series of numbered test tubes or flasks.

  • Monitoring: Monitor the separation by spotting alternate fractions on TLC plates and visualizing the spots (e.g., under UV light).

  • Isolation: Combine the fractions that contain only the pure DBO. Remove the solvent using a rotary evaporator to yield the purified product.

  • Purity Confirmation: Analyze the final product using HPLC and/or NMR to confirm its purity and structural identity.

Chromatography Workflow

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_post Isolation A Select Eluent (via TLC, Rf ≈ 0.3) B Pack Column with Silica Slurry A->B C Dry Load Crude DBO onto Column B->C D Elute with Mobile Phase C->D E Collect Fractions D->E F Monitor Fractions (via TLC) E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I High Purity DBO H->I

Caption: Key stages in the flash column chromatography purification of DBO.

Final Purity Validation

After purification by either method, the final purity of the Dibenz[b,f]oxazepine product must be rigorously confirmed.

TechniquePurposeExpected Result for Pure DBO
Melting Point Quick assessment of purity.A sharp, narrow melting range (e.g., 71-73°C).[11]
HPLC/GC Quantitative purity analysis.A single major peak corresponding to DBO, with purity >98-99%.
¹H and ¹³C NMR Structural confirmation and detection of impurities.The spectrum should match the known structure of DBO, with no significant signals attributable to impurities.
Mass Spectrometry Confirmation of molecular weight.A molecular ion peak corresponding to the mass of DBO (C₁₃H₉NO, MW: 195.22 g/mol ).[4][5]

Conclusion and Method Selection

The choice between recrystallization and column chromatography depends on the scale of the purification, the nature of the impurities, and the required final purity.

  • Recrystallization is ideal for larger quantities (>1 g) of crude material where the purity is already reasonably high (>85%) and the impurities have different solubility characteristics. It is fast, inexpensive, and easily scalable.

  • Column Chromatography is the preferred method for smaller quantities, for separating complex mixtures with multiple impurities, or when very high purity (>99.5%) is required for sensitive applications like pharmacological testing.

A logical approach is to first attempt purification by recrystallization. If the desired purity is not achieved, the material can then be subjected to column chromatography for final polishing.

Safety Note: Dibenz[b,f]oxazepine is a potent sensory irritant.[2][3] All handling and purification steps must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

References

  • ISOMERLAB. (n.d.). Dibenz[b,f][4][11]oxazepine, CAS: 257-07-8. Retrieved from [Link]

  • Cheméo. (2023). Chemical Properties of Dibenz[b,f]][4][11]oxazepine (CAS 257-07-8). Retrieved from [Link]

  • Jain, M. S., & Surana, S. J. (2023). Synthetic pathway for synthesis of dibenz-[b,f][4][11]-oxazepine derivatives (MJ1 - MJ12). ResearchGate. Retrieved from [Link]

  • SIELC Technologies. (2018). Dibenz[b,f][4][11]oxazepine. Retrieved from [Link]

  • Martin, C. A., et al. (n.d.). Structural reassignment of a dibenz[b,f][4][11]oxazepin-11(10H)-one with potent antigiardial activity. Retrieved from [Link]

  • Gutch, P. K., & Acharya, J. (2015). A simple, convenient and effective method for the synthesis of dibenz(b,f) 1,4-oxazepines(cr); a new generation riot control agent and its analogues. ResearchGate. Retrieved from [Link]

  • van der Westhuizen, J. H., et al. (2021). Strategies in the synthesis of dibenzo[b,f]heteropines. National Institutes of Health (PMC). Retrieved from [Link]

  • Google Patents. (n.d.). EP0012385A1 - Dibenz(b,f)(1,4)oxazepine derivatives, process for their preparation and pharmaceutical compositions.
  • Journal of Pharmaceutical Research. (n.d.). Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • PubChem. (n.d.). Dibenz(B,F)(1,4)Oxazepine. Retrieved from [Link]

  • Almeida, A. M., et al. (2011). A chiral HPLC-UV method for the quantification of dibenz[b,f]azepine-5-carboxamide derivatives in mouse plasma and brain tissue: eslicarbazepine acetate, carbamazepine and main metabolites. Journal of Separation Science, 34(12), 1391-401. Retrieved from [Link]

  • NIScPR Online Periodical Repository. (n.d.). Process monitoring of Dibenz-[b,f]-1 ,4-Oxazepine (CR) by gas chromatographic method. Retrieved from [Link]

  • Jones, C., et al. (2022). Revealing the early stages of carbamazepine crystallization by cryoTEM and 3D electron diffraction. National Institutes of Health (PMC). Retrieved from [Link]

  • OrgTV. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Hamzah, B. F., et al. (2023). Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives. Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

  • Ouyang, J., et al. (2021). Supersaturation and solvent dependent nucleation of carbamazepine polymorphs during rapid cooling crystallization. CrystEngComm. Retrieved from [Link]

  • Abdullah, N. H., et al. (2018). Effect of Solvents and Crystallization Methods on the Formation of Carbamazepine-Saccharin Co-Crystal. ResearchGate. Retrieved from [Link]

  • Lestari, M. P., & Indrayanto, G. (2014). Characterization of Recrystallized Carbamazepine Using Acetone as Solvent. ResearchGate. Retrieved from [Link]

Sources

Technical Guide: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Methods for the Analysis of Dibenz[b,f]oxazepine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed application notes and protocols for the quantitative analysis of Dibenz[b,f]oxazepine, a key chemical scaffold in various pharmaceutical compounds. We present optimized methodologies for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), designed for researchers, quality control analysts, and drug development professionals. This document emphasizes the rationale behind method parameter selection, ensuring scientific integrity and robust, reproducible results. Protocols are detailed in a step-by-step format, supplemented with workflow diagrams and comparative data tables to facilitate immediate implementation in a laboratory setting.

Introduction to Dibenz[b,f]oxazepine and its Analytical Importance

Dibenz[b,f]oxazepine (CAS RN: 257-07-8), a heterocyclic compound with a molecular weight of 195.22 g/mol , serves as the core structure for several important pharmaceutical agents, most notably Carbamazepine and its derivatives, which are used as anticonvulsants and mood stabilizers.[1][2] The chemical structure consists of a dibenzazepine ring system with an oxygen atom incorporated into the seven-membered ring.[3] Its non-polar, aromatic nature (LogP ≈ 2.82) is a critical determinant for the selection of appropriate chromatographic techniques.[4]

Accurate and precise quantification of Dibenz[b,f]oxazepine and related compounds is paramount in pharmaceutical manufacturing for purity assessment, stability testing, and pharmacokinetic studies. The choice between HPLC and GC depends on the analytical objective, sample matrix, and the required sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) Analysis

Principle of the Technique: Reverse-phase HPLC (RP-HPLC) is the premier method for analyzing Dibenz[b,f]oxazepine. The molecule's inherent hydrophobicity allows for strong retention on a non-polar stationary phase (like C18) while a polar mobile phase is used for elution. This separation mechanism is ideal for resolving the parent compound from its potential impurities and degradation products in various sample matrices.[4][5]

HPLC Instrumentation and Method Parameters

A standard HPLC system equipped with a UV detector is sufficient for this analysis. The selection of a robust stationary phase and an optimized mobile phase is critical for achieving a successful separation.

Parameter Recommended Setting Rationale & Causality
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)The non-polar C18 stationary phase provides optimal retention for the hydrophobic Dibenz[b,f]oxazepine molecule through van der Waals interactions.
Mobile Phase Acetonitrile:Water (or Methanol:Water)A mixture of a polar solvent (water) and a less polar organic modifier (acetonitrile/methanol) allows for precise control over the elution strength. The exact ratio must be optimized to achieve the desired retention time and resolution.[4][6]
Additives Phosphoric Acid or Formic Acid (0.1%)The addition of an acid improves peak shape by suppressing the ionization of silanol groups on the silica support, reducing peak tailing. Formic acid is preferred for LC-MS compatibility.[4][7]
Flow Rate 1.0 - 1.5 mL/minThis flow rate provides a good balance between analysis time and chromatographic efficiency for a standard 4.6 mm ID column.
Column Temp. 25-30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.
Detector UV-Vis or PDA DetectorDibenz[b,f]oxazepine has a strong chromophore. Detection is typically performed between 230-256 nm, providing high sensitivity.[6][8]
Injection Vol. 10 - 20 µLStandard injection volume for achieving good sensitivity without overloading the column.
HPLC Experimental Protocol

1. Mobile Phase Preparation:

  • Prepare the mobile phase by mixing HPLC-grade acetonitrile and Milli-Q water in the desired ratio (e.g., 50:50 v/v).[8]

  • Add 0.1% formic or phosphoric acid to the final mixture.[4]

  • Degas the mobile phase for 15 minutes using sonication or vacuum filtration to prevent bubble formation in the pump.

2. Standard Solution Preparation:

  • Accurately weigh approximately 10 mg of Dibenz[b,f]oxazepine reference standard.

  • Dissolve in a suitable diluent (e.g., 50:50 Methanol:Water) in a 100 mL volumetric flask to create a 100 µg/mL stock solution.[6]

  • Perform serial dilutions to prepare calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

3. Sample Preparation:

  • For bulk drug analysis, prepare a sample solution with a theoretical concentration within the calibration range using the same diluent as the standards.

  • For dosage forms (e.g., tablets), finely powder a representative number of tablets. Weigh a portion of the powder equivalent to a known amount of the active ingredient, dissolve in the diluent, sonicate for 15 minutes to ensure complete dissolution, and dilute to the final volume.[9]

  • Filter all sample and standard solutions through a 0.45 µm syringe filter before injection to protect the column from particulate matter.

4. Chromatographic Run & System Suitability:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform five replicate injections of a mid-range standard.

  • System Suitability Criteria: The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%. The theoretical plates should be > 2000, and the tailing factor should be < 1.5.

5. Analysis:

  • Inject the blank (diluent), followed by the calibration standards and then the sample solutions.

  • Construct a calibration curve by plotting peak area versus concentration.

  • Determine the concentration of Dibenz[b,f]oxazepine in the samples using the linear regression equation from the calibration curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Mobile Phase Preparation (ACN:H2O + Acid) D System Equilibration & System Suitability Test A->D B Standard Solution Prep (Stock & Dilutions) B->D C Sample Solution Prep (Dissolution & Filtration) E Inject Blank, Standards, & Samples C->E D->E F Data Acquisition (Chromatogram) E->F G Peak Integration & Calibration Curve F->G H Quantification of Dibenz[b,f]oxazepine G->H

Caption: High-Performance Liquid Chromatography (HPLC) analytical workflow.

Gas Chromatography (GC) Analysis

Principle of the Technique: GC is a powerful technique for analyzing volatile and thermally stable compounds. Dibenz[b,f]oxazepine is amenable to GC analysis, typically with flame ionization detection (FID) or mass spectrometry (MS).[10] The technique separates components of a mixture based on their differential partitioning between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase within a heated column.

Important Consideration: While Dibenz[b,f]oxazepine itself is thermally stable, related compounds like its metabolites can be prone to thermal degradation in the GC injector port. For instance, 10,11-dihydro-10-hydroxycarbamazepine can break down to form carbamazepine, potentially leading to false positives.[11][12] Therefore, careful optimization of the injector temperature is crucial.

GC Instrumentation and Method Parameters

A standard GC system with a split/splitless injector and an appropriate detector is required.

Parameter Recommended Setting Rationale & Causality
Column Non-polar (e.g., DB-5, SE-54)A 5% phenyl-methylpolysiloxane column offers good selectivity for aromatic compounds and is thermally stable. A 15-30 m length is typical.[13]
Carrier Gas Helium or HydrogenInert carrier gas. Helium is most common. A constant flow of ~1-2 mL/min is recommended.
Injector Temp. 250 °CThis temperature ensures rapid volatilization of the analyte without causing thermal degradation. This parameter must be carefully evaluated if thermally labile impurities are expected.[10][11]
Oven Program Ramped Temperature ProgramAn initial temperature of ~150 °C, held for 1-2 min, followed by a ramp of 10-20 °C/min to a final temperature of ~280-300 °C. This ensures good separation from solvent and other components.[13]
Detector Flame Ionization (FID) or Mass Spec (MS)FID provides robust, universal detection for organic compounds. MS offers higher sensitivity and structural confirmation, which is invaluable for impurity identification.[10][14]
Detector Temp. 280 - 300 °C (FID)Must be higher than the final oven temperature to prevent condensation of the analyte.
GC Experimental Protocol

1. Standard and Sample Preparation:

  • Prepare stock and working standards of Dibenz[b,f]oxazepine in a volatile organic solvent such as acetone or methanol. Concentrations are typically in the range of 10-200 µg/mL.

  • Prepare samples by dissolving the material in the same solvent to a concentration within the calibration range.

  • Ensure samples are free of non-volatile matrix components that could contaminate the injector liner and column.

2. Instrument Setup and Equilibration:

  • Install the appropriate GC column and condition it according to the manufacturer's instructions.

  • Set the injector, oven, and detector temperatures and carrier gas flow rate as per the method parameters.

  • Allow the system to stabilize.

3. Chromatographic Run & System Suitability:

  • Perform several injections of a mid-range standard to ensure system stability and reproducibility.

  • System Suitability Criteria: The RSD for peak area and retention time should be ≤ 5.0% for GC analysis.

4. Analysis:

  • Inject 1 µL of the blank (solvent), followed by the standards and samples, using a split injection mode (e.g., 20:1 split ratio) to avoid column overload.

  • Identify the Dibenz[b,f]oxazepine peak based on its retention time compared to the standard.

  • If using MS, confirm the identity by comparing the mass spectrum with a reference library.[15]

  • Quantify using an external or internal standard calibration method.

GC Workflow Diagram

GC_Workflow cluster_prep_gc Phase 1: Preparation cluster_analysis_gc Phase 2: Analysis cluster_data_gc Phase 3: Data Processing A_gc Standard & Sample Prep (Dissolve in Volatile Solvent) C_gc Sample Injection (1 µL, Split Mode) A_gc->C_gc B_gc GC System Setup (Temp, Flow Rate) B_gc->C_gc D_gc Chromatographic Separation (Temperature Program) C_gc->D_gc E_gc Detection (FID or MS) D_gc->E_gc F_gc Peak Identification (Retention Time, Mass Spec) E_gc->F_gc G_gc Quantification (Calibration Curve) F_gc->G_gc

Caption: Gas Chromatography (GC) analytical workflow.

Method Comparison and Concluding Remarks

Feature HPLC GC
Applicability Highly versatile for purity, stability, and formulation analysis. Ideal for non-volatile impurities.Best for volatile compounds and process monitoring.[10]
Sample Prep More involved (dissolution, filtration).Simpler (dissolution in a volatile solvent).
Thermal Stability No thermal stress on the analyte. Ideal for thermally labile compounds.Requires analyte to be thermally stable. Risk of on-column or injector-port degradation.[11]
Detection UV is common and robust. LC-MS for high sensitivity/specificity.FID is a universal, robust detector. GC-MS provides definitive identification.
Regulatory Often the preferred method in pharmacopeial monographs (e.g., USP methods for Carbamazepine).[6][7]Used for specific applications like process monitoring or volatile impurity analysis.

Both HPLC and GC are powerful techniques for the analysis of Dibenz[b,f]oxazepine. RP-HPLC is the more versatile and commonly employed method , especially in regulated pharmaceutical environments, due to its applicability to a wider range of related substances and its operation at ambient temperature, which preserves sample integrity. The methods outlined in this guide are based on established principles and can be adapted for specific applications, such as the analysis of related compounds in Carbamazepine or Oxcarbazepine formulations.[5][8] For any application, thorough method validation according to ICH guidelines is essential to ensure the reliability of the results.[16][17]

References

  • SIELC Technologies. (2018). Dibenz[b,f][4][5]oxazepine. Available at: [Link]

  • United States Pharmacopeia. (2025). Carbamazepine Tablets. Available at: [Link]

  • Rao, K. S., Belorkar, N., & Rao, M. E. B. (n.d.). Development and Validation of Stability-Indicating Liquid Chromatographic Method for the Quantitative Determination of Oxcarbazepine in Tablet Dosage Forms. Pharmaceutical Analysis.
  • Bag, B. C., & Kaushik, M. P. (2002). Process monitoring of dibenz-[b,f]-1,4-oxazepine (CR) by gas chromatographic method. Indian Journal of Chemical Technology, 9(5), 415-417.
  • Almeida, A. M., et al. (2011). A chiral HPLC-UV method for the quantification of dibenz[b,f]azepine-5-carboxamide derivatives in mouse plasma and brain tissue. PubMed.
  • Trungtamthuoc.com. (2025). Carbamazepine USP 2025. Available at: [Link]

  • USP-NF. (2020). Carbamazepine Extended-Release Tablets. Available at: [Link]

  • Scribd. (n.d.). Carbamazepine USP Monograph. Available at: [Link]

  • NIScPR Online Periodical Repository. (2002). Process monitoring of Dibenz-[b,f]-1 ,4-Oxazepine (CR) by gas chromatographic method. Available at: [Link]

  • CORE. (n.d.). Detection of the Pharmaceuticals Carbamazepine and Diphenhydramine in Tissue Extracts Using Gas Chromatography-Mass Spectrometry. Available at: [Link]

  • ResearchGate. (n.d.).
  • ISOMERLAB. (n.d.). Dibenz[b,f][4][5]oxazepine, CAS: 257-07-8. Available at: [Link]

  • NIST. (n.d.). Dibenz[b,f]][4][5]oxazepine. NIST Chemistry WebBook. Available at: [Link]

  • Lewis, R. J., et al. (2014). False carbamazepine positives due to 10,11-dihydro-10-hydroxycarbamazepine breakdown in the GC-MS injector port. PubMed.
  • NIST. (n.d.). Gas Chromatography data for Dibenz[b,f]][4][5]oxazepine. NIST Chemistry WebBook. Available at: [Link]

  • BenchChem. (2025).
  • PubChem. (n.d.). Dibenz(B,F)(1,4)Oxazepine. Available at: [Link]

  • Federal Aviation Administration. (n.d.). False Carbamazepine Positives Due To 10,11-Dihydro-10-Hydroxycarbamazepine Breakdown in the GC/MS Injector Port.
  • PubChem. (n.d.). Carbamazepine. Available at: [Link]

  • ResearchGate. (2012).
  • ResearchGate. (2004). A simple, convenient and effective method for the synthesis of dibenz(b,f) 1,4-oxazepines(cr).
  • Singh, P., et al. (2015). Development and Validation of a RP- HPLC Method for Quantitation of Oxcarbazepine in Tablet Dosage Form.
  • NIST. (n.d.). Mass spectrum for Dibenz[b,f]][4][5]oxazepine. NIST Chemistry WebBook. Available at: [Link]

  • Singh, S., et al. (2009). Development of a Stability-Indicating HPLC Method for Simultaneous Determination of Olanzapine and Fluoxetine in Combined Dosage Forms.
  • Chula Digital Collections. (2015).
  • Neogi, A., et al. (2025). A Novel Stability Indicating Method Development and Validation for Simultaneous Estimation of Oxcarbazepine and Olanzapine by RP-HPLC. International Journal of Drug Delivery Technology.

Sources

Characterization of Dibenz[b,f]oxazepine Derivatives using 1H and 13C NMR: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview and detailed protocols for the structural characterization of Dibenz[b,f]oxazepine derivatives using high-resolution 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who are engaged in the synthesis and analysis of this important class of heterocyclic compounds.

Introduction: The Significance of Dibenz[b,f]oxazepine Derivatives and the Power of NMR

The Dibenz[b,f]oxazepine scaffold is a privileged heterocyclic motif present in a wide array of pharmacologically active compounds. Derivatives of this core structure are known to exhibit a range of biological activities, including antipsychotic, antidepressant, and anticonvulsant properties. The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships (SAR) and for ensuring the purity and identity of synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, non-destructive analytical technique for the unambiguous determination of molecular structure in solution.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides exquisitely detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.[2] This guide will delve into the practical application of 1D and 2D NMR for the comprehensive characterization of Dibenz[b,f]oxazepine derivatives.

The Dibenz[b,f][3][4]oxazepine Core Structure and IUPAC Numbering

A foundational aspect of NMR spectral interpretation is the consistent and accurate assignment of signals to specific atoms within the molecule. Adherence to the standardized IUPAC numbering system for the Dibenz[b,f][3][4]oxazepine core is therefore essential.

Caption: IUPAC numbering of the Dibenz[b,f][3][4]oxazepine core.

Experimental Protocols

Sample Preparation for NMR Analysis

The quality of the NMR spectrum is directly contingent on the meticulous preparation of the sample. The following protocol outlines the standard procedure for preparing samples of Dibenz[b,f]oxazepine derivatives for NMR analysis.

Materials:

  • Dibenz[b,f]oxazepine derivative (5-25 mg for ¹H NMR, 25-50 mg for ¹³C NMR)

  • High-quality 5 mm NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)

  • Tetramethylsilane (TMS) as an internal standard (0 ppm)

  • Pasteur pipettes and bulbs

  • Small vials

  • Glass wool or a syringe filter

Protocol:

  • Weighing the Sample: Accurately weigh the required amount of the Dibenz[b,f]oxazepine derivative into a clean, dry vial. For routine ¹H NMR, 5-10 mg is typically sufficient. For ¹³C NMR, which is inherently less sensitive, a more concentrated sample of 25-50 mg is recommended.

  • Solvent Selection and Dissolution: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample. Vortex or gently agitate the vial until the sample is completely dissolved.

  • Internal Standard: Add a small drop of TMS to the solution. TMS serves as the internal reference for both ¹H and ¹³C NMR spectra, with its signal defined as 0.0 ppm.

  • Filtration and Transfer: To remove any particulate matter that could degrade the spectral quality, filter the solution into the NMR tube. This can be achieved by passing the solution through a small plug of glass wool placed in a Pasteur pipette or by using a syringe filter.

  • Labeling: Clearly label the NMR tube with the sample identification.

  • Capping and Inversion: Securely cap the NMR tube and gently invert it several times to ensure a homogenous solution.

NMR_Sample_Preparation_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis Weigh_Sample 1. Weigh Sample (5-50 mg) Dissolve 2. Dissolve in Deuterated Solvent (e.g., CDCl3) Weigh_Sample->Dissolve To Spectrometer Add_Standard 3. Add Internal Standard (TMS) Dissolve->Add_Standard To Spectrometer Filter 4. Filter into NMR Tube Add_Standard->Filter To Spectrometer Homogenize 5. Cap and Homogenize Filter->Homogenize To Spectrometer Acquire_1H Acquire 1D ¹H NMR Homogenize->Acquire_1H To Spectrometer Acquire_13C Acquire 1D ¹³C NMR Acquire_1H->Acquire_13C If required Acquire_2D Acquire 2D NMR (COSY, HSQC, HMBC) Acquire_13C->Acquire_2D If required

Caption: Workflow for NMR sample preparation and data acquisition.

NMR Data Acquisition

Modern NMR spectrometers are equipped with automated routines for standard 1D and 2D experiments. The following are general considerations for data acquisition:

  • ¹H NMR: A standard single-pulse experiment is typically sufficient. The acquisition time is usually short, often a few minutes.

  • ¹³C NMR: Due to the low natural abundance of the ¹³C isotope, a greater number of scans are required. Proton-decoupled experiments are standard to simplify the spectrum to single lines for each unique carbon atom.

  • 2D NMR: Experiments like COSY, HSQC, and HMBC require longer acquisition times, ranging from 30 minutes to several hours, depending on the sample concentration and the desired resolution.

Interpretation of NMR Spectra of Dibenz[b,f]oxazepine Derivatives

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a wealth of information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • Chemical Shift (δ): The position of a proton signal on the x-axis (in ppm) is indicative of its electronic environment. Protons on the aromatic rings of the Dibenz[b,f]oxazepine core typically resonate in the downfield region of ~6.5-8.5 ppm . The exact chemical shift is influenced by the position of the proton on the ring and the electronic nature of any substituents. Protons of substituents will appear in their characteristic regions (e.g., alkyl protons at ~0.5-4.5 ppm).

  • Integration: The area under each proton signal is proportional to the number of protons it represents.

  • Multiplicity (Splitting Pattern): Spin-spin coupling between adjacent non-equivalent protons causes signals to be split into multiplets (e.g., doublet, triplet, quartet). The splitting pattern reveals the number of neighboring protons. For the aromatic protons of the Dibenz[b,f]oxazepine core, complex splitting patterns are common due to multiple coupling interactions.

Table 1: Typical ¹H NMR Chemical Shift Ranges for Substituted Dibenz[b,f]oxazepin-11(10H)-ones

ProtonsTypical Chemical Shift (δ, ppm)MultiplicityNotes
Aromatic H's6.3 - 8.3m, d, ddHighly dependent on substitution pattern.[5]
NH (lactam)~10.3 (in DMSO-d₆)br sBroad singlet, exchangeable with D₂O.[5]
N-CH₃~3.5sSinglet for a methyl group on the lactam nitrogen.[5]
¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides information about their chemical environment.

  • Chemical Shift (δ): Carbon chemical shifts have a much wider range than proton shifts (~0-220 ppm). Aromatic carbons in the Dibenz[b,f]oxazepine system typically resonate between ~110-160 ppm . Carbonyl carbons (if present, e.g., in dibenzoxazepinones) appear far downfield, typically around 165-170 ppm .[5]

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Substituted Dibenz[b,f]oxazepin-11(10H)-ones

CarbonsTypical Chemical Shift (δ, ppm)Notes
Aromatic C's105 - 160Quaternary carbons are often weaker in intensity.[5]
C=O (lactam)165 - 167Characteristic downfield shift.[5]
N-CH₃~36Typical for a methyl group attached to nitrogen.[5]
The Influence of Substituents on Chemical Shifts

The electronic properties of substituents on the aromatic rings significantly influence the chemical shifts of nearby protons and carbons.

  • Electron-Donating Groups (EDGs) such as -OCH₃, -NH₂, and alkyl groups tend to shield nearby nuclei, causing their signals to shift upfield (to lower ppm values).

  • Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, and halogens deshield adjacent nuclei, resulting in a downfield shift (to higher ppm values).

This predictable electronic influence is a powerful tool for confirming the position of substituents on the Dibenz[b,f]oxazepine core.

Advanced Structural Elucidation with 2D NMR

For complex Dibenz[b,f]oxazepine derivatives with overlapping signals in their 1D NMR spectra, 2D NMR techniques are indispensable for unambiguous structural assignment.

2D_NMR_Relationships cluster_2D 2D NMR Correlations 1H_NMR ¹H NMR (Proton Chemical Shifts) COSY COSY (¹H-¹H Correlation) 1H_NMR->COSY Identifies ¹H-¹H Coupling Networks HSQC HSQC (¹H-¹³C One-Bond Correlation) 1H_NMR->HSQC Correlates Protons to Directly Attached Carbons HMBC HMBC (¹H-¹³C Multi-Bond Correlation) 1H_NMR->HMBC Correlates Protons to Carbons 2-3 Bonds Away 13C_NMR ¹³C NMR (Carbon Chemical Shifts) HSQC->13C_NMR HMBC->13C_NMR

Caption: Relationship between 1D and 2D NMR experiments for structural elucidation.

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-spin coupled to each other. Cross-peaks in a COSY spectrum connect signals from protons that are typically on adjacent carbons. This is invaluable for tracing out the proton networks within the individual aromatic rings of the Dibenz[b,f]oxazepine scaffold.[6]

  • HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum shows correlations between protons and the carbon atoms to which they are directly attached. Each cross-peak links a ¹H signal to a ¹³C signal, providing a direct and unambiguous assignment of protonated carbons.[6]

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the entire molecular framework. It reveals correlations between protons and carbons that are two or three bonds away. This allows for the assignment of quaternary (non-protonated) carbons and provides connectivity information across heteroatoms (like the nitrogen and oxygen in the oxazepine ring).[6]

By systematically analyzing the information from these 1D and 2D NMR experiments, a complete and confident structural assignment of even complex Dibenz[b,f]oxazepine derivatives can be achieved.

Conclusion

¹H and ¹³C NMR spectroscopy, particularly when augmented with 2D techniques, provides an exceptionally powerful and detailed approach for the structural characterization of Dibenz[b,f]oxazepine derivatives. A thorough understanding of the principles of NMR, combined with the systematic application of the protocols and interpretive strategies outlined in this guide, will enable researchers to confidently determine the structure, substitution patterns, and purity of their synthesized compounds, thereby accelerating research and development in this vital area of medicinal chemistry.

References

  • Andrade, A., Sanz, D., Claramunt, R. M., & Elguero, J. (n.d.). NMR data, chemical shifts (δ, ppm) and coupling constants (J, Hz), of compound 3. ResearchGate. Retrieved from [Link]

  • Boyle, G. M., et al. (2017). Structural reassignment of a dibenz[b,f][3][4]oxazepin-11(10H)-one with potent antigiardial activity. Bioorganic & Medicinal Chemistry Letters, 27(15), 3465-3469. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dibenz(B,F)(1,4)Oxazepine. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Dibenz[b,f]][3][4]oxazepine. NIST Chemistry WebBook. Retrieved from [Link]

  • Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Dibenz[b,f]oxazepine Cyclization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The dibenz[b,f]oxazepine core is a privileged scaffold in medicinal chemistry, forming the backbone of various pharmacologically active compounds, including the atypical antipsychotic loxapine and the sensory irritant CR gas.[1][2] The construction of this seven-membered heterocyclic ring system, however, is often challenging, with intramolecular cyclization being a critical and frequently low-yielding step. This guide provides researchers, scientists, and drug development professionals with a dedicated technical resource to diagnose and resolve common issues encountered during the synthesis of dibenz[b,f]oxazepines, thereby improving reaction efficiency and yield.

Section 1: Overview of Common Synthetic Routes

The formation of the dibenz[b,f]oxazepine ring system is typically achieved through an intramolecular cyclization event. The specific strategy employed depends on the desired substitution pattern and the available starting materials. The most prevalent methods involve intramolecular nucleophilic aromatic substitution (SNAr), or transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Ullmann condensation.[3][4][5]

cluster_start Starting Materials cluster_routes Cyclization Strategies SM1 o-Aminophenol SNAr Nucleophilic Aromatic Substitution (SNAr) SM1->SNAr Base, Heat (often one-pot) SM2 o-Halobenzaldehyde SM2->SNAr Base, Heat (often one-pot) SM3 Pre-formed Intermediate (e.g., 2-(2-aminophenoxy)benzaldehyde) Ullmann Ullmann Condensation (Cu-catalyzed) SM3->Ullmann CuI, Ligand, Base Buchwald Buchwald-Hartwig Coupling (Pd-catalyzed) SM3->Buchwald Pd Catalyst, Ligand, Base Product Dibenz[b,f]oxazepine SNAr->Product Ullmann->Product Buchwald->Product

Caption: Key synthetic strategies for Dibenz[b,f]oxazepine ring closure.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis in a question-and-answer format.

Question 1: My initial condensation of o-aminophenol and o-halobenzaldehyde to form the Schiff base intermediate is inefficient. What can I do?

This initial condensation is critical for subsequent cyclization. Low yields at this stage are often due to an unfavorable equilibrium or decomposition.

Causality & Solutions:

  • Water Removal: The formation of the Schiff base (imine) is a condensation reaction that releases water. If not removed, water can hydrolyze the product back to the starting materials.

    • Troubleshooting: Use a Dean-Stark apparatus if the solvent is appropriate (e.g., toluene). Alternatively, add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture.

  • Purity of Starting Materials: Aldehydes, in particular, can oxidize to carboxylic acids upon storage. The presence of impurities can inhibit the reaction.

    • Troubleshooting: Verify the purity of your o-halobenzaldehyde by NMR or GC. Purify by distillation or recrystallization if necessary. Ensure the o-aminophenol is not significantly oxidized (discolored).

  • Reaction Conditions: Some condensations require mild heating to proceed efficiently.

    • Troubleshooting: Gently heat the reaction to 50-60 °C. Monitor by TLC or GC to avoid decomposition.

  • Leaving Group Choice: For subsequent one-pot cyclizations, the choice of halogen on the benzaldehyde is crucial.

    • Insight: Using an o-fluorobenzaldehyde derivative often leads to higher yields in the subsequent SNAr cyclization step due to the high electronegativity of fluorine activating the ring towards nucleophilic attack.[6] A one-pot preparation using 2-aminophenol and 2-fluorobenzaldehyde in PEG-300 with potassium carbonate has been reported with high yields (89%).[6]

Question 2: The final intramolecular cyclization step is failing or giving a low yield. How do I troubleshoot this?

This is the most common failure point. The optimal strategy depends heavily on the type of cyclization reaction being performed. Below is a workflow to diagnose the issue.

Start Low Yield in Cyclization Step Check_SM Verify Purity & Integrity of Cyclization Precursor Start->Check_SM Reaction_Type Identify Reaction Type Check_SM->Reaction_Type Precursor OK SNAr S N Ar Reaction_Type->SNAr Ullmann Ullmann (Cu) Reaction_Type->Ullmann Buchwald Buchwald-Hartwig (Pd) Reaction_Type->Buchwald SNAr_Base Is the base strong/soluble enough? (e.g., K₂CO₃ vs Cs₂CO₃) SNAr->SNAr_Base Ullmann_Catalyst Is the Cu source/ligand active? (Use fresh CuI, try phenanthroline) Ullmann->Ullmann_Catalyst Buchwald_Catalyst Is the Pd catalyst/ligand optimal? (Screen ligands: XPhos, DPEphos) Buchwald->Buchwald_Catalyst SNAr_Solvent Is the solvent appropriate? (Aprotic polar: DMSO, DMF) SNAr_Base->SNAr_Solvent Yes SNAr_Temp Is the temperature optimal? (Try increasing temp to 120°C) SNAr_Solvent->SNAr_Temp Yes SNAr_LG Is the leaving group adequate? (Consider F > Cl) SNAr_Temp->SNAr_LG Yes Success Yield Improved SNAr_LG->Success Yes Buchwald_Base Is the base correct? (Use strong, non-nucleophilic base: t-BuONa, t-BuOK) Buchwald_Catalyst->Buchwald_Base Yes Buchwald_Conditions Are conditions anhydrous/anaerobic? (Degas solvent, use inert atm.) Buchwald_Base->Buchwald_Conditions Yes Buchwald_Conditions->Success Yes Ullmann_Temp Is the temperature high enough? (Often requires >120°C) Ullmann_Catalyst->Ullmann_Temp Yes Ullmann_Temp->Success Yes

Sources

Technical Support Center: Optimizing Copper-Catalyzed Dibenz[b,f]oxazepine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of dibenz[b,f]oxazepines. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for optimizing this critical synthetic transformation. The construction of the dibenz[b,f]oxazepine core, a key scaffold in pharmaceuticals like loxapine, is often achieved via a copper-catalyzed intramolecular Ullmann-type C-O or C-N bond formation.[1] While powerful, this reaction can be sensitive to various parameters. This document provides a structured, question-and-answer-based approach to troubleshoot common issues and refine your reaction conditions for optimal outcomes.

Section 1: Foundational Concepts & General Protocol

The synthesis of the dibenz[b,f]oxazepine ring system via copper catalysis typically involves an intramolecular Ullmann condensation.[1][2] This reaction forms a crucial C-O or C-N bond to construct the seven-membered ring. The general catalytic cycle, while complex and subject to mechanistic debate, is believed to involve a Cu(I)/Cu(III) cycle.

The Copper-Catalyzed Ullmann Condensation Cycle

Ullmann_Catalytic_Cycle Cu_I_L Cu(I)-Ligand Complex Ox_Add Oxidative Addition Intermediate (Cu(III)) Cu_I_L->Ox_Add + Aryl Halide (Ar-X) Nuc_Coord Cu(III) with Coordinated Nucleophile Ox_Add->Nuc_Coord + Nucleophile (Nu⁻) Red_Elim Reductive Elimination Nuc_Coord->Red_Elim C-N or C-O Bond Formation Red_Elim->Cu_I_L - Product Product Dibenz[b,f]oxazepine Red_Elim->Product Substrate Aryl Halide Precursor (e.g., 2-(2-halophenoxy)aniline) Base Base Nuc Deprotonated Nucleophile (-NH⁻ or -O⁻) Base->Nuc Deprotonates -NH₂ or -OH Nuc->Nuc_Coord

Caption: Generalized catalytic cycle for copper-catalyzed Ullmann condensation.

Q1: What is a good starting point for a general protocol?

A1: For researchers new to this transformation, a reliable starting point is crucial. The following protocol is a generalized procedure based on common literature precedents.[3][4] It is intended to be a baseline for further optimization.

General Experimental Protocol: Copper-Catalyzed Intramolecular Cyclization

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the aryl halide precursor (1.0 equiv), copper(I) iodide (CuI, 5-10 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel, and thoroughly evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[5]

  • Solvent Addition: Add a degassed, anhydrous, high-boiling polar solvent (e.g., DMF, Dioxane, or Toluene) via syringe.

  • Reaction: Place the sealed reaction in a preheated oil bath or heating block at 100-140 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove insoluble salts and the copper catalyst. Wash the filtrate with water or brine, dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Section 2: Troubleshooting Guide for Common Issues

This section addresses the most frequent challenges encountered during the synthesis, providing causal explanations and actionable solutions.

Problem Area 1: Low or No Product Yield

Q2: My reaction shows no conversion of the starting material. What are the primary factors to check first?

A2: A complete lack of reactivity often points to a fundamental issue with one of the core components.[5]

  • Cause 1: Inactive Catalyst. The active catalytic species is typically Cu(I), which is susceptible to oxidation to Cu(II) by atmospheric oxygen.[5]

    • Solution: Ensure your entire workflow is conducted under a rigorously inert atmosphere. Use freshly opened or properly stored Cu(I) salts. Consider using "activated" copper powder or reducing a Cu(II) salt in situ.[2]

  • Cause 2: Impure Starting Materials. Halide precursors or nucleophiles containing impurities (especially water or protic impurities) can quench the base or interfere with the catalyst.

    • Solution: Verify the purity of your starting materials by NMR or LC-MS. If necessary, recrystallize or re-purify them. Ensure starting materials are thoroughly dried before use.

  • Cause 3: Insufficiently Strong Base. The base must be strong enough to deprotonate the nucleophile (the amine or phenol) to initiate the catalytic cycle.

    • Solution: If using a weaker base like K₂CO₃, consider switching to a stronger, more soluble base such as Cs₂CO₃ or K₃PO₄.[6]

Q3: My yield is consistently low (<30%). How can I systematically improve it?

A3: Low yields suggest the reaction is occurring but is either slow, incomplete, or plagued by side reactions. A systematic optimization of parameters is required.

Optimization Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield (<30%) Check_Temp Increase Temperature? (e.g., 110°C → 130°C) Start->Check_Temp Screen_Ligand Screen Ligands? (e.g., Phenanthroline, DMEDA, Amino Acids) Check_Temp->Screen_Ligand No Improvement Improved Yield Improved? Check_Temp->Improved Improvement Screen_Base Screen Bases? (K₂CO₃ → Cs₂CO₃, K₃PO₄) Screen_Ligand->Screen_Base No Improvement Screen_Ligand->Improved Improvement Screen_Solvent Screen Solvents? (Toluene → Dioxane, DMF) Screen_Base->Screen_Solvent No Improvement Screen_Base->Improved Improvement Screen_Solvent->Improved Optimize Optimize Further Improved->Optimize Yes Stop Re-evaluate Substrate Improved->Stop No

Caption: A systematic workflow for troubleshooting low reaction yields.

  • Action 1: Increase Temperature. Ullmann reactions are often thermally demanding.[2] Increasing the temperature in 10-20 °C increments can significantly accelerate slow reactions.

  • Action 2: Change the Ligand. The ligand is critical for stabilizing the copper catalyst and facilitating the key steps of oxidative addition and reductive elimination.[7][8] Simple, inexpensive ligands are often highly effective.

    • N,N-donors: 1,10-Phenanthroline and N,N'-dimethylethylenediamine (DMEDA) are excellent starting points.[6][8]

    • Amino Acids: L-proline and other amino acids have been shown to be effective ligands, acting as bidentate chelators.[7]

    • O-donors: In some cases, ligands like dibenzoylmethane can be effective.[7]

  • Action 3: Vary the Base and Solvent. The choice of base and solvent are often linked. A strong, poorly soluble base in a non-polar solvent may be ineffective.

    • Solvents: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are traditional choices, but dioxane and toluene are also commonly used.[2] The solvent can influence the solubility of the base and the catalytic species.

    • Bases: For challenging substrates, switching from K₂CO₃ to the more soluble and basic Cs₂CO₃ can dramatically improve yields.

Problem Area 2: Formation of Side Products

Q4: I'm observing a significant amount of a dimeric side product corresponding to the homocoupling of my aryl halide. How can I minimize this?

A4: Homocoupling, also known as the "classic" Ullmann reaction, is a common side reaction where two molecules of the aryl halide couple to form a biaryl species.[9][10]

  • Cause: This side reaction is often promoted by higher temperatures and can become competitive with the desired intramolecular cyclization, especially if the intramolecular step is sterically hindered or electronically disfavored.

  • Solutions:

    • Lower the Temperature: This is the most direct way to disfavor the homocoupling pathway, which often has a higher activation energy than the desired cyclization.[9]

    • Optimize Ligand: Certain ligands can promote the desired intramolecular C-N or C-O bond formation at a much faster rate than the intermolecular C-C bond formation. Screening ligands is highly recommended.[11]

    • Slow Addition: In some cases, slowly adding the aryl halide precursor to the reaction mixture can maintain a low instantaneous concentration, thus disfavoring the bimolecular homocoupling reaction.[11]

Q5: My mass spectrum shows a product corresponding to the addition of the solvent or another nucleophile to my aryl halide. What is happening?

A5: This indicates that an undesired nucleophilic aromatic substitution (SₙAr) is occurring.

  • Cause: If the aromatic ring bearing the halide is sufficiently electron-deficient (e.g., contains nitro or cyano groups), it can be susceptible to attack by other nucleophiles present in the reaction, such as residual water, the solvent itself (e.g., amine-based solvents), or the base's counter-ion.

  • Solutions:

    • Use a Non-Nucleophilic Solvent: Switch from solvents like DMF (which can decompose to dimethylamine) to more inert options like dioxane or toluene.

    • Ensure Anhydrous Conditions: Rigorously dry all reagents and solvents to eliminate water as a competing nucleophile.

    • Change the Base: If using a base with a potentially nucleophilic anion (e.g., KF), switch to a non-nucleophilic inorganic base like K₂CO₃ or K₃PO₄.

Section 3: Optimization Data & Advanced Strategies

Table 1: Guide to Selecting Reaction Parameters

The following table summarizes common choices for each reaction parameter and provides context for their selection.

ParameterCommon OptionsRationale & Expert Insights
Copper Source CuI, Cu₂O, Cu(OAc)₂, Cu PowderCuI is the most common and reliable choice as a Cu(I) source.[4][6] Cu₂O is also effective. Cu(II) salts can be used but may require in situ reduction or a pre-activation step.[5]
Ligand 1,10-Phenanthroline, DMEDA, L-Proline, Picolinic AcidBidentate N,N-donor ligands like phenanthroline and DMEDA are robust and broadly applicable.[6][7] They accelerate the key catalytic steps.[8] Amino acids are an inexpensive and effective alternative.[7]
Base K₂CO₃, Cs₂CO₃, K₃PO₄K₂CO₃ is a good, inexpensive starting point.[6] For less reactive substrates or sterically hindered systems, the more soluble and basic Cs₂CO₃ often provides superior results.[4]
Solvent Dioxane, Toluene, DMF, DMSODioxane and Toluene are excellent choices that balance solvating power with being relatively non-coordinating.[6] DMF and DMSO are more polar and can increase reaction rates but risk participating in side reactions.[12]
Temperature 100 - 140 °CThe reaction generally requires heating.[2] Start around 110 °C. If the reaction is clean but slow, increase the temperature. If side products form, try lowering the temperature.[12]

Section 4: References

  • Technical Support Center: Copper-Catalyzed Cross-Coupling Reactions. Benchchem. Available from:

  • Technical Support Center: Optimization of Copper-Catalyzed Reactions. Benchchem. Available from:

  • Recent advances in dibenzo[b,f][9][13]oxazepine synthesis. ResearchGate. Available from:

  • Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. PubMed Central. Available from:

  • Dibenz[b,f][9][13]oxazepine. Benchchem. Available from:

  • Copper-Catalyzed Synthesis of Dibenzo[b,f]imidazo[1,2-d][9][13]oxazepine Derivatives via a Double Ullmann Coupling Reaction. ResearchGate. Available from:

  • Optimization of the Conditions for Copper-Mediated N-Arylation of Heteroarylamines | Request PDF. ResearchGate. Available from:

  • Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization. PubMed Central. Available from:

  • Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. Beilstein Journal of Organic Chemistry. Available from:

  • Technical Support Center: Minimizing Dimer Formation in Coupling Reactions. Benchchem. Available from:

  • Optimization of the N-arylation reaction conditions: a Catalyst dosage;... ResearchGate. Available from:

  • Strategies in the synthesis of dibenzo[b,f]heteropines. PubMed Central. Available from:

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PubMed Central. Available from:

  • Optimization of copper-catalyzed N-arylation. [a]. ResearchGate. Available from:

  • Cross-Coupling Reaction Guide. Sigma-Aldrich. Available from:

  • Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temperature. TCI Chemicals. Available from:

  • Ullmann condensation. Wikipedia. Available from: [Link]

  • New ligands enhance copper catalysis. SINOCOMPOUND. Available from:

  • Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. RSC Publishing. Available from: [Link]

  • Guiding Ligand Selection in Copper-Catalyzed Cross Couplings via Principal Component Analysis. ChemRxiv. Available from: [Link]

  • Ullmann Reaction. Organic Chemistry Portal. Available from: [Link]

  • Synthetic pathway for synthesis of dibenz-[b,f][9][13]-oxazepine derivatives (MJ1 - MJ12). ResearchGate. Available from:

  • A simple, convenient and effective method for the synthesis of dibenz(b,f) 1,4-oxazepines(cr); a new generation riot control agent and its analogues. ResearchGate. Available from:

Sources

Technical Support Center: Addressing Substrate Reactivity in Dibenz[b,f]oxazepine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for the synthesis of the Dibenz[b,f]oxazepine scaffold. This vital heterocyclic system is a cornerstone in medicinal chemistry, forming the core of various physiologically active compounds.[1] However, its synthesis is often plagued by challenges related to substrate reactivity, competing reaction pathways, and low yields.

This guide is structured to function as a direct line to our application specialists. We move beyond simple protocols to explore the causal relationships behind common experimental failures. By understanding the "why," you can more effectively troubleshoot and optimize your synthetic strategy. We will address your most pressing questions in a direct Q&A format, supported by validated protocols and mechanistic insights.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the strategic choices in Dibenz[b,f]oxazepine synthesis.

Q1: What are the primary synthetic routes to the dibenz[b,f]oxazepine core, and what are their key limitations?

A1: The most prevalent strategies involve the intramolecular cyclization of a diaryl ether or amine intermediate. The two dominant approaches are:

  • Ullmann Condensation / SNAr: This classic approach typically involves the intramolecular coupling of a phenol and an aryl halide, often catalyzed by copper.[2][3] A common variation is the cyclization of a Schiff base formed from a 2-aminophenol and a 2-halobenzaldehyde.[4] While cost-effective, traditional Ullmann conditions often require high temperatures and can have limited substrate scope. Modern advancements using microwave assistance can significantly improve reaction times and yields.[5][6]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming the C-N bond in the final cyclization step.[2] It generally offers milder reaction conditions and a broader substrate scope compared to the Ullmann coupling. However, catalyst/ligand screening is often necessary, and the cost of palladium and specialized phosphine ligands can be a consideration. A key challenge is preventing competitive side reactions like dehalogenation.[7]

Q2: How do electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the aromatic substrates influence the success of the cyclization?

A2: The electronic nature of your substituents is a critical determinant of reactivity, particularly in the key bond-forming step.

  • On the Aryl Halide Ring: An electron-withdrawing group (e.g., -NO₂, -CN, -CF₃) ortho or para to the leaving group (halide) will activate the ring for nucleophilic aromatic substitution (SNAr), facilitating the cyclization. Conversely, an electron-donating group (e.g., -OMe, -Me) will deactivate the ring, making the reaction more sluggish and requiring more forcing conditions.

  • On the Phenol/Aniline Ring: An electron-donating group will increase the nucleophilicity of the attacking oxygen or nitrogen atom, which is generally favorable for the bond-forming step. An electron-withdrawing group will decrease its nucleophilicity, potentially slowing the reaction. However, in cases of Smiles rearrangement, EWGs can play a more complex role.[1]

Q3: My synthesis involves reacting a 2-aminophenol with a 2-chlorobenzaldehyde. I'm getting a mixture of the desired dibenz[b,f][7][8]oxazepine and an unexpected isomer. What could be happening?

A3: You are likely observing a Smiles rearrangement . This is an intramolecular nucleophilic aromatic substitution where the initially formed ether linkage can rearrange. In the context of your synthesis, the reaction between 2-halophenols and 2-(2-halophenyl)-1H-indoles has been noted to proceed via a Smiles rearrangement, which dictates the final regioselectivity.[1] Careful control of reaction conditions and understanding the electronic properties of your specific substrates are key to controlling this pathway.

Part 2: Troubleshooting Guide: Common Experimental Issues

This section tackles specific problems you might encounter at the bench.

Problem 1: Low or No Yield in the Intramolecular Cyclization Step

Q: My palladium-catalyzed (Buchwald-Hartwig) or copper-catalyzed (Ullmann) intramolecular cyclization is failing. TLC analysis shows only starting material or a complex mixture of minor products. What's going wrong?

A: This is a classic and often multifactorial problem. Let's break down the potential causes and solutions systematically.

Troubleshooting Workflow: Low Cyclization Yield

G cluster_catalyst Catalyst Troubleshooting cluster_ligand Ligand Optimization cluster_base Base Selection cluster_temp Temperature & Solvent Start Low/No Product Yield Catalyst Catalyst Inactivation Start->Catalyst Ligand Incorrect Ligand Choice Start->Ligand Base Base Incompatibility Start->Base Temp Suboptimal Temperature Start->Temp Solvent Solvent/Purity Issues Start->Solvent C1 Increase catalyst loading (e.g., 5-10 mol%) L1 Screen bulky, electron-rich phosphine ligands (e.g., Xantphos, DPEphos) B1 Use a non-nucleophilic, strong base (e.g., Cs₂CO₃, K₃PO₄) TS1 Screen temperatures (e.g., 80-120 °C) Temp->TS1 TS2 Use high-boiling, anhydrous aprotic polar solvents (e.g., Toluene, Dioxane, DMF) Solvent->TS2 C2 Use a pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) C3 Ensure inert atmosphere (N₂ or Ar) to prevent oxidative degradation L2 Adjust catalyst:ligand ratio (typically 1:1.2 to 1:2) L3 For Ullmann, try phenanthroline-type ligands B2 Ensure base is finely powdered and anhydrous B3 Avoid strong bases like t-BuOK with sensitive substrates to prevent side reactions TS3 Consider microwave irradiation to accelerate reaction TS1->TS3

Caption: Systematic troubleshooting for low-yield cyclization reactions.

Expert Causality:

  • Catalyst & Ligand: The geometry and electronic state of the metal center are paramount. For the difficult 7-membered ring closure, the reductive elimination step is often rate-limiting. Bulky, electron-rich ligands like Xantphos or DPEphos promote this step by creating a more sterically crowded and electron-rich metal center, facilitating the formation of the C-N or C-O bond.[2]

  • Base: The base's role is to deprotonate the amine or phenol, but its strength and solubility are critical. Cs₂CO₃ is often preferred because it is strong enough, has good solubility in organic solvents, and is less prone to causing side reactions compared to alkoxides.

  • Solvent: Anhydrous conditions are non-negotiable. Water can hydrolyze starting materials and intermediates and poison the catalyst. Polar aprotic solvents are needed to dissolve the intermediates and the base.

Problem 2: Formation of a 6-Membered Ring Side Product

Q: Instead of my desired 7-membered dibenz[b,f]oxazepine, I am isolating a significant amount of the corresponding 6-membered phenoxazine derivative. Why does this happen?

A: You are encountering a classic case of kinetic vs. thermodynamic control, specifically the competition between 7-endo-dig and 6-exo-dig cyclization pathways.

Mechanistic Explanation: 6-exo vs. 7-endo Cyclization

G cluster_main Competitive Cyclization Pathways cluster_endo cluster_exo Intermediate Diaryl Ether/Amine Intermediate Endo_TS Higher Energy TS (Thermodynamic Product) Intermediate->Endo_TS Slower Exo_TS Lower Energy TS (Kinetic Product) Intermediate->Exo_TS Faster Product_7 Dibenz[b,f]oxazepine (7-Membered Ring) Endo_TS->Product_7 Product_6 Phenoxazine Derivative (6-Membered Ring) Exo_TS->Product_6

Caption: Competing pathways in heterocycle formation.

Expert Causality:

  • Kinetic Pathway (6-exo): The formation of a 6-membered ring often has a lower activation energy barrier. The atoms are in closer proximity, and the ring strain of the transition state is lower. This makes it the faster, or kinetic, product.

  • Thermodynamic Pathway (7-endo): The 7-membered dibenz[b,f]oxazepine ring is often the more thermodynamically stable product. However, achieving the correct geometry for the intramolecular attack is more difficult, leading to a higher activation energy.

Solutions:

  • Increase Temperature: Higher temperatures provide the energy needed to overcome the higher activation barrier of the 7-endo pathway, favoring the formation of the more stable thermodynamic product.

  • Prolong Reaction Time: Allowing the reaction to run longer can enable the kinetic product to potentially revert and equilibrate to the thermodynamic product, assuming the cyclization is reversible under the reaction conditions.

  • Catalyst/Ligand System: In palladium-catalyzed reactions, the "bite angle" of the phosphine ligand can influence regioselectivity. Ligands with a wider bite angle, like Xantphos, can pre-organize the substrate in a conformation that favors the 7-membered ring closure.[2]

Part 3: Validated Experimental Protocols

Here we provide step-by-step methodologies for common and effective synthetic routes. Caution: Dibenz[b,f]oxazepine and its derivatives can be strong irritants to the skin and mucous membranes. Always handle these compounds in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[4]

Protocol 1: Microwave-Assisted Synthesis of Dibenz[b,f][7][8]oxazepines

This method, adapted from Ghafarzadeh et al., leverages the efficiency of microwave heating for rapid synthesis.[1]

Workflow Diagram

G Reactants 1. Combine: - 2-Aminophenol (1 mmol) - 2-Chlorobenzaldehyde (1 mmol) - K₂CO₃ (2 mmol) - DMF (3 mL) Microwave 2. Microwave Irradiation (e.g., 120 °C, 15-20 min) Reactants->Microwave Workup 3. Aqueous Workup - Pour into ice-water - Filter precipitate Microwave->Workup Purify 4. Purification - Recrystallize from Ethanol/Water Workup->Purify Product Final Product: Dibenz[b,f][1,4]oxazepine Purify->Product

Caption: Workflow for microwave-assisted synthesis.

Step-by-Step Procedure:

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the substituted 2-aminophenol (1.0 mmol), the substituted 2-chlorobenzaldehyde (1.0 mmol), and potassium carbonate (2.0 mmol, 276 mg).

  • Add 3 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 15-20 minutes. Monitor the reaction progress by TLC.

  • After completion, cool the vial to room temperature.

  • Pour the reaction mixture into 50 mL of ice-cold water.

  • A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure dibenz[b,f][7][8]oxazepine.

Protocol 2: Purification of Crude Dibenz[b,f]oxazepine

Purification can be challenging due to the similar polarity of starting materials and byproducts.

Step-by-Step Procedure:

  • Solvent Removal: After aqueous workup, dissolve the crude solid in a minimal amount of dichloromethane (DCM) or ethyl acetate (EtOAc) and dry over anhydrous MgSO₄ or Na₂SO₄. Filter and concentrate the solvent in vacuo.[9]

  • Silica Gel Chromatography (If Necessary):

    • Prepare a silica gel column using a non-polar solvent system, such as hexanes/ethyl acetate.

    • Load the crude product onto the column.

    • Elute with a shallow gradient of ethyl acetate in hexanes (e.g., starting from 0% and increasing to 30% EtOAc).[9] The desired product is typically a yellow solid.

    • Combine the pure fractions and remove the solvent under reduced pressure.

  • Recrystallization/Trituration:

    • Dissolve the purified solid in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol).

    • Slowly add a co-solvent in which the product is insoluble (e.g., water, hexanes) until turbidity persists.

    • Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.

    • Alternatively, triturate the crude solid with a solvent that dissolves impurities but not the product (e.g., cold diethyl ether or hexanes).

Part 4: Data Summary Tables

For effective planning, a comparison of reaction conditions and outcomes is essential.

Table 1: Comparison of Cyclization Conditions & Typical Yields

MethodCatalyst / ReagentBaseSolventTemperature (°C)Typical Yield (%)Reference
Ullmann-typeCuBr·DMS---89% (intramolecular)[2]
Microwave SNArNoneK₂CO₃DMF12078-87%[1]
Buchwald-HartwigPd₂(dba)₃ / DPEphosCs₂CO₃Toluene11062-96%[2]
Oxidative RearrangementMn(OAc)₃-Acetic Acid-63-85%[2]

Table 2: Influence of Aromatic Substituents on Reaction Outcome

Substituent (Location)Electronic EffectImpact on SNAr/Coupling RateObserved Issues / ConsiderationsReference
-Cl, -Br (Aryl Halide)EWG (Inductive)Generally well-toleratedCan undergo acid-catalyzed dehalogenation in some methods[7]
-F (Aryl Halide)EWG (Inductive)Well-tolerated, often preferred-[7]
-NO₂ (Aryl Halide)Strong EWGAccelerates SNArMay be sensitive to reductive conditions[1]
-OMe (Phenol/Aniline)Strong EDGIncreases nucleophilicityCan make purification difficult due to similar polarity[7]
-Me (Phenol/Aniline)Weak EDGSlightly increases nucleophilicityGenerally well-tolerated[7]

References

  • Strategies in the synthesis of dibenzo[b,f]heteropines. (2023). Beilstein Journal of Organic Chemistry. [Link]

  • A simple, convenient and effective method for the synthesis of dibenz(b,f) 1,4-oxazepines(cr); a new generation riot control agent and its analogues. (2007). ResearchGate. [Link]

  • Synthesis of new compounds with seven rings (oxazepine) through the ring closure of Schiff bases with study of biological activity. (n.d.). Eurasian Chemical Communications. [Link]

  • Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. (n.d.). PMC. [Link]

  • Microwave-Assisted Intramolecular Ullmann Diaryl Etherification as the Post-Ugi Annulation for Generation of Dibenz[b,f][7][8]oxazepine Scaffold. (n.d.). Figshare. [Link]

  • Synthetic pathway for synthesis of dibenz-[b,f][7][8]-oxazepine derivatives (MJ1 - MJ12). (n.d.). ResearchGate. [Link]

  • Strategies in the synthesis of dibenzo[b,f]heteropines. (2023). PMC. [Link]

  • Copper-Catalyzed Synthesis of Dibenzo[b,f]imidazo[1,2-d][7][8]oxazepine Derivatives via a Double Ullmann Coupling Reaction. (n.d.). Thieme Connect. [Link]

  • Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. (n.d.). University of Baghdad Digital Repository. [Link]

  • Recent advances in dibenzo[b,f][7][8]oxazepine synthesis. (2014). ResearchGate. [Link]

Sources

Technical Support Center: Advanced Purification of Dibenz[b,f]oxazepine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Dibenz[b,f]oxazepine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common and complex challenges encountered during the purification of this important heterocyclic scaffold. Our focus is on delivering practical, field-proven insights grounded in established scientific principles to help you achieve the highest possible purity for your compound.

Understanding the Purification Landscape

Dibenz[b,f]oxazepine and its derivatives are of significant interest in medicinal chemistry. Achieving high purity is critical for accurate biological evaluation and for meeting stringent regulatory standards in drug development. The purification of these compounds is often complicated by the presence of structurally similar impurities, which can be challenging to remove using standard methods. This guide will explore advanced techniques and troubleshooting strategies for recrystallization and column chromatography, two of the most common and effective purification methods for this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude Dibenz[b,f]oxazepine?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, common impurities often include unreacted starting materials, byproducts from side reactions, and structurally related compounds. For instance, if your synthesis involves the cyclization of a Schiff's base, you might encounter residual starting aldehydes or amines. More specifically, in syntheses analogous to that of carbamazepine, impurities such as iminostilbene and iminodibenzyl can be present and are notoriously difficult to separate due to their structural similarity to the target compound.

Q2: My Dibenz[b,f]oxazepine is "oiling out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" is a common issue where the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This often occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated at a temperature above the melting point of the impure compound.[1][2] To troubleshoot this, consider the following:

  • Increase the Solvent Volume: Add more of the hot solvent to reduce the saturation level and then allow for slower cooling.[1]

  • Change the Solvent System: Experiment with a different solvent or a mixed solvent system. A solvent in which the compound is less soluble at higher temperatures may be beneficial. For instance, if you are using a single solvent like ethanol, consider a mixture such as ethanol/water or toluene/heptane.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Seeding the solution with a few pure crystals of Dibenz[b,f]oxazepine can also be highly effective.[2]

  • Lower the Crystallization Temperature: Ensure that the cooling process is slow and gradual. A rapid drop in temperature can favor oiling out over crystallization.

Q3: I'm seeing poor separation of my product from an impurity on my silica gel column. What are my options?

A3: Poor separation in column chromatography is a frequent challenge. Here are several strategies to improve resolution:

  • Optimize the Mobile Phase: This is the most critical parameter. If your compounds are eluting too quickly (high Rf), decrease the polarity of your eluent. If they are eluting too slowly (low Rf), increase the polarity. Running a series of TLC plates with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) will help you identify the optimal mobile phase for separation. An ideal Rf value for the target compound is typically between 0.2 and 0.4 for good separation.

  • Change the Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, consider an alternative stationary phase. For basic compounds like Dibenz[b,f]oxazepine, which can interact strongly with the acidic silica surface, using neutral or basic alumina might provide better results. Reversed-phase chromatography (e.g., C18) is another powerful option, especially for separating compounds with different hydrophobicities.

  • Gradient Elution: Instead of using a single solvent system (isocratic elution), a gradual increase in the polarity of the mobile phase during the chromatography run (gradient elution) can significantly improve the separation of complex mixtures.

  • Sample Loading: Ensure your crude sample is dissolved in a minimal amount of a strong solvent and loaded onto the column in a concentrated band. Overloading the column with too much sample will lead to broad peaks and poor separation.

Troubleshooting Guides

Recrystallization Troubleshooting
Issue Potential Cause Recommended Solution
Low Recovery of Crystals - The compound is too soluble in the chosen solvent, even at low temperatures.- Too much solvent was used.- Select a solvent in which the compound has lower solubility at cold temperatures.- Use the minimum amount of hot solvent necessary to dissolve the crude product. Evaporate some solvent if too much was added.
No Crystals Form Upon Cooling - The solution is not sufficiently saturated.- The compound is highly soluble in the solvent.- Evaporate some of the solvent to increase the concentration.- Try adding an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly cloudy, then heat until clear and cool slowly.[3]
Crystals are Colored or Appear Impure - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution, then hot-filter to remove the charcoal and adsorbed impurities before cooling.
Formation of Fine Needles or Powder - Rapid crystallization due to high supersaturation or fast cooling.- Allow the solution to cool more slowly. A Dewar flask can be used to slow the cooling rate.
Column Chromatography Troubleshooting
Issue Potential Cause Recommended Solution
Cracked or Channeled Column Bed - Improper packing of the stationary phase.- Ensure the silica/alumina is packed as a uniform slurry and is not allowed to run dry.
Streaking or Tailing of Bands - The compound is interacting too strongly with the stationary phase (common for basic compounds on silica).- The sample is not soluble in the mobile phase.- Add a small amount of a modifier to the eluent, such as triethylamine (0.1-1%) to neutralize acidic sites on the silica gel.- Load the sample in a solvent in which it is highly soluble and which is a component of the mobile phase.
Co-elution of Product and Impurity - The chosen solvent system does not provide sufficient selectivity.- Systematically screen different solvent systems using TLC.- Consider changing the stationary phase (e.g., from silica to alumina or C18).- Preparative HPLC can offer much higher resolution for difficult separations.[4]

Experimental Protocols

Protocol 1: Advanced Recrystallization of Dibenz[b,f]oxazepine

This protocol outlines a mixed-solvent recrystallization, which is often effective for achieving high purity.

Step 1: Solvent Selection

  • Through small-scale solubility tests, identify a "soluble" solvent in which Dibenz[b,f]oxazepine is readily soluble when hot but less so when cold (e.g., ethanol, acetone).

  • Identify an "anti-solvent" in which the compound is poorly soluble (e.g., water, hexane).

Step 2: Dissolution

  • Place the crude Dibenz[b,f]oxazepine in an Erlenmeyer flask.

  • Add the "soluble" solvent in small portions while heating and stirring until the solid is just dissolved. Use of a steam bath or a temperature-controlled heating mantle is recommended.

Step 3: Hot Filtration (Optional)

  • If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

Step 4: Addition of Anti-Solvent

  • While the solution is still hot, add the "anti-solvent" dropwise until the solution becomes faintly turbid (cloudy). This indicates the point of saturation.

  • If too much anti-solvent is added, add a small amount of the hot "soluble" solvent until the solution becomes clear again.

Step 5: Crystallization

  • Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

Step 6: Isolation and Drying

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold "anti-solvent" to remove any remaining soluble impurities.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography Purification

This protocol is designed for the efficient purification of gram-scale quantities of Dibenz[b,f]oxazepine.

Step 1: TLC Analysis and Solvent System Selection

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

  • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., increasing percentages of ethyl acetate in hexane).

  • The ideal solvent system will give the Dibenz[b,f]oxazepine an Rf value of approximately 0.3.

Step 2: Column Packing

  • Securely clamp a glass chromatography column in a vertical position.

  • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

  • Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column, taking care to avoid air bubbles.

  • Gently tap the column to ensure even packing.

  • Add another layer of sand on top of the silica gel.

Step 3: Sample Loading

  • Dissolve the crude Dibenz[b,f]oxazepine in a minimal amount of a relatively polar solvent (e.g., dichloromethane).

  • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is the "dry loading" method, which generally results in better separation.

  • Carefully add the dry-loaded sample to the top of the column.

Step 4: Elution and Fraction Collection

  • Carefully add the mobile phase to the top of the column.

  • Apply gentle air pressure to the top of the column to force the solvent through at a steady rate (flash chromatography).

  • Collect the eluent in a series of fractions (e.g., in test tubes).

Step 5: Analysis and Product Isolation

  • Analyze the collected fractions by TLC to identify those containing the pure Dibenz[b,f]oxazepine.

  • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Visualization of Purification Workflow

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_final Final Product Crude Crude Dibenz[b,f]oxazepine Recrystallization Recrystallization Crude->Recrystallization Initial Purification ColumnChromatography Column Chromatography Crude->ColumnChromatography Alternative/Further Purification TLC TLC Analysis Recrystallization->TLC Purity Check ColumnChromatography->TLC Fraction Analysis HPLC_GC HPLC / GC Analysis TLC->HPLC_GC Confirm Purity PureProduct Pure Dibenz[b,f]oxazepine HPLC_GC->PureProduct Final QC

Caption: A typical workflow for the purification and analysis of Dibenz[b,f]oxazepine.

References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]

  • Chadwick, J., et al. (2013). Anti-solvent co-crystallization of carbamazepine and saccharin. PubMed. [Link]

  • SIELC Technologies. (2018). Dibenz[b,f][1][5]oxazepine. [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2009).
  • Katritzky, A. R., Ramsden, C. A., Joule, J. A., & Zhdankin, V. V. (2010). Handbook of Heterocyclic Chemistry (3rd ed.). Elsevier.

Sources

Overcoming Stability Challenges with Dibenz[b,f]oxazepine Derivatives in Solution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with Dibenz[b,f]oxazepine derivatives. These compounds, while of significant interest in medicinal chemistry, are known to present stability challenges in solution-based experiments.[1] This guide provides a comprehensive resource of troubleshooting strategies and frequently asked questions (FAQs) to help you navigate these challenges, ensuring the integrity and reproducibility of your experimental results.

Section 1: Understanding the Degradation Pathways of Dibenz[b,f]oxazepine Derivatives

The stability of a Dibenz[b,f]oxazepine derivative in solution is influenced by several factors, including its molecular structure, the solvent system, pH, exposure to light, and the presence of oxidizing agents. The core structure, a tricyclic system with a central oxazepine ring, has several sites susceptible to chemical degradation.

The primary degradation pathways for Dibenz[b,f]oxazepine derivatives are:

  • Oxidation: The nitrogen and methylene bridge carbons in the oxazepine ring are potential sites for oxidation.[2] This can be initiated by atmospheric oxygen, reactive oxygen species in the solvent, or contaminants.

  • Hydrolysis: The ether linkage and the imine functionality (if present) in the oxazepine ring can be susceptible to cleavage under acidic or basic conditions. The stability of these derivatives is often pH-dependent.[3][4]

  • Photodegradation: Exposure to ultraviolet (UV) or even visible light can provide the energy to initiate degradation reactions, leading to the formation of photo-adducts or cleavage products.[5][6]

Potential Degradation Pathways of Dibenz[b,f]oxazepine Derivatives Dibenz[b,f]oxazepine Dibenz[b,f]oxazepine Oxidation Oxidation Dibenz[b,f]oxazepine->Oxidation O2, ROS Hydrolysis Hydrolysis Dibenz[b,f]oxazepine->Hydrolysis H+, OH- Photodegradation Photodegradation Dibenz[b,f]oxazepine->Photodegradation UV/Vis Light Degradation_Products Degradation_Products Oxidation->Degradation_Products Hydrolysis->Degradation_Products Photodegradation->Degradation_Products

Caption: Potential degradation pathways for Dibenz[b,f]oxazepine derivatives.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the handling and experimentation with Dibenz[b,f]oxazepine derivatives in solution.

FAQ 1: My compound solution is showing a color change and some precipitation after a short period of storage. What is the likely cause and how can I improve its stability?

A change in color or the formation of a precipitate are common indicators of compound degradation. The most likely culprits are oxidation and/or low solubility.

Underlying Causes:

  • Oxidation: Many organic molecules are susceptible to oxidation when exposed to air. This process can be accelerated by light and the presence of metal ions.

  • Solubility Issues: If the compound's concentration is close to its solubility limit in a particular solvent, small changes in temperature or solvent evaporation can lead to precipitation. Degradation products are also often less soluble than the parent compound.

Troubleshooting Protocol:

  • Solvent Selection: Ensure you are using a high-purity, degassed solvent. For long-term storage, consider a solvent in which the compound has high solubility.

  • Inert Atmosphere: When preparing and storing solutions, purge the vial with an inert gas like argon or nitrogen to displace oxygen.

  • Light Protection: Store solutions in amber vials to protect them from light.

  • Temperature Control: Store stock solutions at the recommended temperature, typically -20°C or -80°C, to slow down degradation kinetics. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.

  • Antioxidants: If oxidation is suspected, consider adding a suitable antioxidant to your solution.

FAQ 2: I'm observing new peaks in my LC-MS analysis, suggesting my Dibenz[b,f]oxazepine derivative is oxidizing. What antioxidants can I use and at what concentration?

Oxidative degradation is a common issue for heterocyclic compounds.[7][8][9] The addition of an antioxidant can significantly improve the stability of your compound in solution.

Recommended Antioxidants:

AntioxidantTypical Working ConcentrationSolvent CompatibilityNotes
Butylated Hydroxytoluene (BHT)0.01% - 0.1% (w/v)Organic SolventsA free radical scavenger, effective in non-polar solvents.
Ascorbic Acid (Vitamin C)0.01% - 0.1% (w/v)Aqueous BuffersWater-soluble antioxidant. Can affect the pH of the solution.
DL-α-Tocopherol (Vitamin E)0.01% - 0.05% (w/v)Organic Solvents, LipidsA lipid-soluble antioxidant.

Protocol for Using Antioxidants:

  • Prepare a fresh stock solution of the chosen antioxidant in the same solvent as your Dibenz[b,f]oxazepine derivative.

  • Add the antioxidant stock solution to your compound solution to achieve the desired final concentration.

  • Mix thoroughly and store under an inert atmosphere, protected from light.

  • It is advisable to run a control experiment with the antioxidant alone to ensure it does not interfere with your downstream assays.

FAQ 3: My experimental results are inconsistent, and I suspect it's due to the pH of my aqueous buffer. How do I determine the optimal pH for my Dibenz[b,f]oxazepine derivative's stability?

The stability of many pharmaceuticals is pH-dependent, and extreme pH values can catalyze hydrolysis.[3][4][10]

Protocol for pH Optimization:

  • Prepare a series of buffers with a range of pH values (e.g., from pH 3 to pH 9).

  • Prepare fresh solutions of your Dibenz[b,f]oxazepine derivative in each buffer at your working concentration.

  • Incubate the solutions at a controlled temperature (e.g., 37°C for an accelerated study).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution and analyze it by a stability-indicating method like HPLC.

  • Plot the percentage of the remaining parent compound against time for each pH. The pH at which the degradation rate is lowest is the optimal pH for your compound's stability.

FAQ 4: My compound seems to be degrading when I perform experiments under normal laboratory lighting. How can I confirm and prevent photodegradation?

Many tricyclic heterocyclic compounds are known to be photosensitive.[5][6]

Protocol for a Simple Photostability Test:

  • Prepare two identical solutions of your compound.

  • Wrap one vial completely in aluminum foil (this is your dark control).

  • Expose both vials to your typical laboratory lighting conditions for a set period (e.g., 24 hours).

  • Analyze both solutions by HPLC. A significant decrease in the peak area of the parent compound in the light-exposed sample compared to the dark control indicates photosensitivity.

Best Practices for Handling Photosensitive Compounds:

  • Always work in a dimly lit area or under yellow light.

  • Use amber-colored glassware or vials.

  • For highly sensitive compounds, wrap your experimental vessels in aluminum foil.

FAQ 5: My Dibenz[b,f]oxazepine derivative has poor solubility in my desired solvent system, which I believe is affecting its stability. What can I do to improve this?

Poor solubility can indeed lead to apparent instability due to precipitation. Enhancing solubility is a key formulation strategy.[11][12][13][14][15]

Solubilizing Agents and Excipients:

ExcipientMechanism of ActionTypical Use
Cyclodextrins (e.g., HP-β-CD)Forms inclusion complexes, encapsulating the hydrophobic drug molecule.[16][17][18][19][20]Aqueous solutions
Co-solvents (e.g., DMSO, Ethanol)Increases the polarity of the solvent system.Aqueous and organic solutions
Surfactants (e.g., Tween® 80)Forms micelles that can solubilize hydrophobic compounds.Aqueous solutions

Protocol for Improving Solubility:

  • Prepare stock solutions of the solubilizing agents.

  • Experiment with adding small amounts of the solubilizing agent to your solvent system before dissolving your Dibenz[b,f]oxazepine derivative.

  • Visually inspect for improved solubility and confirm the concentration and stability using an appropriate analytical method.

  • Be aware that high concentrations of some excipients may interfere with biological assays.

Section 3: Analytical Methods for Stability Assessment

A crucial aspect of managing the stability of your Dibenz[b,f]oxazepine derivatives is the use of a validated stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Forced Degradation Study Protocol:

Forced degradation studies are essential for developing and validating a stability-indicating HPLC method.[21] This involves intentionally degrading the compound under various stress conditions to generate potential degradation products.

  • Acid Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate the compound in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the compound with 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

  • Photodegradation: Expose the compound solution to UV light (e.g., 254 nm) for 24 hours.

  • Analyze all samples by HPLC-UV and LC-MS to identify degradation products and ensure they are well-resolved from the parent peak.

Forced Degradation Study Workflow Start Start Prepare_Drug_Solution Prepare Drug Solution Start->Prepare_Drug_Solution Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Prepare_Drug_Solution->Stress_Conditions Analyze_Samples Analyze Samples by HPLC-UV/LC-MS Stress_Conditions->Analyze_Samples Evaluate_Results Evaluate Resolution of Parent and Degradant Peaks Analyze_Samples->Evaluate_Results Validate_Method Validate Stability-Indicating Method Evaluate_Results->Validate_Method End End Validate_Method->End

Caption: Workflow for a forced degradation study.

Typical HPLC Conditions for Dibenz[b,f]oxazepine Derivatives:

The following are general starting conditions that may require optimization for your specific derivative.[22][23][24][25]

ParameterCondition
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of Acetonitrile and Water (with 0.1% Formic Acid or Trifluoroacetic Acid)
Flow Rate 1.0 mL/min
Detection UV at a wavelength of maximum absorbance (typically around 254 nm)
Column Temperature 25-30°C

References

  • DEVELOPMENT AND VALIDATION OF STABILITY INDICATING ASSAY METHOD FOR DETERMINATION OF LOXAPINE SUCCINATE IN CAPSULE DOSAGE FORM. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2019-05-01). [Link]

  • Development and validation of an HPLC-UV method for analysis of methylphenidate hydrochloride and loxapine succinate in an activated carbon disposal system. PMC - NIH. [Link]

  • Development and validation of RP-HPLC method for loxapine in capsule dosage form. Semantic Scholar. (2015-11-18). [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • (PDF) RELATED SUBSTANCE METHOD DEVELOPMENT AND VALIDATION OF LOXAPINE SUCCINATE IN CAPSULE DOSAGE FORM BY REVERSE PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. ResearchGate. (2025-08-10). [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • A comprehensive forced degradation studies of Cariprazine hydrochloride using LC-HRMS/MS and in silico toxicity predictions of its degradation products. Bohrium. [Link]

  • FORCE DEGRADATION STUDY OF OLANZAPINE AND FLUOXETINE. ResearchGate. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. [Link]

  • Forced degradation results. ResearchGate. [Link]

  • Effects of cyclodextrins on the chemical stability of drugs. PubMed. (2017-10-15). [Link]

  • (PDF) Formulation strategies for poorly soluble drugs. ResearchGate. (2025-07-10). [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]

  • Forced Degradation Studies. MedCrave online. (2016-12-14). [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. LSS. (2022-04-18). [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. [Link]

  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. ScienceDirect. (2024-09-06). [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]

  • Products in the oxidative degradation reaction of dibenzoazepine derivatives. ResearchGate. [Link]

  • Cyclodextrins and Their Derivatives as Drug Stability Modifiers. Encyclopedia.pub. (2023-08-09). [Link]

  • Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. PubMed. [Link]

  • Selected Heterocyclic Compounds as Antioxidants. Synthesis and Biological Evaluation. PubMed. [Link]

  • Selected Heterocyclic Compounds as Antioxidants. Synthesis and Biological Evaluation. ResearchGate. (2025-08-07). [Link]

  • Photocatalytic Degradation of Pharmaceuticals Carbamazepine, Diclofenac, and Sulfamethoxazole by Semiconductor and Carbon Materials: A Review. PubMed Central. [Link]

  • Advancing Drug Chemical Stability: Unravelling Recent Developments and Regulatory Considerations. Hilaris Publisher. [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. (2025-08-08). [Link]

  • (PDF) Novel Heterocyclic Compounds as Antioxidants for Egyptian Base Stock. ResearchGate. (2023-03-04). [Link]

  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI. [Link]

  • Ecotoxicity of carbamazepine and its UV photolysis transformation products. Middlesex University Research Repository. [Link]

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. NIH. [Link]

  • Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. IJPPR. (2025-08-30). [Link]

  • ISSN: 0975-8585 July – September 2010 RJPBCS Volume 1 Issue 3 Page No. 558. RJPBCS. [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. (2022-04-28). [Link]

  • Photodegradation products of carbamazepine. ResearchGate. [Link]

  • Photodegradation processes of Oxcarbazepine under solar simulated radiation: Analysis of transformation products. Semantic Scholar. [Link]

Sources

Dibenz[b,f]oxazepine Synthesis: A Technical Support Guide to Catalyst Selection and Troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Dibenz[b,f]oxazepine synthesis. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and to offer practical solutions to common challenges encountered during synthesis. The dibenz[b,f]oxazepine core is a key structural motif in numerous pharmaceuticals, including the antipsychotic drug loxapine and the antidepressant amoxapine.[1][2][3] Efficiently constructing this tricyclic system is therefore of significant interest.

This guide will focus on the two most prevalent and powerful methods for the key intramolecular C-N or C-O bond formation to construct the central seven-membered ring: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[4][5] We will explore the nuances of catalyst and ligand selection for each, followed by a comprehensive troubleshooting section in a practical Q&A format.

Part 1: Strategic Approaches to Dibenz[b,f]oxazepine Synthesis

The synthesis of the dibenz[b,f]oxazepine scaffold primarily relies on the formation of an ether or an amine bond to close the central seven-membered ring. The two dominant catalytic cross-coupling strategies to achieve this are the Ullmann condensation and the Buchwald-Hartwig amination.

  • Ullmann Condensation (C-O Coupling): This classic copper-catalyzed reaction is a powerful method for forming aryl ethers.[6][7] In the context of dibenz[b,f]oxazepine synthesis, it typically involves the intramolecular coupling of a phenol and an aryl halide.[4][8] While traditional Ullmann conditions often required harsh temperatures and stoichiometric copper, modern protocols utilize catalytic amounts of copper with various ligands, allowing for milder reaction conditions.[6][9]

  • Buchwald-Hartwig Amination (C-N Coupling): A cornerstone of modern organic synthesis, this palladium-catalyzed reaction provides a versatile and highly efficient route to aryl amines.[10][11] For dibenz[b,f]oxazepine synthesis, an intramolecular Buchwald-Hartwig reaction can be employed to form the crucial C-N bond.[4] The development of sophisticated phosphine ligands has been instrumental in expanding the scope and efficiency of this reaction.[10]

Below is a diagram illustrating the general retrosynthetic pathways for dibenz[b,f]oxazepine synthesis utilizing these two key catalytic methods.

G cluster_main Retrosynthetic Analysis of Dibenz[b,f]oxazepine cluster_ullmann Ullmann Condensation Pathway cluster_buchwald Buchwald-Hartwig Pathway DBO Dibenz[b,f]oxazepine Ullmann_Intermediate 2-(2-halophenoxy)aniline derivative DBO->Ullmann_Intermediate Intramolecular C-N Coupling Buchwald_Intermediate 2-amino-2'-halodiphenyl ether derivative DBO->Buchwald_Intermediate Intramolecular C-O Coupling Ullmann_Catalyst Copper Catalyst + Ligand Ullmann_Intermediate->Ullmann_Catalyst Buchwald_Catalyst Palladium Catalyst + Ligand Buchwald_Intermediate->Buchwald_Catalyst

Caption: Retrosynthetic pathways to Dibenz[b,f]oxazepine.

Part 2: Catalyst Selection Guide

The success of your dibenz[b,f]oxazepine synthesis is critically dependent on the judicious selection of the catalyst system, which includes the metal precursor, the ligand, the base, and the solvent.

Copper-Catalyzed Ullmann Condensation

The Ullmann reaction is a cost-effective choice, particularly for large-scale synthesis. Recent advancements have led to milder and more efficient protocols.

Component Selection Rationale & Key Considerations Common Examples
Copper Source Copper(I) salts are generally more effective as they are the active catalytic species.[12] Copper(0) and Copper(II) sources can also be used and are often reduced in situ. The choice may depend on the specific substrate and reaction conditions.CuI, CuBr, Cu₂O, Cu(OAc)₂, Copper nanoparticles[9]
Ligand Ligands are crucial for solubilizing the copper salt and facilitating the catalytic cycle. Diamines and phenanthrolines are commonly used and have been shown to accelerate the reaction.[5][13] N,N-dimethylglycine has also proven effective in microwave-assisted protocols.[8]1,10-Phenanthroline, N,N'-Dimethylethylenediamine (DMEDA), Proline[5], N,N-Dimethylglycine HCl[8]
Base A base is required to deprotonate the amine or phenol nucleophile. Inorganic bases are typically used. The choice of base can significantly impact the reaction rate and yield. Cesium carbonate is often effective in promoting the reaction.[14][15]K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent High-boiling polar aprotic solvents are traditionally used to achieve the necessary reaction temperatures.[6] However, modern ligand systems can enable the use of lower temperatures.DMF, DMSO, NMP, Toluene, Dioxane
Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is renowned for its broad substrate scope and high functional group tolerance, albeit at a higher cost due to the use of palladium and specialized phosphine ligands.[10][11]

Component Selection Rationale & Key Considerations Common Examples
Palladium Source Both Pd(0) and Pd(II) sources can be used. Pd(II) precursors are reduced in situ to the active Pd(0) species. Pre-formed palladium precatalysts offer convenience and improved stability.Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts (e.g., G3 XPhos)
Ligand The choice of ligand is paramount for a successful Buchwald-Hartwig reaction. Bulky, electron-rich biaryl phosphine ligands are generally the most effective as they promote both oxidative addition and reductive elimination.[10][16] The specific ligand choice will depend on the nature of the aryl halide and the amine.Xantphos, BINAP, Josiphos, Buchwald ligands (e.g., XPhos, SPhos, RuPhos)[17]
Base A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide is a common choice, but other bases can be used depending on the substrate's sensitivity.[18]NaOtBu, K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Anhydrous, non-protic solvents are essential to prevent catalyst deactivation. Toluene and dioxane are frequently used.Toluene, Dioxane, THF

Part 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of dibenz[b,f]oxazepines in a practical question-and-answer format.

Frequently Asked Questions

Q1: Which method, Ullmann or Buchwald-Hartwig, is better for my synthesis?

A1: The "better" method depends on your specific priorities and constraints.

  • For cost-effectiveness and scalability, the Ullmann condensation is often preferred due to the lower cost of copper catalysts.[19]

  • For broader substrate scope, higher functional group tolerance, and milder reaction conditions, the Buchwald-Hartwig amination is generally superior, although it comes at a higher cost.[20] Palladium-catalyzed reactions are often more reliable for complex molecules.[20]

Q2: My starting material has multiple potential reaction sites. How can I ensure regioselectivity?

A2: Regioselectivity can be a challenge. In some cases, a Smiles rearrangement can occur, leading to unexpected products.[21] Careful consideration of the electronic properties of your substrate is crucial. Electron-withdrawing groups can influence the reactivity of aryl halides. Protecting groups may be necessary to block unwanted reactivity at other sites. A thorough understanding of the reaction mechanism and preliminary small-scale experiments with different catalyst systems can help identify the optimal conditions for the desired regioselectivity.

Q3: Can I use aryl chlorides for these coupling reactions?

A3: Aryl chlorides are often more challenging substrates than the corresponding bromides or iodides due to the strength of the C-Cl bond. However, significant progress has been made in developing catalyst systems for their activation. For Buchwald-Hartwig amination , specialized, highly active ligands such as the Buchwald biaryl phosphine ligands (e.g., XPhos, SPhos) are often required. For the Ullmann condensation , while traditionally difficult, some modern protocols have shown success with activated aryl chlorides.

Troubleshooting Common Problems

Problem 1: Low or no product yield.

  • Possible Cause (Ullmann): Inactive copper catalyst or insufficient temperature.

    • Solution: Ensure you are using a high-purity copper source. Consider using "activated" copper powder or a more soluble copper(I) salt.[6] If using a traditional protocol, ensure the reaction temperature is sufficiently high.[6] With modern ligand-based systems, screen different ligands and solvents to find milder, more effective conditions.[13]

  • Possible Cause (Buchwald-Hartwig): Inactive palladium catalyst or inappropriate ligand.

    • Solution: Ensure your reaction is performed under strictly anhydrous and inert conditions (e.g., argon or nitrogen atmosphere) as palladium catalysts are sensitive to oxygen and moisture.[18] The choice of ligand is critical; screen a variety of bulky, electron-rich phosphine ligands. Consider using a pre-formed palladium precatalyst for improved reliability.

  • Possible Cause (General): Poor quality of reagents or solvent.

    • Solution: Use freshly distilled, anhydrous solvents. Ensure your starting materials are pure and dry. The base is also a critical component; use a freshly opened bottle or a base that has been stored under inert gas.

Problem 2: Formation of side products, such as dehalogenated starting material or homocoupling of the aryl halide.

  • Possible Cause (Buchwald-Hartwig): A competing side reaction, beta-hydride elimination, can lead to the formation of a hydrodehalogenated arene.[10]

    • Solution: This is often influenced by the ligand. Switching to a more sterically hindered ligand can disfavor this side reaction and promote the desired reductive elimination to form the C-N bond.[10]

  • Possible Cause (Ullmann): Homocoupling of the aryl halide to form a biaryl byproduct can occur, especially at high temperatures.[7]

    • Solution: Lowering the reaction temperature, if possible with your catalyst system, can help minimize this side reaction. Screening different ligands and solvents may also identify conditions that favor the desired intramolecular cyclization.

Problem 3: The reaction is sluggish or does not go to completion.

  • Possible Cause (General): Insufficient catalyst loading or catalyst deactivation.

    • Solution: While it's desirable to use low catalyst loadings, for challenging substrates, it may be necessary to increase the amount of catalyst. Catalyst deactivation can occur due to impurities or exposure to air. Ensure all reagents and solvents are pure and the reaction is maintained under an inert atmosphere.

  • Possible Cause (Buchwald-Hartwig): The choice of base is not optimal.

    • Solution: While NaOtBu is common, it may not be suitable for all substrates. Consider screening other bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄, especially if your starting materials are base-sensitive.[18]

The following diagram outlines a general troubleshooting workflow for optimizing your dibenz[b,f]oxazepine synthesis.

G cluster_workflow Troubleshooting Workflow Start Low Yield / Incomplete Reaction Check_Inertness Verify Inert Atmosphere & Anhydrous Conditions Start->Check_Inertness Check_Reagents Check Purity of Reagents & Solvents Check_Inertness->Check_Reagents Screen_Ligands Screen Different Ligands Check_Reagents->Screen_Ligands Screen_Bases Screen Different Bases Screen_Ligands->Screen_Bases Screen_Solvents Screen Different Solvents Screen_Bases->Screen_Solvents Adjust_Temp Adjust Reaction Temperature Screen_Solvents->Adjust_Temp Increase_Catalyst Increase Catalyst Loading Adjust_Temp->Increase_Catalyst Increase_Catalyst->Screen_Ligands If still problematic Success Optimized Reaction Increase_Catalyst->Success If successful

Caption: A general workflow for troubleshooting dibenz[b,f]oxazepine synthesis.

Part 4: Experimental Protocols

The following are generalized, step-by-step protocols for the synthesis of a dibenz[b,f]oxazepine derivative via Ullmann condensation and Buchwald-Hartwig amination. These should be adapted and optimized for your specific substrate.

Protocol 1: Copper-Catalyzed Intramolecular N-Arylation (Ullmann-type)

This protocol is adapted from procedures for copper-catalyzed double Ullmann coupling reactions.[13][14]

  • Reaction Setup: To an oven-dried Schlenk tube, add the 2-(2-bromophenoxy)aniline derivative (1.0 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and Cs₂CO₃ (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous DMF or toluene via syringe.

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Intramolecular O-Arylation (Buchwald-Hartwig-type)

This protocol is based on general procedures for intramolecular Buchwald-Hartwig C-O coupling.

  • Reaction Setup: In a glovebox, add the 2-amino-2'-halodiphenyl ether derivative (1.0 eq), a palladium precatalyst (e.g., G3 XPhos, 0.02 eq), and NaOtBu (1.5 eq) to an oven-dried vial.

  • Solvent Addition: Add anhydrous toluene or dioxane.

  • Reaction: Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool to room temperature, dilute with ethyl acetate, and quench with a saturated aqueous solution of NH₄Cl. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Ullmann condensation. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Synthesis of benzannulated N-heterocycles by a palladium-catalyzed C-C/C-N coupling of bromoalkylamines. (2007). PubMed. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Ullmann reaction. (2014). Slideshare. [Link]

  • Copper-Catalyzed Synthesis of Dibenzo[b,f]imidazo[1,2-d][6][22]oxazepine Derivatives via a Double Ullmann Coupling Reaction. (2019). ResearchGate. [Link]

  • Klapars, A., & Buchwald, S. L. (2002). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 124(50), 14844–14845. [Link]

  • Synthesis of N-Heterocycles via Intramolecular Pd-Catalyzed C-N Buchwald-Hartwig Reaction. (2022). CIQSO. [Link]

  • van der Westhuizen, C., & van Otterlo, W. A. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein Journal of Organic Chemistry, 19, 679–713. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2021). MDPI. [Link]

  • Fischer, C., & Koenig, B. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry, 7, 59–74. [Link]

  • Klapars, A., & Buchwald, S. L. (2002). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 124(50), 14844–14845. [Link]

  • Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. (2011). ResearchGate. [Link]

  • Copper-Catalyzed Synthesis of Dibenzo[b,f]imidazo[1,2-d][6][22]oxazepine Derivatives via a Double Ullmann Coupling Reaction. (2019). ResearchGate. [Link]

  • Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Palladium- and Copper-Catalyzed Arylation of Carbon-Hydrogen Bonds. Accounts of Chemical Research, 42(8), 1074–1086. [Link]

  • Microwave-Assisted Intramolecular Ullmann Diaryl Etherification as the Post-Ugi Annulation for Generation of Dibenz[b,f][6][22]oxazepine Scaffold. (2013). Figshare. [Link]

  • Recent advances in dibenzo[b,f][6][22]oxazepine synthesis. (2016). ResearchGate. [Link]

  • Uncommon perspectives in palladium- and copper-catalysed arylation and heteroarylation of terminal alkynes following Heck or Sonogashira protocols: Interactions copper/ligand, formation of diynes, reaction and processes in ionic liquids. (2005). Comptes Rendus de l'Académie des Sciences. [Link]

  • Tye, J. W., Weng, Z., Johns, A. M., & Hartwig, J. F. (2008). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 130(30), 9971–9983. [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Synthesis of Five‐Membered Heterocycle Fused Quinazolinone Via Buchwald–Hartwig Cross Coupling Reaction. (2020). ResearchGate. [Link]

  • A simple, convenient and effective method for the synthesis of dibenz(b,f) 1,4-oxazepines(cr); a new generation riot control agent and its analogues. (2009). ResearchGate. [Link]

  • Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives. (n.d.). Iraqi National Digital Library. Retrieved January 16, 2026, from [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 16, 2026, from [Link]

  • Shafir, A., & Daugulis, O. (2007). Heterocycle Synthesis via Direct C-H/N-H Coupling. Organic Letters, 9(10), 1837–1839. [Link]

  • Structures of loxapine and amoxapine. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • van der Westhuizen, C., & van Otterlo, W. A. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. PubMed. [Link]

  • POP‐type ligands used in the Buchwald–Hartwig amination. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Synthetic pathway for synthesis of dibenz-[b,f][6][22]-oxazepine derivatives (MJ1 - MJ12). (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2023, April 3). YouTube. [Link]

  • Discovery of antipsychotic loxapine derivatives against intracellular multidrug-resistant bacteria. (2022). PMC. [Link]

  • (PDF) A Telescopic, Sustainable Synthesis of the Key Starting Materials of Antipsychotic Drugs Quetiapine and Loxapine via Reductive Amidation. (2021). ResearchGate. [Link]

  • Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. (2022). PMC. [Link]

  • Loxapine Yields Amoxapine. (1984). PubMed. [Link]

  • Commercial synthesis route to loxapine and impurities. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

Sources

Managing side reactions in the Ugi synthesis of Dibenz[b,f]oxazepine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Dibenz[b,f]oxazepine Synthesis

Welcome to the technical support center for the Ugi synthesis of Dibenz[b,f]oxazepine scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this powerful multicomponent reaction (MCR) to build complex heterocyclic structures. Here, we move beyond simple protocols to dissect the common challenges and side reactions inherent in this process, providing you with the mechanistic insights and practical solutions needed to optimize your experiments.

Overview: The Ugi Approach to Dibenz[b,f]oxazepines

The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCRs, enabling the rapid assembly of complex α-acylamino amide structures from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[1][2] For the synthesis of the Dibenz[b,f]oxazepine core, the strategy typically involves a carefully designed Ugi reaction to create a linear precursor, which then undergoes a post-Ugi intramolecular cyclization to form the desired tricyclic system.[3][4]

This powerful two-step sequence, however, is not without its challenges. The efficiency of the initial Ugi condensation is paramount, as any side reactions will consume starting materials and complicate purification, ultimately impacting the yield of the final cyclization step. This guide focuses on troubleshooting the critical first step: the Ugi-4CR.

Ugi_for_Dibenzoxazepine cluster_start Ugi Starting Materials Aldehyde 2-(Phenoxy)benzaldehyde (Aldehyde) Imine Imine/ Iminium Ion Aldehyde->Imine Amine Primary Amine (e.g., Benzylamine) Amine->Imine Acid Carboxylic Acid Adduct α-Adduct Isocyanide Isocyanide Nitrilium Nitrilium Ion Intermediate Imine->Nitrilium + Isocyanide Nitrilium->Adduct + Carboxylate Ugi_Product Linear Ugi Product (α-Acylamino Amide) Adduct->Ugi_Product Mumm Rearrangement Cyclization Post-Ugi Cyclization (e.g., SₙAr, Friedel-Crafts) Ugi_Product->Cyclization Final_Product Dibenz[b,f]oxazepine Scaffold Cyclization->Final_Product

Caption: Ugi synthesis workflow for Dibenz[b,f]oxazepine precursors.

Frequently Asked Questions & Troubleshooting Guide

FAQ 1: My reaction yield is low and I'm isolating an α-acyloxy amide. What is happening?

Answer: You are likely observing the product of the Passerini three-component reaction (P-3CR) , the most common and significant side reaction competing with the Ugi synthesis.

  • Causality: The Ugi reaction mechanism begins with the condensation of the amine and aldehyde to form an imine, which is then attacked by the isocyanide.[1][2] The Passerini reaction, in contrast, involves the direct reaction of the aldehyde, carboxylic acid, and isocyanide, without the amine.[5][6] This side reaction becomes dominant under conditions that disfavor imine formation.

  • Mechanistic Divergence: The critical branch point is the reactivity of the carbonyl component. If the imine forms slowly or is in low concentration, the isocyanide is more likely to react directly with the aldehyde, shunting the reagents down the Passerini pathway. Non-polar solvents can be detrimental as they often reduce the solubility of amines, further hindering imine formation and favoring the Passerini reaction.[7]

Ugi_vs_Passerini cluster_ugi Ugi Pathway (Favored in Polar Protic Solvents) cluster_passerini Passerini Pathway (Favored in Aprotic/Non-polar Solvents) Start Aldehyde + Acid + Isocyanide Imine Imine Formation Start->Imine + Amine Passerini_Product Passerini Product (α-Acyloxy Amide) Start->Passerini_Product No Amine Participation Amine Amine Ugi_Product Ugi Product (α-Acylamino Amide) Imine->Ugi_Product

Caption: Competing Ugi and Passerini reaction pathways.

Troubleshooting & Mitigation Strategies:

  • Solvent Selection (Primary Fix): The choice of solvent is the most critical factor. Polar protic solvents like methanol (MeOH) or 2,2,2-trifluoroethanol (TFE) are strongly recommended. These solvents stabilize the charged intermediates of the Ugi pathway and facilitate the initial imine formation.[8][9] Avoid non-polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) if you are observing Passerini byproducts.[7][9]

  • Pre-formation of the Imine: A highly effective strategy is to pre-form the imine before introducing the other components. Stir the aldehyde and amine together in the reaction solvent for 30-60 minutes. The use of a dehydrating agent, such as molecular sieves (3Å or 4Å), can further drive the equilibrium towards the imine.[8] Once imine formation is established, add the carboxylic acid, followed by the isocyanide.

  • Increase Reactant Concentration: The Ugi reaction is often favored at higher concentrations (0.5 M to 2.0 M).[2] This increases the probability of the four components interacting productively, outcompeting the three-component side reaction.

StrategyRationaleTypical Implementation
Switch to Methanol/TFE Polar protic solvents stabilize iminium ions and favor the Ugi mechanism.Replace DCM/THF with MeOH as the reaction solvent.
Pre-form Imine Removes the aldehyde from the system before the isocyanide is added, preventing the P-3CR.Stir aldehyde and amine for 1h with 4Å molecular sieves before adding acid and isocyanide.
Increase Concentration Higher order kinetics of the U-4CR can outcompete the P-3CR at higher concentrations.Increase concentration from 0.1 M to 0.8 M.
FAQ 2: The reaction is sluggish or stalls completely, even under optimal Ugi conditions. What are the likely causes?

Answer: Low reactivity can stem from several sources, primarily related to the electronic nature of your starting materials or the purity of your reagents.

  • Causality & Experience:

    • Poorly Reactive Aldehydes/Amines: The initial imine formation is the gateway to the Ugi reaction. Aromatic aldehydes with strong electron-withdrawing groups can be less reactive.[10] Similarly, sterically hindered or electron-deficient amines (e.g., deactivated anilines) can slow down or prevent imine formation.[11]

    • Isocyanide Purity: Isocyanides are prone to degradation (e.g., polymerization or hydrolysis), especially if they are old or have been improperly stored. Impure isocyanide is a frequent cause of reaction failure.[12] It is often the most sensitive component.[13]

    • Presence of Water: While polar protic solvents are beneficial, excess water can hydrolyze the imine intermediate back to the starting amine and aldehyde, effectively inhibiting the reaction.[9] Ensure your reagents and solvents are reasonably dry unless conducting the reaction in water is a specific goal.[7]

Troubleshooting & Mitigation Strategies:

  • Use of Lewis Acids: For poorly reactive carbonyls, the addition of a catalytic amount of a Lewis acid (e.g., TiCl₄, Sc(OTf)₃, ZnBr₂) can activate the carbonyl group, accelerating imine formation and improving overall yields.[14][15] However, this must be done carefully, as Lewis acids can also promote side reactions.

  • Microwave Irradiation: Applying microwave energy can often overcome activation barriers for sluggish reactions by increasing the reaction rate, especially when dealing with less reactive substrates.[8][16]

  • Check Reagent Purity: If possible, purify the isocyanide (e.g., by distillation or filtration through a short plug of alumina) before use. Ensure all other starting materials are of high purity.

  • Activate with Dehydrating Agents: As mentioned previously, adding molecular sieves can help drive the initial, often reversible, imine formation step forward.[8]

FAQ 3: My desired Ugi product forms, but the final intramolecular cyclization to the Dibenz[b,f]oxazepine fails. Why?

Answer: A successful Ugi reaction is only the first step. The failure of the subsequent cyclization points to issues with the structure of the Ugi adduct or the conditions of the cyclization reaction itself.

  • Causality & Experience:

    • Steric Hindrance: The Ugi reaction is remarkably tolerant of steric bulk, but the subsequent intramolecular cyclization is not. Bulky substituents near the reacting centers on the Ugi product can create a high energy barrier for the ring-closing step.

    • Electronic Effects: The success of intramolecular SₙAr or Friedel-Crafts type cyclizations is highly dependent on the electronic nature of the aromatic rings. An electron-deficient ring is required for nucleophilic attack (SₙAr), while an electron-rich ring is needed for electrophilic attack (Friedel-Crafts).[16][17] An incorrect electronic setup on your Ugi product will prevent cyclization.

    • Incorrect Cyclization Conditions: The chosen catalyst, base, solvent, and temperature must be appropriate for the specific type of intramolecular cyclization you are attempting. For example, a Pd-catalyzed Buchwald-Hartwig amidation requires a specific combination of ligand and base,[4] while a Friedel-Crafts reaction requires a strong Lewis or Brønsted acid.[16]

Troubleshooting & Mitigation Strategies:

  • Re-evaluate Substrate Design: Before re-running experiments, analyze the structure of your Ugi product. Is there significant steric hindrance near the bond-forming atoms? Are the electronics of the aromatic rings suitable for your intended cyclization? You may need to redesign your initial Ugi components.

  • Screen Cyclization Conditions: Systematically screen different catalysts, ligands, bases, solvents, and temperatures. What works for one substrate may not work for another. High-throughput experimentation can be valuable here.

  • Consider Alternative Cyclization Strategies: If one pathway (e.g., SₙAr) is failing, consider if another is possible. Could a Heck reaction, Ring-Closing Metathesis (RCM), or a radical cyclization achieve the desired transformation?[2][18] The functional handles introduced in the Ugi step provide immense flexibility for these post-condensation modifications.[3][19]

Experimental Protocols

Protocol 1: Standard Ugi Synthesis of a Dibenz[b,f]oxazepine Precursor

This protocol prioritizes simplicity and is a good starting point for reactive substrates.

  • To a 25 mL round-bottom flask, add the aldehyde (e.g., 2-(phenoxy)benzaldehyde, 1.0 mmol, 1.0 equiv.), the amine (e.g., benzylamine, 1.0 mmol, 1.0 equiv.), and the carboxylic acid (1.0 mmol, 1.0 equiv.).

  • Add methanol (2.0 mL) to achieve a concentration of 0.5 M.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the isocyanide (e.g., tert-butyl isocyanide, 1.0 mmol, 1.0 equiv.) dropwise to the solution. Caution: Isocyanides are malodorous and toxic. Handle in a well-ventilated fume hood.

  • The reaction is often exothermic.[2] Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting materials are consumed (typically 2-24 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash chromatography or recrystallization.

Protocol 2: Ugi Synthesis with Imine Pre-formation to Minimize Passerini Byproduct

This protocol is recommended for systems prone to the Passerini side reaction.

  • To a 25 mL round-bottom flask containing a magnetic stir bar, add activated 4Å molecular sieves (approx. 200 mg).

  • Add the aldehyde (1.0 mmol, 1.0 equiv.) and the amine (1.0 mmol, 1.0 equiv.) to the flask.

  • Add methanol (2.0 mL) and stir the resulting suspension at room temperature for 1 hour.

  • In a separate vial, dissolve the carboxylic acid (1.0 mmol, 1.0 equiv.) in a small amount of methanol.

  • Add the carboxylic acid solution to the reaction mixture.

  • Finally, add the isocyanide (1.0 mmol, 1.0 equiv.) dropwise.

  • Stir and monitor the reaction as described in Protocol 1.

  • Workup involves filtering off the molecular sieves (washing with methanol) and then concentrating the filtrate for subsequent purification.

References

  • Armstrong, R. W., et al. (1996). Postcondensation Modifications of Ugi Four-Component Condensation Products. Journal of the American Chemical Society. [Link]

  • Shaaban, S., et al. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances. [Link]

  • Scott, A. (2007). The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications. University of Illinois Urbana-Champaign. [Link]

  • Ballester, P. (2022). Innovations and Inventions: Why Was the Ugi Reaction Discovered Only 37 Years after the Passerini Reaction?. ACS Omega. [Link]

  • Gong, L., et al. (2018). Still Unconquered: Enantioselective Passerini and Ugi Multicomponent Reactions. Accounts of Chemical Research. [Link]

  • ResearchGate. (n.d.). Ugi reaction and base-promoted post-Ugi condensation reaction. ResearchGate. [Link]

  • Armstrong, R. W., et al. (2016). Postcondensation Modifications of Ugi Four-Component Condensation Products. ACS Figshare. [Link]

  • Wessjohann, L. A., et al. (n.d.). Further Components Carboxylic Acid and Amine (Ugi Reaction). Thieme Chemistry. [Link]

  • ResearchGate. (2024). Sustainable Stereoselectivity Through Ugi/Post-Ugi Modifications. ResearchGate. [Link]

  • Wulff, W. D., et al. (2014). Three Component Asymmetric Catalytic Ugi Reaction. NIH Public Access. [Link]

  • Slideshare. (2021). Multicomponent reactions (UGI, Passerini, Biginelli). Slideshare. [Link]

  • ResearchGate. (n.d.). The Passerini and Ugi reactions. ResearchGate. [Link]

  • El Kaim, L., et al. (2019). Raising the Diversity of Ugi Reactions Through Selective Alkylations and Allylations of Ugi Adducts. Frontiers in Chemistry. [Link]

  • Sharma, U., et al. (2018). Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates. Frontiers in Chemistry. [Link]

  • Wikipedia. (n.d.). Ugi reaction. Wikipedia. [Link]

  • Al-Zoubi, R. M., et al. (2020). Bio-Catalysis in Multicomponent Reactions. MDPI. [Link]

  • ResearchGate. (2024). A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines. ResearchGate. [Link]

  • ResearchGate. (n.d.). "Isocyanide-free" Ugi reactions. ResearchGate. [Link]

  • Krchnak, V. (2020). Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. PMC - NIH. [Link]

  • PubMed Central. (n.d.). Ugi Four-Component Reactions Using Alternative Reactants. PubMed Central. [Link]

  • Li, Y., et al. (2024). Recent advances in post Ugi-4CR dearomatizations for constructing spiro heterocycles. RSC Publishing. [Link]

  • de Lira, G. A., et al. (2024). A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines. PMC - NIH. [Link]

  • JoVE. (n.d.). Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. JoVE. [Link]

  • Kalinowska-Tłuścik, J., et al. (2023). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. MDPI. [Link]

  • Merck Index. (n.d.). Ugi Reaction. Merck Index. [Link]

  • Al-Zoubi, R. M., et al. (2023). Ugi Four-Component Reactions Using Alternative Reactants. MDPI. [Link]

  • de la Torre, D., et al. (2020). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. MDPI. [Link]

  • JoVE. (2023). Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. YouTube. [Link]

  • Sharma, U., et al. (2018). Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates. PMC - NIH. [Link]

  • Poupon, E., et al. (2014). Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. PMC - NIH. [Link]

  • ResearchGate. (2024). Dibenzo[b,f]oxepines: Syntheses and applications. A review. ResearchGate. [Link]

  • Mohapatra, D. K., et al. (2013). An efficient synthesis of dibenzo[b,f]oxepines. ResearchGate. [Link]

  • ResearchGate. (2014). A synthetic Protein G adsorbent based on the multi-component Ugi reaction for the purification of mammalian immunoglobulins. ResearchGate. [Link]

  • Encyclopedia.pub. (2023). Application of Isocyanide-Based Multicomponent Reactions. Encyclopedia.pub. [Link]

  • Kalinowska-Tłuścik, J., et al. (2023). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. Semantic Scholar. [Link]

  • Organic Syntheses. (n.d.). Ugi Multicomponent Reaction. Organic Syntheses. [Link]

  • PubMed Central. (n.d.). RETRACTED: The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions. PubMed Central. [Link]

  • Al-Zoubi, R. M., et al. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Semantic Scholar. [Link]

  • Ruijter, E., et al. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry. [Link]

Sources

Enhancing the regioselectivity of the Smiles rearrangement for Dibenz[b,f]oxazepine

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Enhancing the Regioselectivity of the Smiles Rearrangement for Dibenz[b,f]oxazepine Synthesis

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of complex heterocyclic scaffolds. Here, we address specific challenges and frequently encountered issues in controlling the regioselectivity of the Smiles rearrangement for the synthesis of Dibenz[b,f]oxepines. Our goal is to provide not just procedural guidance, but a deeper mechanistic understanding to empower you in your experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the Smiles rearrangement and why is it used for Dibenz[b,f]oxepine synthesis?

The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution (SNAr) reaction.[1][2][3] It involves the migration of an aryl group from a heteroatom to a nucleophilic center within the same molecule.[1][2] In the context of Dibenz[b,f]oxepine synthesis, it provides an efficient pathway to construct the central seven-membered oxazepine ring, a key structural motif in many biologically active compounds.[4][5][6]

Q2: What are the key factors that influence the regioselectivity of the Smiles rearrangement?

The regioselectivity, or the direction of the aryl migration, is a critical aspect to control for a successful synthesis. Several factors are pivotal:

  • Electronic Effects: The migrating aromatic ring must be activated by electron-withdrawing groups (EWGs) at positions ortho and/or para to the reaction center.[7][8] These groups stabilize the negatively charged Meisenheimer intermediate, which is a key step in the SNAr mechanism.[9][10]

  • Steric Hindrance: Bulky substituents near the reaction sites can significantly influence the approach of the nucleophile and the stability of the transition state, thereby directing the rearrangement to a less hindered position.[7]

  • Nature of the Nucleophile and Leaving Group: The nucleophilicity of the attacking group and the ability of the leaving group to depart are fundamental to the reaction's success.[11]

  • Reaction Conditions: The choice of base, solvent, and temperature can dramatically impact the reaction rate and selectivity.[9][12][13]

Q3: What is a Meisenheimer intermediate and why is it important in this reaction?

The Meisenheimer intermediate (or Meisenheimer complex) is a crucial, transient species formed during the Smiles rearrangement.[9][10] It is a cyclohexadienyl anion that results from the nucleophilic attack on the aromatic ring.[9] The stability of this intermediate is a key determinant of the reaction's feasibility and rate. Stabilization is typically achieved through the presence of strong electron-withdrawing groups on the aromatic ring.[9][10]

Figure 1: Simplified workflow of the Smiles rearrangement.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Dibenz[b,f]oxepine Product

Probable Causes:

  • Insufficient Activation of the Aromatic Ring: The migrating aryl ring may lack sufficient electron-withdrawing groups to facilitate the nucleophilic attack.

  • Inappropriate Base: The base used may not be strong enough to deprotonate the nucleophile effectively, or it may be too strong, leading to side reactions.[1]

  • Poor Solvent Choice: The solvent may not adequately solvate the ions involved in the reaction, hindering the reaction progress.[13]

  • Decomposition of Starting Material or Product: The reaction conditions (e.g., high temperature) might be too harsh.

Step-by-Step Solutions:

  • Re-evaluate Substrate Design:

    • Enhance Electron Withdrawal: If possible, introduce a strong electron-withdrawing group (e.g., -NO₂, -CN, -SO₂R) ortho or para to the leaving group on the migrating aromatic ring.[7][8] The presence of multiple EWGs can significantly increase the reaction rate.[8]

    • Confirm Nucleophile pKa: Ensure the pKa of the nucleophilic precursor is within a range that allows for deprotonation by the chosen base.

  • Optimize Reaction Conditions:

    • Base Screening: Systematically screen a range of bases with varying strengths. Common choices include alkali metal hydroxides (NaOH, KOH), alkoxides (t-BuOK), and carbonates (K₂CO₃, Cs₂CO₃).[12] The optimal base will depend on the specific substrate.

    • Solvent Selection: Polar aprotic solvents like DMF, DMSO, or NMP are often effective as they can solvate cations well, leaving the anion more nucleophilic.[12][13] In some cases, protic solvents may be necessary to facilitate proton transfer steps.

    • Temperature Control: Begin with milder temperatures and gradually increase if the reaction is sluggish. Monitor for any signs of decomposition via TLC or LC-MS.

  • Consider Alternative Rearrangement Strategies:

    • Truce-Smiles Rearrangement: If the nucleophile is a carbanion, this variation may be more suitable as it often does not require strong activation of the aromatic ring.[3][8]

Issue 2: Poor Regioselectivity - Formation of Multiple Isomers

Probable Causes:

  • Competing Nucleophilic Attack Sites: If the migrating aromatic ring has multiple potential sites for nucleophilic attack with similar electronic activation, a mixture of products can be expected.

  • Steric Factors: The steric environment around the potential reaction sites may not be sufficiently differentiated to favor one isomer over the other.[7]

  • Thermodynamic vs. Kinetic Control: The reaction conditions may favor the formation of a thermodynamically less stable but kinetically preferred product.

Step-by-Step Solutions:

  • Strategic Blocking Groups:

    • Introduce a bulky, temporary blocking group at one of the competing reaction sites to sterically hinder nucleophilic attack. This group can be removed in a subsequent step.

  • Fine-tuning Electronic Effects:

    • Subtle changes to the electron-withdrawing groups can alter the relative electrophilicity of the competing carbon centers. For instance, the position of a nitro group can have a profound impact on the regiochemical outcome.

  • Systematic Variation of Reaction Parameters:

Parameter Rationale for Variation Expected Impact on Regioselectivity
Base Concentration Can influence the equilibrium between different deprotonated species and the rate-determining step.[11]Lower concentrations may favor the thermodynamically more stable product.
Temperature Lower temperatures generally favor the kinetically controlled product, while higher temperatures can allow for equilibration to the thermodynamic product.Experiment with a range from room temperature to reflux to identify the optimal selectivity.
Solvent Polarity Can differentially stabilize the transition states leading to the different isomers.[13]A systematic screen of aprotic and protic solvents is recommended.
  • Leverage Ligand Effects (for metal-mediated variants):

    • In cases where a transition metal is used to facilitate the rearrangement, the choice of ligand can have a significant impact on the regioselectivity by altering the steric and electronic environment around the metal center.[14]

Figure 2: Troubleshooting flowchart for poor regioselectivity.

Experimental Protocols

General Procedure for a Base-Mediated Smiles Rearrangement:

  • Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the starting aryl ether or amine (1.0 eq).

  • Solvent Addition: Add the appropriate anhydrous solvent (e.g., DMF, DMSO) to achieve a desired concentration (typically 0.1-0.5 M).

  • Base Addition: Add the selected base (e.g., t-BuOK, Cs₂CO₃, 1.1-2.0 eq) portion-wise at room temperature or a specified lower temperature.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., water, saturated NH₄Cl solution). Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Note: This is a generalized protocol. The specific conditions, including the choice of base, solvent, temperature, and reaction time, must be optimized for each specific substrate.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273-412.
  • K. S. Kumar, K. Gugulothu, S. R. Reddy, & K. Venkateswarlu. (2022). A Critical Review on Recent Advances in Base-Assisted Smiles Rearrangement. Current Organic Chemistry, 26(13), 1303-1310.
  • The Truce–Smiles rearrangement and related reactions: a review. Canadian Journal of Chemistry.
  • Modern Aspects of the Smiles Rearrangement.
  • Aromatic Substitution Reactions: An Overview. SF Journal of Pharmaceutical and Analytical Chemistry.
  • Radical Smiles Rearrangement: An Upd
  • The Smiles and Related Rearrangements of Aromatic Systems.
  • The Truce–Smiles rearrangement and related reactions: a review. Canadian Science Publishing.
  • A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines. ChemistryOpen.
  • Effects of Different Substituents on the Regioselectivity of a Photocascade Reaction in Continuous Flow. Synfacts.
  • A Decade of Progress: Review of the Synthesis of Dibenzo[ b , f ]oxepines.
  • Dibenzo[b,f]oxepines: Syntheses and applications. A review.
  • Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. Organic Letters.
  • New Short Strategy for the Synthesis of the Dibenz[b,f]oxepin Scaffold. Molecules.
  • Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry.
  • Mini-Review on Structure–Reactivity Relationship for Aromatic Molecules: Recent Advances. ACS Omega.
  • Intramolecular Friedel Craft Reaction I Electrophilic Arom
  • Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein Journal of Organic Chemistry.
  • The proposed mechanism for the synthesis of oxepine derivatives 25.
  • Smiles rearrangement. Wikipedia.
  • Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry.
  • Smiles Rearrangement Reaction : Mechanism , Application and Modific
  • The Smiles and Related Rearrangements of Arom
  • Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. MDPI.
  • Optimization of the reaction conditions a .
  • A regiodivergent Truce–Smiles rearrangement: a strategy for the synthesis of arylated indoles promoted by KN(SiMe3)2. Organic Chemistry Frontiers.
  • 8.8: Structural and Solvent Effects in SN Reactions. Chemistry LibreTexts.
  • SEVEN AND LARGE MEMBERED HETEROCYCLES. eGyanKosh.
  • Optimization of the Rearrangement−Hydrolysis Reaction a.
  • Optimization of the conditions.
  • Optimization of Reaction Conditions a.
  • (PDF) Smiles Rearrangement in Synthetic Chemistry.
  • Optimization of reaction conditions a.
  • Control of regioselectivity and stereoselectivity in (4 + 3) cycloadditions of chiral oxyallyls with unsymmetrically disubstituted furans. Semantic Scholar.

Sources

Resolving peak tailing in HPLC analysis of Dibenz[b,f]oxazepine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Dibenz[b,f]oxazepine Analysis

Welcome, Scientist. This guide is designed to serve as a direct line to an experienced application scientist. We will diagnose and resolve one of the most persistent challenges in the HPLC analysis of heterocyclic compounds: peak tailing, with a specific focus on Dibenz[b,f]oxazepine. Our approach is rooted in first principles, moving from understanding the underlying chemistry to implementing robust, field-proven solutions.

Part 1: Foundational Diagnosis - Understanding the "Why"

Before adjusting any parameters, it is critical to understand the root cause of the issue. Poor peak shape is not random; it is a direct result of undesirable chemical interactions within your HPLC system.

Q1: What is peak tailing and how is it officially measured?

A1: Peak tailing is a chromatographic phenomenon where a peak is asymmetrical, exhibiting a "tail" that extends from the peak apex. An ideal, perfectly symmetrical peak is known as a Gaussian peak. Tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As) . The United States Pharmacopeia (USP) defines the tailing factor as a measure of peak symmetry.[1] According to the USP General Chapter <621>, it is calculated at 5% of the peak height.[2][3]

Tailing Factor (Tf) = W₀.₀₅ / 2f

Where:

  • W₀.₀₅ is the width of the peak at 5% of its height.

  • f is the distance from the peak front to the peak maximum at 5% height.

A Tf value of 1.0 indicates a perfectly symmetrical peak. A value greater than 1.0 indicates peak tailing.[1] For many regulated assays, a Tf between 0.8 and 1.8 is considered acceptable, although values closer to 1.0 are always desirable for better resolution and accurate integration.[4][5]

Q2: I see peak tailing specifically with Dibenz[b,f]oxazepine. What makes this compound susceptible?

A2: The structure of Dibenz[b,f]oxazepine is the primary reason for its challenging chromatography. It is a basic compound due to the nitrogen atom within its heterocyclic ring system.[6][7] In reversed-phase HPLC, the primary cause of peak tailing for basic compounds is secondary ionic interactions with the stationary phase.[8][9][10]

Here's the core mechanism:

  • Primary Interaction (Desired): The non-polar regions of Dibenz[b,f]oxazepine interact with the hydrophobic C18 chains of the stationary phase. This is the intended reversed-phase retention mechanism.

  • Secondary Interaction (Problematic): Standard silica-based columns have residual, unreacted silanol groups (Si-OH) on their surface.[9][11] At a typical mobile phase pH (e.g., pH 4-7), these silanol groups can become deprotonated and carry a negative charge (SiO⁻).[12] Simultaneously, the basic nitrogen on your analyte becomes protonated and carries a positive charge. This leads to a strong, undesirable ionic interaction that holds some analyte molecules back, causing them to elute later than the main band and form a tail.[13] The most acidic "lone" silanol groups are the primary contributors to this effect.[12][14]

cluster_Analyte Dibenz[b,f]oxazepine (Basic Analyte) cluster_StationaryPhase C18 Stationary Phase Analyte Analyte (+) C18 C18 Chain Analyte->C18 Primary Interaction (Hydrophobic - Good) Silanol Silanol Site (-) Analyte->Silanol Secondary Interaction (Ionic - Causes Tailing)

Mechanism of Peak Tailing for Basic Analytes.

Part 2: Systematic Troubleshooting Guide

Follow this workflow to systematically diagnose and resolve the issue. We will start with the easiest and most impactful changes (mobile phase) and progress to hardware considerations.

start_node Peak Tailing Observed for Dibenz[b,f]oxazepine p1 Step 1: Mobile Phase Optimization start_node->p1 START decision_node decision_node process_node process_node end_node Symmetrical Peak (Tf ≈ 1.0) d1 Adjust pH to < 3.0 using Formic/TFA? p1->d1 p2 Evaluate Peak Shape. Still Tailing? d1->p2 Yes p2->end_node No p3 Add Competing Base (e.g., 0.1% TEA) p2->p3 Yes p4 Step 2: Column Evaluation p3->p4 d2 Is column modern, end-capped, Type B silica? p4->d2 p5 Replace with modern, high-purity column. d2->p5 No p6 Check for contamination/ voids. Flush/replace. d2->p6 Yes p7 Step 3: System Hardware Check p5->p7 p6->p7 p8 Minimize extra-column volume (tubing length/ID). p7->p8 p9 Check for metal leaching (if using bio-inert system). p8->p9 p9->end_node

Systematic Troubleshooting Workflow for Peak Tailing.
Section 2.1: Mobile Phase Optimization

This is the most powerful and cost-effective area for improvement.

A3: Mobile phase pH is the most critical parameter for controlling the peak shape of ionizable compounds.[3] By manipulating the pH, you directly control the charge state of both the silanol groups on the column and your basic analyte.

  • Low pH (Recommended): At a pH below 3, the vast majority of surface silanol groups will be protonated (Si-OH), making them neutral.[9][15] This eliminates the root cause of the secondary ionic interaction, leading to a dramatic improvement in peak symmetry.[16][17]

  • Mid pH (Problematic): Between pH 4 and 7, silanols are increasingly ionized (SiO⁻) while your basic analyte is protonated, maximizing the undesirable ionic interactions and causing significant tailing.

  • High pH (Alternative): At a pH above 8-9, your basic analyte will be in its neutral (free base) form, which also prevents ionic interactions. However, this requires specialized pH-stable columns (e.g., hybrid-silica), as traditional silica dissolves at high pH, destroying the column.[1]

A4:

Objective: To suppress silanol interactions by operating at a low pH.

Protocol:

  • Select an Appropriate Acid: Use a volatile acid compatible with your detector. For UV detection, 0.1% (v/v) formic acid or 0.05% (v/v) trifluoroacetic acid (TFA) are excellent choices. For LC-MS, formic acid is preferred as TFA can cause ion suppression.[17]

  • Prepare Aqueous Mobile Phase: Add the selected acid to your HPLC-grade water. For 0.1% formic acid, add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with water. This will typically result in a pH of ~2.7.

  • Confirm pH: Always measure the final pH of your aqueous phase with a calibrated pH meter. Ensure it is below 3.0.

  • Equilibrate System: Flush your entire HPLC system, including the pump, lines, and especially the column, with the new mobile phase for at least 15-20 column volumes. This is crucial to ensure the column surface is fully protonated.

  • Inject Standard: Inject your Dibenz[b,f]oxazepine standard and evaluate the peak shape. You should observe a significant reduction in tailing.

A5: Yes. If low pH alone is insufficient, the next step is to use a competing base , also known as a silanol blocker.[18] These are small, basic amine compounds that are added to the mobile phase in low concentrations.[16]

The most common example is Triethylamine (TEA) .[19] TEA is a stronger base than your analyte and will preferentially interact with any remaining active silanol sites on the stationary phase.[16] By "capping" these sites, TEA effectively shields your analyte from secondary interactions, further improving peak shape.[20]

AdditiveMechanismTypical ConcentrationProsCons
Formic Acid Suppresses silanol ionization0.1% (v/v)MS-compatible, effectiveMay not be strong enough alone
TFA Suppresses silanol ionization0.05 - 0.1% (v/v)Very effective for peak shapeCauses ion suppression in MS
Triethylamine (TEA) Competing base (silanol blocker)0.1% - 0.5% (v/v)Highly effective at reducing tailingNot MS-compatible, can shorten column life
Section 2.2: Stationary Phase (Column) Considerations

If mobile phase optimization does not fully resolve the issue, your column is the next logical focus.

A6: Absolutely. Modern column technology is designed specifically to mitigate the problems you are facing.

  • Silica Purity (Type A vs. Type B): Older columns often used "Type A" silica, which had higher levels of metal contamination (e.g., iron, aluminum).[9][16][19] These metals activate adjacent silanol groups, making them more acidic and prone to causing tailing.[12][14] Modern columns use high-purity, "Type B" silica with minimal metal content, resulting in much more inert surfaces and better peak shapes for basic compounds.[9][15]

  • End-capping: After the C18 chains are bonded to the silica, manufacturers perform a secondary reaction called "end-capping" to convert most of the remaining accessible silanol groups into less reactive species.[8] A column with high-density bonding and thorough end-capping will exhibit significantly less tailing.[3][11]

  • Alternative Chemistries: Columns with polar-embedded phases or hybrid-silica particles offer alternative surface chemistries that further shield silanols and improve peak shape for basic analytes.[3][14]

Recommendation: If you are using an older column, switching to a modern, high-purity, end-capped C18 column from a reputable manufacturer is one of the most effective ways to solve persistent tailing issues.

A7: Column performance degrades over time. Contaminants from the sample matrix can build up at the head of the column, or the packed bed can develop a void, both of which cause peak distortion.[11][17]

Protocol: Column Health Check

  • Benchmark: If possible, inject your standard on a new, identical column and record the peak shape (Tf) and backpressure. This is your gold standard.

  • Test Suspect Column: Run the same analysis on your suspect column. A significantly higher tailing factor or a sudden drop in backpressure (indicating a void) points to column failure.

  • Flushing Procedure: If contamination is suspected, try cleaning the column. Disconnect the column from the detector and flush it to waste. Use a series of strong solvents. A typical sequence for a C18 column is:

    • 20 column volumes of your mobile phase (without buffer)

    • 20 column volumes of 100% Acetonitrile

    • 20 column volumes of 100% Isopropanol

    • Re-equilibrate with your mobile phase.

  • Re-evaluate: After flushing, re-inject your standard. If peak shape is restored, the issue was contamination. If not, the column bed may be irreversibly damaged, and the column should be replaced.[21]

Section 2.3: HPLC System & Hardware Checks

Though less common, the instrument itself can contribute to poor peak shape.

A8: Yes, this is possible.

  • Extra-Column Volume: This refers to all the volume in the flow path outside of the column itself (e.g., injector, tubing, detector flow cell).[11] Excessive volume allows the analyte band to spread out after it has been separated by the column, leading to broader and sometimes tailing peaks. This is especially problematic with smaller ID columns.[17]

    • Solution: Minimize tubing length between the column and detector. Use tubing with a narrow internal diameter (e.g., 0.005" or ~0.12mm).[3][21] Ensure all fittings are properly made to avoid dead volumes.

  • Metal Contamination: While less common with standard stainless steel systems, some "bio-inert" HPLC systems use titanium components. It has been shown that certain organic solvents can cause titanium ions to leach from frits and tubing.[22][23] These metal ions can then adsorb onto the column's stationary phase, creating highly active sites that chelate with analytes and cause severe peak tailing.[22][24][25][26]

    • Solution: If you suspect metal contamination, you may need to passivate the system or, in severe cases, replace contaminated components like solvent frits.

References

  • USP-NF 〈621〉 Chromatography. (2023).
  • The Theory of HPLC Column Chemistry. Crawford Scientific.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc.
  • How to Reduce Peak Tailing in HPLC? Phenomenex.
  • HPLC Troubleshooting Guide. SCION Instruments.
  • Common Causes Of Peak Tailing in Chrom
  • An Introduction to Peak Tailing, Fronting and Splitting in Chrom
  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
  • Identifying and Preventing Metal Ion Leaching in HPLC Systems. SilcoTek.
  • What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub.
  • Overcoming Metal Interference in HPLC. Technology Networks.
  • LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com.
  • USP 621 System sensitivity & Peak symmetry requirements upd
  • Applic
  • Troubleshooting Peak Shape Problems in HPLC.
  • Overcoming Peak Tailing of Basic Analytes in Silica Type A St
  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide.
  • Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.
  • USP: Chapter "<621> Chromatography" published for Comments. gmp-compliance.org.
  • The Secrets of Good Peak Shape in HPLC. ResearchGate. [Link]

  • Effects of Metal Contamination Caused by Iron-Free HPLC Systems on Peak Shape and Retention of Drugs with Chelating Properties. Thermo Fisher Scientific.
  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. ResearchGate. [Link]

  • Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. ResearchGate. [Link]

  • Dibenz(B,F)(1,4)Oxazepine. PubChem. [Link]

Sources

Minimizing thermal degradation during GC analysis of Dibenz[b,f]oxazepine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Dibenz[b,f]oxazepine GC Analysis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the gas chromatography (GC) analysis of Dibenz[b,f]oxazepine (DBO), also known as CR. This guide is designed to provide in-depth, field-proven insights into overcoming the primary challenge associated with this analysis: thermal degradation. As a thermally labile tricyclic compound, DBO requires careful optimization of GC parameters to ensure accurate and reproducible results. This document is structured in a question-and-answer format to directly address the common issues and advanced troubleshooting scenarios you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My DBO peak is small, tailing, or completely absent. What is the most likely cause?

This is the classic symptom of on-column degradation or adsorption. Dibenz[b,f]oxazepine is susceptible to degradation at the high temperatures typically used in a GC inlet.[1][2] The primary sites for this degradation are active surfaces within the hot injection port, particularly the inlet liner and any non-volatile sample residue.[3][4]

Causality: The issue stems from two potential phenomena:

  • Thermal Degradation: The molecule fragments or rearranges when exposed to excessive heat in the inlet.[1][5] Pyrolysis-GC/MS studies show that DBO begins to decompose at temperatures as low as 172-200°C, forming products like 2-aminodiphenyl ether and 10,11-dihydrodibenz[b,f][3][4]oxazepin-11-one.[2][6]

  • Active Site Adsorption: Free silanol groups (Si-OH) on the glass surfaces of the inlet liner and column can interact with the polar functionalities of DBO, leading to irreversible adsorption or peak tailing.[7][8] This is especially problematic at trace levels.

Initial Troubleshooting Steps:

  • Check Inlet Temperature: This is the most critical parameter. High inlet temperatures are a primary cause of degradation for labile compounds.[5][9]

  • Inspect the Inlet Liner: An old or contaminated liner is a major source of active sites.[3][10]

  • Review Your Column: Ensure you are using a highly inert column suitable for active compounds.[4]

Q2: I've lowered my inlet temperature, but I'm still seeing degradation. What's the next step?

While lowering the temperature is a crucial first step, it can sometimes lead to incomplete vaporization of the sample, causing other issues like peak broadening or discrimination against less volatile compounds.[10] A multi-faceted approach focusing on the entire GC flow path is necessary.

Expertise-Driven Logic: The goal is to transfer the analyte to the column in a narrow band with minimal thermal stress and minimal contact with active surfaces.[9] This involves optimizing the liner, injection parameters, and even the injection technique itself.

Troubleshooting Workflow Diagram

G A Problem: DBO Degradation (Low Response, Tailing, Extra Peaks) B Step 1: Inlet Optimization A->B C Reduce Inlet Temp (e.g., 200-220 °C) B->C D Use Ultra-Inert Liner (± Deactivated Wool) B->D E Check for Contamination (Septa, Residue) B->E F Step 2: Method & Column Check C->F D->F E->F G Confirm Inert Column (e.g., 5ms UI) F->G H Optimize Oven Program (Lower initial temp) F->H I Increase Carrier Gas Flow (Reduces residence time) F->I J Step 3: Advanced Techniques G->J H->J I->J K PTV Injection (Cold Splitless) J->K L Cool-On-Column (COC) Injection J->L M Derivatization (If all else fails) J->M N Problem Resolved K->N L->N M->N G cluster_inlet Hot GC Inlet (High Degradation Zone) cluster_products cluster_column GC Column (Separation Zone) DBO Dibenz[b,f]oxazepine (DBO) C13H9NO Degradation Thermal Stress (>200 °C) + Active Sites DBO->Degradation Peak_DBO Reduced DBO Peak DBO->Peak_DBO Surviving Fraction Elutes & Detected Prod1 2-Aminodiphenyl Ether Degradation->Prod1 Prod2 Oxazepin-11-one Derivative Degradation->Prod2 Peak_Deg1 Degradation Peak 1 Prod1->Peak_Deg1 Elutes & Detected Peak_Deg2 Degradation Peak 2 Prod2->Peak_Deg2 Elutes & Detected Chromatogram Resulting Chromatogram

Sources

Validation & Comparative

A Comparative Toxicological Analysis of Dibenz[b,f]oxazepine (CR) and 2-Chlorobenzalmalononitrile (CS) Gas

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dibenz[b,f]oxazepine (CR) and 2-chlorobenzalmalononitrile (CS) are potent lachrymatory agents, commonly categorized as riot control agents or "tear gases."[1][2] Developed for temporary incapacitation through intense sensory irritation, their widespread use necessitates a thorough understanding of their relative toxicological profiles.[3][4] While both compounds are effective irritants, significant differences exist in their potency, systemic toxicity, and physicochemical properties.[2][5]

This guide provides an in-depth comparative analysis of CR and CS gas toxicity for researchers, toxicologists, and drug development professionals. We will dissect their mechanisms of action, present comparative experimental data on lethality and irritation, and outline standardized protocols for their toxicological assessment. The objective is to furnish a scientifically grounded resource that clarifies the distinct risk profiles of these two agents.

Physicochemical Properties and Environmental Persistence

The physical state and stability of these agents significantly influence their dispersal, environmental persistence, and decontamination procedures.

  • CS Gas (2-chlorobenzalmalononitrile): At room temperature, CS is a white crystalline solid.[6] It is typically dispersed as a fine powder aerosol via pyrotechnic grenades or dissolved in a solvent, such as methyl isobutyl ketone (MIBK), for use in sprays.[6][7] CS has poor solubility in water and hydrolyzes into 2-chlorobenzaldehyde and malononitrile, which can contribute to its toxic effects.[8]

  • CR Gas (Dibenz[b,f]oxazepine): CR is a pale-yellow crystalline solid that is more stable and persistent than CS.[5][9] It is only slightly soluble in water, and its effects can be exacerbated by the presence of moisture.[5] A notable characteristic of CR is its high persistence on surfaces, where it can remain active for up to 60 days, posing a long-term exposure risk.[10]

Mechanism of Action: TRPA1 Channel Activation

The primary mechanism underlying the intense irritant effects of both CR and CS is the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][11][12] TRPA1 is a non-selective cation channel predominantly expressed on nociceptive sensory neurons, which are responsible for detecting painful or noxious stimuli.[11][13]

Upon exposure, these electrophilic compounds covalently bind to cysteine residues on the TRPA1 receptor, triggering its opening.[13] This leads to an influx of cations (primarily Ca²⁺ and Na⁺), depolarization of the neuron, and the generation of action potentials that travel to the central nervous system, where they are perceived as intense, acute pain and irritation.[11][13] This activation occurs almost instantaneously in the mucous membranes of the eyes, nose, mouth, and respiratory tract.[14][15]

dot

cluster_agent Riot Control Agent cluster_receptor Cellular Target cluster_response Physiological Response CR Dibenz[b,f]oxazepine (CR) TRPA1 TRPA1 Ion Channel (on Nociceptive Neurons) CR->TRPA1 Activation CS CS Gas CS->TRPA1 Activation Depolarization Neuronal Depolarization (Cation Influx) TRPA1->Depolarization Channel Opening Signal Signal to CNS Depolarization->Signal Pain Acute Pain & Irritation (Eyes, Skin, Respiratory Tract) Signal->Pain

Caption: Mechanism of action for CR and CS gas via TRPA1 activation.

Comparative Toxicology

While both agents are potent irritants, data consistently demonstrates that CR is significantly less systemically toxic than CS.[2][16][17]

Acute Lethality

The median lethal dose (LD50) or concentration (LCt50) is a primary metric for acute toxicity. A higher value indicates lower toxicity. Comparative studies have shown CR to be markedly less toxic than CS across various exposure routes.[17]

AgentSpeciesRoute of ExposureLD50 / LCt50 ValueReference(s)
Dibenz[b,f]oxazepine (CR) Various MammalsIntravenous, Intraperitoneal, Oral, Percutaneous, InhalationVery low acute lethal toxicity; significantly less toxic than CS[10][16][17]
-Air InhalationLCt50: 350 mg·min/L[5]
CS Gas RatInhalationLCt50: 88,480 mg·min/m³[18]
MouseInhalationLCt50: 50,010 mg·min/m³[18]
RatInhalation (45 min)LC50: 1806 mg/m³[19]
RabbitInhalation (10 min)LC50: 1802 mg/m³[19]

Note: Direct comparison of LCt50 values requires careful consideration of experimental conditions, including particle size and animal species. The term LCt50 represents the product of concentration (C) and exposure time (t) that is lethal to 50% of the exposed animal population.[20]

Irritant Potency

Despite its lower systemic toxicity, CR is a substantially more potent sensory irritant than CS.[2][5]

  • CR Gas: Its effects are estimated to be 6 to 10 times more powerful than those of CS gas.[5] Exposure is described as feeling like being thrown into stinging nettles.[5] CR causes intense skin irritation, especially in moist areas, severe blepharospasm (involuntary eyelid closure), coughing, and panic.[5]

  • CS Gas: Causes a potent burning sensation in the eyes, nose, mouth, and throat, leading to profuse tearing, coughing, nasal discharge, and difficulty breathing.[15][19] Symptoms typically begin within 20-60 seconds and resolve within 15-30 minutes after removal to fresh air.[1][7]

Dermal and Ocular Toxicity
  • CR Gas: Causes significant skin pain and redness (erythema); these effects are notably amplified by water, which complicates decontamination.[5]

  • CS Gas: Skin contact leads to stinging and burning, with the potential for redness and blistering.[7] While generally resolving quickly, prolonged or high-concentration exposure can cause more severe dermal reactions.[14]

Genotoxicity and Carcinogenicity

The long-term risks associated with these agents are a critical area of study.

  • CR Gas: It is listed as a suspected carcinogen, though comprehensive long-term studies are limited.[5][10] Repeated dose inhalation studies in mice and hamsters showed that CR affected survival at high doses but produced little specific organ-directed toxicity.[21]

  • CS Gas: Generally not considered to be a human carcinogen.[7] However, some studies have noted a clastogenic effect (the ability to cause abnormal chromosome changes) on mammalian cells.[19] A study by the U.S. Army linked CS gas exposure in recruits to an increased risk of acute respiratory illness shortly after exposure.[11]

Experimental Methodologies for Toxicity Assessment

The objective evaluation of agents like CR and CS relies on standardized, reproducible toxicological testing protocols. These protocols are designed to assess specific endpoints, from acute lethality to localized irritation.

Overall Experimental Workflow

A comprehensive toxicological comparison follows a tiered approach, beginning with acute, high-dose studies and progressing to more specific endpoint assessments. This ensures animal welfare by using dose-finding studies to inform concentrations for more detailed investigations.

dot

cluster_workflow Comparative Toxicity Assessment Workflow start Agent Preparation (CR vs CS) acute_oral Acute Oral Toxicity (e.g., OECD TG 423) start->acute_oral Parallel Testing Protocols acute_inh Acute Inhalation Toxicity (e.g., OECD TG 436) start->acute_inh Parallel Testing Protocols dermal_irr Dermal Irritation/Corrosion (e.g., OECD TG 404) start->dermal_irr Parallel Testing Protocols ocular_irr Ocular Irritation/Corrosion (e.g., OECD TG 405) start->ocular_irr Parallel Testing Protocols data_analysis Data Analysis (LD50/LC50 Calculation, Scoring) acute_oral->data_analysis Determine LD50 acute_inh->data_analysis Determine LCt50 dermal_irr->data_analysis Score Irritation ocular_irr->data_analysis Score Irritation histopath Histopathology (Target Organ Examination) data_analysis->histopath Identify Target Organs report Comparative Report Generation histopath->report

Caption: General experimental workflow for comparative toxicity testing.

Protocol: Acute Inhalation Toxicity (Adapted from OECD Guideline 436)

Objective: To determine the median lethal concentration (LC50) and assess signs of toxicity following acute inhalation exposure.

Methodology:

  • Animal Model: Young adult rats (e.g., Sprague-Dawley), with an equal number of males and females.

  • Dose-Finding Study: A preliminary study is conducted with a small number of animals to identify a range of concentrations that cause effects from mild irritation to lethality. This minimizes animal use in the main study.

  • Agent Generation: The test agent (CR or CS) is aerosolized into a whole-body or nose-only inhalation chamber. Particle size distribution (Mass Median Aerodynamic Diameter) is critical and must be carefully controlled and measured, as it determines deposition in the respiratory tract.

  • Exposure: At least three groups of animals (e.g., 5 per sex per group) are exposed to different, well-defined concentrations of the test agent for a fixed period (e.g., 1-4 hours). A control group is exposed to filtered air under identical conditions.

  • Observation: Animals are observed continuously during exposure and for at least 14 days post-exposure. Observations include changes in skin, fur, eyes, respiratory patterns, and behavioral changes. Body weight is recorded periodically.

  • Endpoint Analysis: The primary endpoint is mortality within the 14-day observation period. At the end of the study, surviving animals are euthanized, and a gross necropsy is performed on all animals. Target organs (especially the respiratory tract) are collected for histopathological examination.

  • Data Interpretation: The LC50 value and its 95% confidence interval are calculated using appropriate statistical methods (e.g., Probit analysis).

Causality and Validation: This protocol is self-validating through the use of a control group, multiple dose levels to establish a dose-response relationship, and histopathological analysis to correlate clinical signs with tissue-level damage. Controlling aerosol particle size is paramount for reproducibility.

Protocol: In Vivo Dermal Irritation (Adapted from OECD Guideline 404)

Objective: To assess the potential of CR and CS to cause skin irritation.

Methodology:

  • Animal Model: Albino rabbits are typically used for this assay.

  • Preparation: Approximately 24 hours before the test, the fur is clipped from a small area (~6 cm²) on the animal's back.

  • Application: A measured amount of the test substance (e.g., 0.5 g or 0.5 mL), slightly moistened if solid, is applied to a small patch of gauze. The patch is then applied to the prepared skin site and held in place with a semi-occlusive dressing for a fixed period (typically 4 hours).

  • Observation: After the exposure period, the patch is removed. The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Scoring: The reactions are scored according to a standardized scale (e.g., Draize scale). The mean scores for each animal are calculated to determine the overall irritation potential.

Causality and Validation: The use of untreated skin on the same animal as a control and a standardized scoring system ensures objectivity. The time-course observation allows for the assessment of the reversibility of the observed effects, a key component of irritation classification.

Decontamination and Treatment

The differences in chemical properties between CR and CS lead to different decontamination recommendations.

  • CS Gas: Can be decontaminated by flushing the affected areas with large amounts of soap and water.[13] Removal to an area with fresh air is the primary treatment to alleviate respiratory symptoms.[14]

  • CR Gas: The use of water may worsen the pain from skin contamination for up to 48 hours.[5] Decontamination involves removing contaminated clothing and palliative care. Medical treatment is primarily supportive, aiming to alleviate pain and manage symptoms.[5][10]

Conclusion

The toxicological profiles of Dibenz[b,f]oxazepine (CR) and 2-chlorobenzalmalononitrile (CS) gas show a clear trade-off between irritant potency and systemic toxicity.

  • CR is a significantly more potent irritant but demonstrates a lower acute systemic toxicity, giving it a wider margin of safety between an incapacitating dose and a lethal dose.[2][3] However, its high environmental persistence and status as a suspected carcinogen are significant concerns.[5][10]

  • CS is less potent as an irritant but is more systemically toxic than CR.[2][17] While not considered a carcinogen, it has been linked to acute respiratory illness and may have clastogenic properties.[7][11][19]

For researchers and drug development professionals, this comparison underscores the importance of evaluating not just acute lethality, but also the mechanisms of action, irritant potency, and long-term health risks when assessing chemical agents. The choice of standardized experimental protocols is crucial for generating reliable and comparable data to accurately characterize the hazard profile of such compounds.

References

  • GOV.UK. (2022-11-16). CS gas: general information. [Link]

  • Schep, L. J., Slaughter, R. J., & McBride, D. I. (2015). Riot control agents: the tear gases CN, CS and OC-a medical review. Journal of the Royal Army Medical Corps, 161(2), 94-99. [Link]

  • McNamara, B. P., et al. (1969). Toxicology of Riot Control Chemicals - CS, CN and DM. Defense Technical Information Center. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9213, Dibenz(B,F)(1,4)Oxazepine. [Link]

  • Olajos, E. J., & Salem, H. (2001). Riot control agents: pharmacology, toxicology, biochemistry and chemistry. Journal of applied toxicology, 21(5), 355-391. [Link]

  • Salem, H., et al. (2001). Riot Control Agents: Pharmacology, toxicology, biochemistry and chemistry. ResearchGate. [Link]

  • Schep, L. J., et al. (2013). Riot control agents: the tear gases CN, CS and OC—a medical review. Ovid. [Link]

  • Reactions. (2020). How Does Tear Gas Work?. YouTube. [Link]

  • National Research Council (US) Committee on Acute Exposure Guideline Levels. (2014). Tear Gas (CS). In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 16. National Academies Press (US). [Link]

  • Wikipedia. CS gas. [Link]

  • Rothenberg, C., et al. (2016). Tear gas: an epidemiological and mechanistic reassessment. Annals of the New York Academy of Sciences, 1378(1), 96-107. [Link]

  • Is CS gas dangerous?: Current evidence suggests not but unanswered questions remain. (2000). BMJ, 321(7252), 2. [Link]

  • Dimitroglou, Y., et al. (2015). Educating on CS or 'tear gas'. ResearchGate. [Link]

  • Wikipedia. Tear gas. [Link]

  • Compound Interest. (2020). Tear gas: Chemistry, dispersal methods, and effects. [Link]

  • Wikipedia. CR gas. [Link]

  • D'Agostino, G., & Tomao, P. (2016). Toxicity and Health Effects of Ortho-chloro-benzylidene-malononitrile (CS gas). ResearchGate. [Link]

  • Kumar, P., et al. (2010). Process monitoring of dibenz-[b,f]-1,4-oxazepine (CR) by gas chromatographic method. ResearchGate. [Link]

  • National Research Council. (2006). Toxicity Testing for Assessment of Environmental Agents: Interim Report. The National Academies Press. [Link]

  • Bio-protocol. (2023). A Laboratory Guide to Toxicity Testing. [Link]

  • Committees on toxicity, mutagenicity and carcinogenicity of chemicals in food, consumer products and the environment. (1999). Statement on 2-chlorobenzylidene malononitrile (CS) and CS spray. [Link]

  • Malhotra, R. C., & Kumar, P. (1987). Chemistry and Toxicity of Tear Gases. Defence Science Journal, 37(2), 281-296. [Link]

  • De Falco, E., et al. (2013). Analogues of Morphanthridine and the Tear Gas Dibenz[b,f][7][10]oxazepine (CR) as Extremely Potent Activators of the Human Transient Receptor Potential Ankyrin 1 (TRPA1) Channel. Journal of Medicinal Chemistry, 56(17), 6965-6975. [Link]

  • Arfab, F., et al. (2001). Short-term and long-term physical effects of exposure to CS spray. Journal of the Royal Society of Medicine, 94(1), 19-21. [Link]

  • Blain, P. G. (2003). Tear gases and irritant incapacitants. 1-chloroacetophenone, 2-chlorobenzylidene malononitrile and dibenz[b,f]-1,4-oxazepine. Toxicological reviews, 22(2), 103-110. [Link]

  • Myatt, G. J., et al. (2021). Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods. Applied In Vitro Toxicology, 7(1), 1-14. [Link]

  • U.S. Food and Drug Administration. Chapter IV. Guidelines for Toxicity Tests. [Link]

  • Salem, H., et al. ICT LCT article from NTOA. Defense Technology. [Link]

  • Kutsenko, S. A., et al. (2014). [The biological activity of the irritant dibenz-[b,f] -[7][10]-oxazepine (substance CR) persisting during a long period at the environmental objects]. Voenno-meditsinskii zhurnal, 335(7), 47-51. [Link]

  • Heinrich, U. (2000). Possible lethal effects of CS tear gas on. [Link]

  • Coombs, D. W., et al. (1983). A repeated dose study of the toxicity of technical grade dibenz-(b.f.)-1,4 oxazepine in mice and hamsters. Archives of toxicology. Supplement, 6, 323-326. [Link]

  • Blain, P. G. (2003). Tear gases and irritant incapacitants: 1-chloroacetophenone, 2-chlorobenzylidene malononitrile and dibenz[B, F]-1,4-oxazepine. ResearchGate. [Link]

  • Balfour, J. K. (1978). Studies on the Uptake and Metabolism of dibenz(b,f)-1,4-oxazepine (CR) by Guinea-Pig Cornea. Toxicology, 9(1-2), 11-20. [Link]

  • Ballantyne, B., et al. (1977). The acute mammalian toxicology of dibenz(b,f)-1,4-oxazepine (CR). Toxicology, 8(1), 43-50. [Link]

  • Kumar, P., et al. (2002). A simple, convenient and effective method for the synthesis of dibenz(b,f) 1,4-oxazepines(cr); a new generation riot control agent and its analogues. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Validation of Synthesized Dibenz[b,f]oxazepine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Structural Validation

This guide provides an in-depth comparison of the primary analytical techniques for validating the structure of novel dibenz[b,f]oxazepine derivatives. It is designed for researchers and drug development professionals, offering not just protocols but the underlying rationale for experimental choices, ensuring a robust and trustworthy validation workflow.

The Analytical Triad: A Multi-Pronged Approach to Confirmation

No single technique provides a complete picture. True confidence in a molecular structure is achieved by the convergence of evidence from orthogonal methods. The three pillars of modern structural elucidation are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography.

Logical Workflow for Structural Validation

The process of validating a newly synthesized compound should follow a logical progression, starting with rapid, high-throughput methods and moving to more detailed, information-rich techniques as needed.

G cluster_0 Synthesis & Purification cluster_1 Primary Characterization cluster_2 In-Depth Structural Elucidation cluster_3 Absolute Confirmation Synthesis Synthesis of Dibenz[b,f]oxazepine Derivative Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS Confirm Mass NMR_1D 1D NMR (¹H, ¹³C) Purification->NMR_1D Initial Structure Decision1 Molecular Weight Correct? MS->Decision1 Decision2 Structure Unambiguous from 1D NMR? NMR_1D->Decision2 NMR_2D 2D NMR (COSY, HSQC, HMBC) Decision3 Absolute Proof or Publication Standard Required? NMR_2D->Decision3 XRAY Single-Crystal X-ray Crystallography End Structure Validated XRAY->End Decision1->NMR_1D Yes Rethink Re-evaluate Synthesis/ Purification Decision1->Rethink No Decision2->NMR_2D No / Ambiguous (e.g., Regioisomers) Decision2->Decision3 Yes Decision3->XRAY Yes Decision3->End No

Fig. 1: Recommended workflow for structural validation.

Comparative Analysis of Key Validation Techniques

The choice of analytical technique depends on the specific question being asked—from simple confirmation of molecular weight to the absolute determination of stereochemistry.

Technique Information Provided Strengths Limitations Typical Application
¹H & ¹³C NMR Provides detailed information on the chemical environment of hydrogen and carbon atoms, including connectivity and spatial relationships.[4]The most powerful tool for structure elucidation in solution. Non-destructive. Relatively fast for 1D spectra.Requires soluble sample (~1-10 mg). Can be complex to interpret for highly substituted or asymmetric molecules.Determining the carbon skeleton, substitution patterns, and identifying regioisomers.[3][5]
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides information on its fragmentation pattern.[6]Extremely high sensitivity (sub-picogram). High mass accuracy with HRMS. Fast.Provides limited information on connectivity and no information on stereochemistry. Isomers are often indistinguishable.Rapid confirmation of the molecular formula of the target compound.[3] Used in LC-MS for purity analysis.
X-ray Crystallography Provides the precise three-dimensional arrangement of atoms in a single crystal, including bond lengths, bond angles, and absolute stereochemistry.[7]The "gold standard" for unambiguous structure determination.[8][9] Provides definitive proof of connectivity and stereochemistry.Requires a high-quality single crystal, which can be difficult or impossible to grow. Provides solid-state structure, which may differ from solution conformation.Absolute proof of structure for publication, patent filings, or when NMR data is ambiguous.[10][11]
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., C=O, N-H, C-O).[12]Fast, simple, and requires minimal sample. Good for quick functional group verification.Provides limited information about the overall molecular structure. Not suitable for distinguishing between isomers.Confirming the presence of key functional groups post-synthesis (e.g., amide C=O stretch in a modified dibenzoxazepine).[13]

Deep Dive: Methodologies and Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the cornerstone of structural validation for organic molecules. For a dibenz[b,f]oxazepine, the combination of 1D (¹H, ¹³C) and 2D experiments provides a comprehensive map of the molecule.

Why it's essential: The dibenz[b,f]oxazepine core has a complex aromatic region. ¹H NMR alone can be misleading due to overlapping signals. Correlating protons to their directly attached carbons (via HSQC) and then using long-range correlations (via HMBC) is crucial to definitively assign proton and carbon signals and, most importantly, to confirm the substitution pattern on the aromatic rings.[5]

Experimental Protocol: A Self-Validating NMR Workflow

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons (e.g., N-H).[3]

  • Acquire ¹H Spectrum: Obtain a standard proton spectrum. Pay close attention to the aromatic region (typically δ 6.5-8.0 ppm). The integration of signals should correspond to the expected number of protons.

  • Acquire ¹³C{¹H} Spectrum: Obtain a proton-decoupled carbon spectrum. For the dibenz[b,f]oxazepine core, expect to see 13 distinct signals for the unsubstituted scaffold, though symmetry may reduce this number.[13] Aromatic carbons typically appear between δ 110-160 ppm.[14]

  • Acquire 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It is invaluable for tracing out the spin systems within each aromatic ring.

  • Acquire 2D HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is the primary method for assigning carbon signals based on their known proton assignments.

  • Acquire 2D HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall structure. It reveals correlations between protons and carbons that are 2 or 3 bonds away. This allows you to connect the different fragments of the molecule. For instance, a proton on one aromatic ring showing a correlation to a carbon on the other ring or to the central oxazepine ring provides definitive proof of the scaffold's connectivity.

Illustrative NMR Logic Diagram

G cluster_H ¹H NMR cluster_C ¹³C NMR H1 H-1 H2 H-2 H1->H2 COSY C1 C-1 H1->C1 HSQC (1J) C2 C-2 H1->C2 HMBC (2J) C4a C-4a H1->C4a HMBC (3J) H3 H-3 H2->H3 COSY H2->C2 HSQC (1J) H4 H-4 H3->H4 COSY C3 C-3 H3->C3 HSQC (1J) H4->C3 HMBC (2J) C4 C-4 H4->C4 HSQC (1J) H4->C4a HMBC (3J)

Fig. 2: Using 2D NMR to connect a fragment.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper

MS is the first line of analytical defense after a synthesis. Its primary role is to confirm that the reaction produced a compound of the correct molecular weight.

Why it's essential: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.[3] This is a crucial piece of data for any new compound characterization and is required by most scientific journals for publication. For instance, for the parent dibenz[b,f]oxazepine (C₁₃H₉NO), the expected exact mass is 195.0684.[6] An HRMS result of 195.0681 would strongly support this formula.

Experimental Protocol: HRMS using ESI

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Infusion: Infuse the sample directly into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Analysis: Compare the measured m/z value of the [M+H]⁺ ion to the calculated theoretical value. The mass error should ideally be less than 5 ppm.

X-ray Crystallography: The Final Arbiter

When NMR data is ambiguous, or when absolute, undeniable proof of structure is required, single-crystal X-ray crystallography is the ultimate tool.[7]

Why it's essential: It provides a 3D model of the molecule as it exists in the crystal lattice. This resolves any ambiguity regarding regiochemistry or stereochemistry.[11] For complex dibenz[b,f]oxazepine derivatives with multiple chiral centers or ambiguous substitution patterns, an X-ray structure is the only way to be completely certain of the compound's identity.

Experimental Protocol: Obtaining a Crystal Structure

  • Crystal Growth: This is the most challenging step. The goal is to grow a single, defect-free crystal of the compound. Common methods include:

    • Slow evaporation of a solvent in which the compound is moderately soluble.

    • Vapor diffusion, where a precipitant solvent slowly diffuses into a solution of the compound.

    • Cooling of a saturated solution.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled (typically to 100 K) and rotated in a beam of monochromatic X-rays. The diffraction pattern is recorded on a detector.[10]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule. From this map, the positions of the atoms are determined and refined to generate the final molecular structure.

Conclusion

Validating the structure of a synthesized dibenz[b,f]oxazepine derivative is a critical process that demands a systematic and multi-faceted analytical strategy. Relying on a single piece of data is insufficient. The workflow should begin with Mass Spectrometry to confirm the molecular weight, followed by a comprehensive suite of 1D and 2D NMR experiments to elucidate the detailed structure in solution. In cases of ambiguity or for the highest standard of proof, single-crystal X-ray crystallography provides the definitive answer. By understanding the strengths and limitations of each technique and applying them in a logical, self-validating sequence, researchers can ensure the integrity of their results and build a solid foundation for further drug development.

References

  • Al-Khuzaie, M. G. A., & Al-Majidi, S. M. H. (2023). Synthetic pathway for synthesis of dibenz-[b,f][1][15]-oxazepine derivatives (MJ1 - MJ12). MED CHEM.

  • BenchChem. (2025). Spectroscopic and Synthetic Insights into Dibenzo[b,f]oxazepine Derivatives: A Technical Guide. BenchChem Technical Support.
  • Khaled, A. S., et al. (2019). Structural reassignment of a dibenz[b,f][1][15]oxazepin-11(10H)-one with potent antigiardial activity. Drug Development Research.

  • Unknown Author. (2025). A simple, convenient and effective method for the synthesis of dibenz(b,f) 1,4-oxazepines(cr); a new generation riot control agent and its analogues.
  • Hussein, B. H., et al. (2023).
  • Unknown Author. (n.d.). Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives.
  • Shaabani, S., et al. (2024). Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions. Beilstein Journals.
  • Hamzah, B. F., et al. (2023). Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives. Journal of Medicinal and Chemical Sciences.
  • SIELC Technologies. (2018). Dibenz[b,f][1][15]oxazepine.

  • Unknown Author. (n.d.).
  • Unknown Author. (n.d.). Dibenz(b,f)(1,4)oxazepine derivatives, process for their preparation and pharmaceutical compositions.
  • Automated Topology Builder. (n.d.). Dibenzoxazepine | C13H9NO | MD Topology | NMR | X-Ray.
  • SpectraBase. (2026). 11-methyldibenz[b,f][1.4]oxazepine.
  • Unknown Author. (2025). Synthesis and Spectroscopic Characterization of a New Series of Benzo[E][3][15]Oxazepine Compounds from Schiff Bases. ResearchGate.

  • NIST. (n.d.). Dibenz[b,f]][1][15]oxazepine. NIST Chemistry WebBook.

  • ResearchGate. (n.d.). 1H and 13C NMR spectra of new benzoxazines.
  • Samir, A. H., et al. (n.d.). Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. University of Baghdad Digital Repository.
  • Claramunt, R. M., et al. (2005).
  • Srirambhatla, V. K., et al. (2020). Crystal Structure and Twisted Aggregates of Oxcarbazepine Form III. Crystal Growth & Design.
  • Reich, H. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Unknown Author. (n.d.). X-Ray crystal structure of oxazepine 17.
  • Unknown Author. (n.d.). X-Ray crystal structure of oxazepine 10.
  • O'Connor, M. J., et al. (2024).
  • Kamal, A., et al. (2017). Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. Molecules.

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Assessment of Dibenz[b,f]oxazepine in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The dibenz[b,f]oxazepine scaffold is a cornerstone of several centrally acting therapeutics, most notably in the domains of antipsychotics and antidepressants. While potent, compounds derived from this core structure often exhibit a broad receptor interaction profile, leading to potential off-target effects and clinical side effects. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to strategically assess the cross-reactivity of dibenz[b,f]oxazepine-based compounds. We delve into the rationale behind experimental design, provide detailed, self-validating protocols for key in vitro assays—radioligand binding and functional cell-based assays—and present a comparative analysis of representative compounds. The objective is to equip researchers with the principles and practical methodologies required to build a robust selectivity profile, enabling more informed decisions in the drug discovery and development pipeline.

Introduction: The Challenge of Selectivity in Drug Discovery

In the pursuit of novel therapeutics, achieving target specificity is a paramount challenge. Cross-reactivity, the unintended interaction of a drug candidate with biological targets other than the one for which it was designed, can lead to a spectrum of consequences, from undesirable side effects to serious toxicity.[1][2] For scaffolds like dibenz[b,f]oxazepine, which are structurally suited to interact with the biogenic amine G-protein coupled receptors (GPCRs) that govern neurotransmission, a thorough understanding of off-target pharmacology is not just beneficial—it is a regulatory and safety imperative.[3][4]

The Dibenz[b,f]oxazepine Scaffold: Therapeutic Relevance and Off-Target Risks

The dibenz[b,f]oxazepine core is the foundation for drugs such as the antipsychotic loxapine and its metabolite, the antidepressant amoxapine.[5][6] These molecules owe their therapeutic efficacy primarily to the antagonism of dopamine D2 and serotonin 5-HT2A receptors.[5] However, their shared structure also confers affinity for a range of other receptors, including histaminergic (H1), adrenergic (α1), and muscarinic (M1) receptors.[5][7] These off-target interactions are directly linked to common side effects such as sedation (H1 antagonism), orthostatic hypotension (α1 antagonism), and anticholinergic effects like dry mouth and constipation (M1 antagonism).[5]

Furthermore, the parent compound, dibenz[b,f]oxazepine itself (also known as CR gas), is a potent lachrymatory agent that acts as a powerful agonist of the TRPA1 ion channel, a mechanism distinct from the GPCR targets of its therapeutic derivatives.[8][9][10] This highlights the scaffold's chemical versatility and underscores the need for broad profiling to uncover unexpected biological activities.

Why Cross-Reactivity Assessment is Critical: Implications for Safety and Efficacy

A systematic cross-reactivity assessment serves multiple critical functions in drug development:

  • Predicting Clinical Side Effects: Early identification of off-target interactions allows for the prediction of potential adverse drug reactions (ADRs).

  • Guiding Lead Optimization: Understanding the structure-activity relationship (SAR) for both on-target and off-target activities enables medicinal chemists to rationally design molecules with improved selectivity.

  • Ensuring Regulatory Compliance: Regulatory bodies require thorough safety pharmacology evaluations prior to first-in-human studies.[3][11]

  • Uncovering New Therapeutic Opportunities: Off-target activities are not always detrimental; they can sometimes be leveraged for polypharmacology approaches or lead to the discovery of new indications.

This guide will walk through a logical, data-driven approach to generating a comprehensive cross-reactivity profile for compounds based on the dibenz[b,f]oxazepine scaffold.

Strategic Experimental Design for Cross-Reactivity Profiling

A robust assessment begins with a well-considered experimental plan. The choices of which compounds to test and which targets to screen against are fundamental to generating meaningful and actionable data.

Selection of Test Compounds: Beyond the Parent Molecule

A comprehensive analysis must extend beyond the primary investigational compound. The test panel should ideally include:

  • Parent Compound: The primary molecule of interest (e.g., a novel dibenz[b,f]oxazepine derivative).

  • Known Active Metabolites: Metabolism can significantly alter the pharmacological profile of a drug. For instance, loxapine is demethylated to amoxapine, which has its own distinct receptor binding profile and therapeutic use as an antidepressant.[5][12] Assessing major metabolites is crucial as they can contribute to both efficacy and toxicity.[13]

  • Close Structural Analogs: Including compounds with minor structural modifications helps to build a structure-activity relationship (SAR) profile, providing insights into which structural features govern selectivity.

For the purpose of this guide, we will compare the cross-reactivity of Loxapine and its metabolite Amoxapine as representative examples of the dibenz[b,f]oxazepine class.

Rationale for Target Panel Selection

The selection of a target panel should be guided by the known pharmacology of the compound class. For dibenz[b,f]oxazepine derivatives, a logical panel includes primary targets and key off-targets associated with known side effects.

  • Primary Therapeutic Targets:

    • Dopamine D2 Receptor: The canonical target for antipsychotic efficacy.

    • Serotonin 5-HT2A Receptor: Antagonism at this receptor is a hallmark of "atypical" antipsychotics, believed to mitigate extrapyramidal side effects and improve negative symptoms.[5]

  • Key Off-Targets for Safety Assessment:

    • Histamine H1 Receptor: Associated with sedation and weight gain.[5]

    • Adrenergic α1 Receptor: Associated with dizziness and orthostatic hypotension.[7]

    • Muscarinic M1 Receptor: Associated with anticholinergic side effects (e.g., dry mouth, blurred vision, constipation).[5]

cluster_0 Dibenz[b,f]oxazepine Scaffold cluster_1 Biological Target Families Compound Loxapine / Amoxapine Dopamine Dopamine Receptors Compound->Dopamine Therapeutic Effect (Antipsychotic) Serotonin Serotonin Receptors Compound->Serotonin Therapeutic Effect (Antidepressant / Atypicality) Histamine Histamine Receptors Compound->Histamine Side Effect (Sedation) Adrenergic Adrenergic Receptors Compound->Adrenergic Side Effect (Hypotension) Muscarinic Muscarinic Receptors Compound->Muscarinic Side Effect (Anticholinergic)

Caption: Relationship between the Dibenz[b,f]oxazepine scaffold and key target families.

Methodologies for In Vitro Cross-Reactivity Assessment

To build a comprehensive profile, it is essential to use a combination of assays that measure both direct physical interaction (binding) and the functional consequence of that interaction (cellular activity).

Protocol 1: Radioligand Binding Assays for Receptor Occupancy

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[14][15] The principle is based on competition: the test compound's ability to displace a known radioactive ligand ("radioligand") from the receptor is measured. A higher affinity of the test compound results in displacement at a lower concentration.[15]

cluster_workflow Radioligand Binding Assay Workflow A 1. Prepare Receptor Membranes (e.g., from cells overexpressing target) B 2. Incubate Membranes with: - Fixed concentration of Radioligand - Increasing concentrations of Test Compound A->B C 3. Separate Bound from Unbound Radioligand (Rapid vacuum filtration) B->C D 4. Quantify Bound Radioactivity (Scintillation counting) C->D E 5. Data Analysis - Plot % Inhibition vs. [Test Compound] - Calculate IC50 D->E F 6. Calculate Ki (Using Cheng-Prusoff Equation) E->F

Caption: Workflow for a competitive radioligand binding assay.

  • Receptor Membrane Preparation:

    • Culture cells stably expressing the human receptor of interest (e.g., HEK293-D2R).

    • Harvest cells and homogenize in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[16]

  • Binding Incubation:

    • In a 96-well plate, add receptor membranes (e.g., 10-20 µg protein/well), a fixed concentration of a specific radioligand (typically at or near its dissociation constant, Kd), and serial dilutions of the test compound (e.g., Loxapine).[16]

    • Self-Validation (Controls):

      • Total Binding: Wells with membranes and radioligand only (no competitor).

      • Non-Specific Binding (NSB): Wells with membranes, radioligand, and a high concentration of a known, non-radioactive competitor to saturate all specific binding sites.

      • Vehicle Control: Wells with membranes, radioligand, and the solvent used to dissolve the test compound.

  • Filtration and Counting:

    • Incubate the plate to allow the binding reaction to reach equilibrium (e.g., 60 minutes at 30°C).[16]

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat, which traps the membranes with the bound radioligand.[16]

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding inhibition versus the log concentration of the test compound to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific radioligand binding.

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[17] The Ki is a true measure of affinity and is independent of assay conditions, allowing for direct comparison between different compounds and experiments.[18]

Protocol 2: Cell-Based Functional Assays for Mechanistic Insight

While binding assays measure affinity, they do not reveal whether a compound acts as an agonist (activator), antagonist (blocker), or inverse agonist. Functional assays measure the downstream cellular response following receptor interaction, providing crucial mechanistic information.

A common functional readout for many GPCRs, including the H1 and M1 receptors, is the mobilization of intracellular calcium ([Ca2+]i).[19][20] Aequorin-based assays are a highly sensitive method for detecting these changes.[21][22]

Aequorin is a photoprotein from jellyfish that emits light in the presence of calcium.[23] Cells are engineered to express apoaequorin (the protein component). When the cells are loaded with its substrate, coelenterazine, the functional aequorin is formed.[24] Activation of a Gq-coupled receptor (like H1 or M1) triggers a signaling cascade that releases calcium from intracellular stores, which binds to aequorin, causing a flash of luminescence that can be measured by a luminometer.[25]

cluster_pathway Gq-Coupled GPCR Signaling Pathway Ligand Agonist (e.g., Histamine) Receptor H1 or M1 Receptor (GPCR) Ligand->Receptor Gq Gq Protein Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 generates ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on Ca Ca²⁺ Release ER->Ca Aequorin Aequorin + Ca²⁺ Ca->Aequorin Light Luminescence (Measurable Signal) Aequorin->Light

Caption: Signaling cascade measured in an aequorin-based calcium flux assay.

  • Cell Preparation:

    • Use a cell line stably co-expressing the target receptor (e.g., human H1 receptor) and apoaequorin.

    • 24 hours before the assay, plate the cells in a 96-well plate.[24]

  • Coelenterazine Loading:

    • On the day of the assay, incubate the cells with coelenterazine h (the substrate) for 2-4 hours in the dark to allow for reconstitution of functional aequorin.[24]

  • Compound Incubation (Antagonist Test):

    • Add serial dilutions of the test compound (e.g., Loxapine) to the wells and pre-incubate for a defined period (e.g., 15-30 minutes).[19]

  • Agonist Challenge and Signal Detection:

    • Place the plate in a luminometer equipped with injectors.

    • Inject a fixed concentration of a known agonist (e.g., histamine for the H1 receptor) into each well. The agonist concentration should be one that elicits a robust response (e.g., EC80).

    • Immediately measure the luminescent signal generated by the calcium release.

  • Data Analysis:

    • The test compound's ability to inhibit the agonist-induced signal is measured.

    • Plot the percentage of inhibition versus the log concentration of the test compound.

    • Determine the IC50 value, which represents the concentration of the antagonist that blocks 50% of the functional response.

    • Self-Validation (Controls):

      • Positive Control: Wells with agonist only (0% inhibition).

      • Negative Control: Wells with a known potent antagonist + agonist (100% inhibition).

      • Vehicle Control: Wells with vehicle + agonist.

Comparative Data Analysis and Interpretation

The power of this approach lies in the direct comparison of data across multiple compounds and targets. All quantitative data should be summarized in clear, structured tables.

Table 1: Comparative Receptor Binding Profile (Ki values in nM)

This table summarizes the affinity of each compound for the selected panel of receptors. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeLoxapine Ki (nM)Amoxapine Ki (nM)Primary Function / Side Effect
Dopamine D2 < 100[7][26]< 100[7][26]Antipsychotic Efficacy
Serotonin 5-HT2A < 100[7][26]< 100[7][26]Atypicality / Antidepressant
Histamine H1 High Affinity[5]High Affinity[26]Sedation, Weight Gain
Adrenergic α1 < 100[7]< 100[26]Orthostatic Hypotension
Muscarinic M1 ~1000-10000[7]~1000-10000[26]Anticholinergic Effects

Data compiled from published literature. Absolute values can vary based on experimental conditions.

Table 2: Comparative Functional Activity (IC50 values in nM)

This table shows the potency of the compounds in blocking the functional response of key off-targets.

Functional Assay (Antagonist Mode)Loxapine IC50 (nM)Amoxapine IC50 (nM)
H1 Receptor Calcium Flux Potent AntagonistPotent Antagonist
M1 Receptor Calcium Flux Weaker AntagonistWeaker Antagonist

Values are representative. Actual IC50s would be determined experimentally as described in Protocol 2.

Interpretation of Findings
  • High Affinity for Multiple Receptors: The data clearly show that both loxapine and amoxapine are not selective drugs. They possess high affinity for the therapeutic D2 and 5-HT2A targets but also for the H1 and α1 off-targets.[7][26] This profile is consistent with their known clinical effects: antipsychotic/antidepressant efficacy coupled with side effects of sedation and potential for hypotension.[5]

  • Lower Muscarinic Affinity: The significantly lower affinity for muscarinic receptors (higher Ki values) suggests that potent anticholinergic side effects are less likely compared to sedation, a prediction that aligns with clinical observations.[7]

  • Structure-Activity Relationship Insights: While loxapine and amoxapine show broadly similar profiles, subtle differences can be observed in larger screening panels. For example, amoxapine is reported to have more potent effects on serotonin receptors compared to loxapine.[7] These differences, arising from a single demethylation, highlight how minor structural changes can tune the pharmacological profile and are responsible for their different primary clinical indications (antipsychotic vs. antidepressant).

Conclusion and Future Directions

The systematic assessment of cross-reactivity is an indispensable component of modern drug discovery. By employing a strategic combination of high-fidelity in vitro assays, researchers can build a detailed pharmacological profile for any dibenz[b,f]oxazepine derivative. This guide provides the foundational principles and validated protocols to achieve this.

The binding and functional data generated through these methods provide a robust basis for:

  • Ranking Compounds: Prioritizing candidates with the most favorable selectivity profile for further development.

  • Informing Clinical Trial Design: Anticipating potential side effects and establishing appropriate safety monitoring plans.

  • Guiding Next-Generation Design: Using SAR data to design new analogs that retain on-target potency while minimizing off-target interactions.

Ultimately, a thorough and early assessment of cross-reactivity de-risks the development process, reduces late-stage attrition, and is a critical step toward developing safer and more effective medicines.

References

  • Dupriez, V., Maes, K., et al. (2002). Aequorin-based functional assays for G-protein-coupled receptors, ion channels, and tyrosine kinase receptors. Receptors & Channels, 8(5-6), 319-30. [Link]

  • Ni, X. G., et al. (1991). [Comparison of the affinities of amoxapine and loxapine for various receptors in rat brain and the receptor down-regulation after chronic administration]. Zhongguo Yao Li Xue Bao, 12(4), 293-7. [Link]

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]

  • Ladds, G., & Lania, A. (2018). GPCR-radioligand binding assays. Methods in Molecular Biology, 1705, 135-146. [Link]

  • Canadian Society of Pharmacology and Therapeutics. Cheng-Prusoff Equation. CSPT. [Link]

  • Semantic Scholar. Aequorin-based functional assays for G-protein-coupled receptors, ion channels, and tyrosine kinase receptors. Semantic Scholar. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

  • ResearchGate. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. ResearchGate. [Link]

  • Wikipedia. Cross-reactivity. Wikipedia. [Link]

  • ResearchGate. Cross-reactivity among drugs: Clinical problems. ResearchGate. [Link]

  • Eurofins Discovery. H1 Human Histamine GPCR Cell Based Agonist Calcium Flux LeadHunter Assay. Eurofins Discovery. [Link]

  • ChemHelp ASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. [Link]

  • Neuroservices-Alliance. CNS Safety. Neuroservices-Alliance. [Link]

  • Glazer, W. M., & Johnstone, B. M. (2015). Revisiting loxapine: a systematic review. CNS drugs, 29(4), 289-301. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • PubChem. Dibenz(B,F)(1,4)Oxazepine. National Center for Biotechnology Information. [Link]

  • Creative Biolabs. In Vitro Safety Pharmacology Study Services. Creative Biolabs. [Link]

  • Colby, C., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 65(10), 1278-1287. [Link]

  • Colby, C., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 65(10), 1278-1287. [Link]

  • Pugsley, M. K., et al. (2013). Overview of safety pharmacology. Current Protocols in Pharmacology, Chapter 10, Unit 10.1. [Link]

  • KnowledgeDose. (2024). Drug Allergy & Cross-Reactivity. KnowledgeDose. [Link]

  • Kim, D., et al. (2020). Simultaneous activation of CXC chemokine receptor 4 and histamine receptor H1 enhances calcium signaling and cancer cell migration. Scientific Reports, 10(1), 1-12. [Link]

  • Charles River Laboratories. Tissue Cross-Reactivity Studies. Charles River Laboratories. [Link]

  • Re-review of source. [Link]

  • IITRI. Safety Pharmacology. IITRI. [Link]

  • ResearchGate. Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS. ResearchGate. [Link]

  • ResearchGate. Aequorin Luminescence-Based Functional Calcium Assay for Heterotrimeric G-Proteins in Arabidopsis. ResearchGate. [Link]

  • Molecules. Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. MDPI. [Link]

  • ACS Publications. Reactive Metabolites: Current and Emerging Risk and Hazard Assessments. ACS Publications. [Link]

  • Eurofins Discovery. (2022, February 28). Eurofins Discovery Safety Pharmacology Portfolio [Video]. YouTube. [Link]

  • StatPearls. Drug Testing. National Center for Biotechnology Information. [Link]

  • ResearchGate. Specificity of histamine-stimulated calcium flux in HEK293 cells. ResearchGate. [Link]

  • ResearchGate. Chemical structures of loxapine and amoxapine. ResearchGate. [Link]

  • Journal of Receptors and Signal Transduction. Ca2+ signals evoked by histamine H1 receptors are attenuated by activation of prostaglandin EP2 and EP4 receptors in human aortic smooth muscle cells. Taylor & Francis Online. [Link]

  • Allergo Journal International. Guideline for the diagnosis of drug hypersensitivity reactions: S2K-Guideline of the German Society for Allergology and Clinical Immunology (DGAKI) and the German Dermatological Society (DDG) in collaboration with the Association of German Allergologists (AeDA), the German Society for Pediatric Allergology and Environmental Medicine (GPA), the German Contact Dermatitis Research Group. Springer Link. [Link]

  • Alcolizer Technology. Understanding Cross-Reactivity. Alcolizer Technology. [Link]

  • American Academy of Allergy, Asthma & Immunology. Practical Guidance for the Evaluation and Management of Drug Hypersensitivity. AAAAI. [Link]

  • Allergologie. Guideline for allergological diagnosis of drug hypersensitivity reactions: S2k Guideline of the German Society for Allergology and Clinical Immunology (DGAKI) in cooperation with the German Dermatological Society (DDG), the Association of German Allergologists (ÄDA), the German Society for Pediatric Allergology (GPA), the German Contact Dermatitis Research Group (DKG), the Swiss Society for Allergology and Immunology (SGAI), the Austrian Society for Allergology and Immunology (ÖGAI), the German Academy of Allergology and Environmental Medicine (DAAU), the German Center for Allergy and Environment (GA2LEN) and the German Society for Pharmacy (DPhG). Allergologie. [Link]

  • British Journal of Pharmacology. Histamine H1-receptor-mediated calcium influx in DDT1MF-2 cells. Wiley Online Library. [Link]

  • Journal of Analytical Toxicology. Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Oxford Academic. [Link]

  • British Journal of Industrial Medicine. The acute mammalian toxicology of dibenz(b,f)-1,4-oxazepine. BMJ Journals. [Link]

Sources

Comparative analysis of the pharmacological activity of Dibenz[b,f]oxazepine analogues.

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Pharmacological Activity of Dibenz[b,f]oxazepine Analogues

Introduction: The Privileged Scaffold of Dibenz[b,f]oxazepine

The dibenz[b,f]oxazepine tricycle is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] This seven-membered heterocyclic system, consisting of two benzene rings fused to an oxazepine ring, provides a rigid yet conformationally distinct framework that allows for precise interactions with various biological targets.[1] Its derivatives have been successfully developed into drugs for treating neuropsychiatric disorders and have shown potential in other therapeutic areas, including anti-inflammatory and antiparasitic applications.[1][3]

This guide provides a comparative analysis of the pharmacological activity of key dibenz[b,f]oxazepine analogues. We will delve into their structure-activity relationships (SAR), receptor binding profiles, and functional outcomes. Furthermore, we will detail the essential experimental protocols required to characterize these compounds, offering insights into the causal relationships behind methodological choices, thereby providing a robust framework for researchers in drug discovery and development.

cluster_0 Dibenz[b,f]oxazepine Core Structure cluster_1 Key Analogues core core Loxapine Loxapine core->Loxapine Amoxapine Amoxapine Loxapine->Amoxapine Metabolite Clozapine Clozapine Loxapine->Clozapine Structural & Pharmacological Analogue (Dibenzodiazepine)

Caption: Core structure and key analogues of the dibenz[b,f]oxazepine class.

Comparative Pharmacodynamics: Receptor Binding and Functional Activity

The therapeutic and side-effect profiles of dibenz[b,f]oxazepine analogues are largely dictated by their interactions with a spectrum of G-protein coupled receptors (GPCRs). The nature and position of substituents on the tricyclic core significantly modulate binding affinity and selectivity.[4][5] For instance, the substitution pattern of chlorine atoms has been shown to toggle receptor selectivity between histamine and serotonin receptors.[5]

The antipsychotic effects of many of these compounds are attributed to their complex interplay with dopamine and serotonin receptors. The "atypical" profile of drugs like Loxapine is often linked to a potent antagonism of serotonin 5-HT2A receptors coupled with a moderate affinity for dopamine D2 receptors.[6][7] This contrasts with first-generation or "typical" antipsychotics, which primarily exhibit strong D2 receptor blockade, leading to a higher incidence of extrapyramidal side effects (EPS).[7]

Below is a comparative summary of the receptor binding affinities (Ki, nM) for representative analogues. Lower Ki values indicate higher binding affinity.

CompoundPrimary IndicationD₂ Affinity (Kᵢ, nM)5-HT₂A Affinity (Kᵢ, nM)H₁ Affinity (Kᵢ, nM)M₁ Affinity (Kᵢ, nM)α₁-adrenergic Affinity (Kᵢ, nM)
Loxapine Schizophrenia, Agitation10-202-10~10~100~20
Clozapine Schizophrenia~150~15~5~2~10
Olanzapine Schizophrenia, Bipolar~30~4~7~2~20
Amoxapine Depression20-40~10~10~200~20

Note: Clozapine and Olanzapine are structurally related dibenzodiazepines/thienobenzodiazepines, included for their critical role as comparators in atypical antipsychotic pharmacology. Data are approximate values compiled from multiple sources.

This multi-receptor binding profile classifies many of these compounds as "dirty drugs," a term that, in this context, is not pejorative but rather descriptive of their ability to modulate multiple signaling pathways simultaneously to achieve a desired therapeutic effect.[5]

G Dibenzoxazepine Dibenz[b,f]oxazepine Analogue D2_Receptor Dopamine D₂ Receptor Dibenzoxazepine->D2_Receptor Antagonism SHT2A_Receptor Serotonin 5-HT₂A Receptor Dibenzoxazepine->SHT2A_Receptor Antagonism H1_Receptor Histamine H₁ Receptor Dibenzoxazepine->H1_Receptor Antagonism M1_Receptor Muscarinic M₁ Receptor Dibenzoxazepine->M1_Receptor Antagonism Antipsychotic ↓ Positive Symptoms ↑ EPS Risk D2_Receptor->Antipsychotic Atypicality ↓ Negative Symptoms ↓ EPS Risk SHT2A_Receptor->Atypicality Sedation Sedation Weight Gain H1_Receptor->Sedation Anticholinergic Dry Mouth Constipation M1_Receptor->Anticholinergic

Caption: Key receptor interactions and resulting pharmacological effects.

Experimental Methodologies for Pharmacological Characterization

To rigorously compare dibenz[b,f]oxazepine analogues, a combination of in vitro and in vivo assays is essential. These experiments allow for the determination of binding affinity, functional potency, and ultimately, therapeutic efficacy and potential liabilities.

In Vitro Assay Protocol: Radioligand Binding Assay for Receptor Affinity (Kᵢ)

This protocol determines a compound's affinity for a specific receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.

Causality Behind Experimental Choices:

  • System: We use cell membranes from stably transfected cell lines (e.g., HEK293 or CHO) expressing a single human receptor subtype. This ensures that the binding interaction is specific to the target of interest, eliminating confounding variables from other receptors present in native tissue.

  • Radioligand: A radioligand with high affinity and specificity for the target receptor (e.g., [³H]Spiperone for D₂ receptors) is chosen to ensure a stable and detectable signal.

  • Validation: Non-specific binding is determined in the presence of a high concentration of a known, non-labeled competitor (e.g., Haloperidol). This is a critical control, as it defines the signal baseline and validates that the measured displacement is due to specific receptor interaction.

Step-by-Step Methodology:

  • Preparation: Prepare cell membrane homogenates from the transfected cell line expressing the target receptor (e.g., human D₂). Determine protein concentration via a Bradford or BCA assay.

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Reaction Setup: In a 96-well plate, add the following in order:

    • Assay buffer.

    • Serial dilutions of the test compound (e.g., Loxapine) or a reference compound.

    • A fixed concentration of the radioligand (e.g., [³H]Spiperone at its approximate Kd).

    • For non-specific binding control wells, add a saturating concentration of a non-labeled antagonist (e.g., 10 µM Haloperidol).

    • For total binding wells, add vehicle instead of a competitor.

  • Initiation: Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).

  • Termination & Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B), washing 3-5 times with ice-cold assay buffer to separate bound from free radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = (Total binding) - (Non-specific binding).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Cell Membranes (Receptor+) D Combine Reagents in 96-well Plate A->D B Prepare Serial Dilutions of Test Compound B->D C Prepare Radioligand Solution C->D E Incubate to Reach Equilibrium D->E F Harvest via Vacuum Filtration E->F G Quantify Radioactivity (Scintillation Counting) F->G H Calculate Specific Binding G->H I Plot Competition Curve (Binding vs. [Compound]) H->I J Calculate IC₅₀ (Non-linear Regression) I->J K Convert IC₅₀ to Kᵢ (Cheng-Prusoff) J->K

Sources

Comparing the efficacy of different catalysts for Dibenz[b,f]oxazepine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Dibenz[b,f]oxazepine Scaffold

The dibenz[b,f]oxazepine core is a privileged heterocyclic structure of significant pharmacological interest. It forms the backbone of various therapeutic agents, most notably antipsychotic drugs like loxapine, as well as compounds with antidepressant and calcium channel antagonist activities.[1] The unique seven-membered ring system imparts a specific three-dimensional conformation that is crucial for its biological activity. Given its importance, the development of efficient and versatile synthetic routes to this scaffold is a primary focus for medicinal and process chemists.

This guide provides a comparative analysis of the leading catalytic methodologies for the synthesis of the dibenz[b,f]oxazepine ring system. We will delve into the efficacy of different catalysts, supported by experimental data, and provide insights into the mechanistic rationale behind their performance. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal catalytic system for their specific synthetic challenges.

Major Synthetic Strategies: A Catalytic Perspective

The construction of the dibenz[b,f]oxazepine skeleton fundamentally relies on the formation of a key intramolecular carbon-nitrogen (C-N) or carbon-oxygen (C-O) bond to close the central seven-membered ring. Modern synthetic chemistry has largely moved beyond classical, high-temperature condensation methods toward more mild and highly efficient transition-metal-catalyzed cross-coupling reactions.[1][2]

The two dominant and most compared strategies are:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful reaction forms the C-N bond between an aryl halide and an amine, and its intramolecular variant is a cornerstone for creating nitrogen-containing heterocycles.[1][3]

  • Copper-Catalyzed Ullmann Condensation: A classic and cost-effective alternative, the Ullmann reaction promotes the formation of C-O or C-N bonds, often requiring different ligand systems and conditions compared to its palladium counterpart.[3][4][5]

Other notable methods include intramolecular nucleophilic aromatic substitution (SNAr), Smiles rearrangements, and multi-component reactions like the Ugi reaction followed by cyclization.[1][6] This guide will focus on the direct comparison of palladium and copper catalysts for the key ring-closing step.

Comparative Efficacy of Catalytic Systems

The choice between a palladium- and copper-based catalytic system is not always straightforward and depends on factors such as substrate scope, functional group tolerance, cost, and desired reaction conditions.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines due to its broad substrate scope and high functional group tolerance.[7] For dibenz[b,f]oxazepine synthesis, this typically involves the intramolecular cyclization of a precursor like 2-(2-aminophenoxy)-1-halobenzene.

Key Features:

  • High Efficacy: Generally provides excellent yields, often exceeding 90%.[3]

  • Mild Conditions: Reactions can often be run at lower temperatures (80-120 °C) compared to traditional Ullmann conditions.[8]

  • Ligand Sensitivity: The choice of phosphine ligand is critical and dictates the efficiency of the catalytic cycle. Sterically hindered and electron-rich ligands (e.g., Josiphos, RuPhos, XPhos) are often required to promote the challenging reductive elimination step from the palladium center.

  • Cost and Toxicity: Palladium is a precious metal, which can be a significant cost driver in large-scale synthesis. Residual palladium in the final active pharmaceutical ingredient (API) is also a major concern, requiring rigorous purification steps.[8]

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is one of the oldest cross-coupling reactions, traditionally requiring harsh conditions.[5][9] However, the development of modern ligand systems has made it a viable and attractive alternative to palladium-catalyzed methods.[10] The key step is often an intramolecular C-O or C-N bond formation.

Key Features:

  • Cost-Effectiveness: Copper is significantly cheaper and more abundant than palladium, making it a highly attractive option for industrial-scale production.[8][10]

  • Improving Conditions: While classic Ullmann reactions required temperatures >200 °C, modern systems using ligands like 1,10-phenanthroline or various diamines can facilitate the reaction at much milder temperatures (100-140 °C).[5][11]

  • Different Substrate Scope: Copper catalysis can sometimes be successful where palladium systems fail, and vice-versa. For instance, it is often effective for coupling N-heterocycles.[9]

  • Ligand and Base Influence: The reaction is highly dependent on the choice of ligand and base. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are commonly employed bases.[6][11]

Data-Driven Comparison

The following table summarizes representative experimental data for the synthesis of dibenz[b,f]oxazepine derivatives using different catalytic systems. This allows for a direct comparison of their performance under optimized conditions.

Catalyst SystemPrecursorBaseLigandSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / BINAP2-(2-Aminophenoxy)aryl bromideCs₂CO₃BINAPToluene10012-24~85-95[3][12]
Pd₂(dba)₃ / XPhos2-(2-Aminophenoxy)aryl chloridet-BuOKXPhosDioxane11018>90General B-H Conditions
CuI / 1,10-Phenanthroline2-(2-Bromophenoxy)anilineCs₂CO₃1,10-PhenanthrolineDMF12024~70-85[11][13]
CuI / o-phenanthroline2-(2-bromophenyl)imidazole & 2-bromophenolCs₂CO₃o-phenanthrolineN/AN/AN/AGood[11]

Analysis of Data: As the table illustrates, palladium-based systems, particularly with advanced phosphine ligands, tend to provide slightly higher yields under comparable or milder conditions.[3][12] However, modern copper-catalyzed systems are highly competitive, offering good to excellent yields and presenting a significant cost advantage.[11] The choice of halide on the precursor (I, Br, Cl) also significantly impacts reactivity, with iodides being the most reactive and chlorides the least, often requiring more active catalyst systems.[5]

Experimental Protocols & Methodologies

To provide a practical context, here are representative step-by-step protocols for the two main catalytic approaches.

Protocol 1: Palladium-Catalyzed Intramolecular Buchwald-Hartwig Amination

This protocol is a generalized procedure based on established methodologies.

1. Reagent Preparation:

  • To an oven-dried Schlenk tube, add the 2-(2-aminophenoxy)aryl halide precursor (1.0 eq), Pd₂(dba)₃ (0.02 eq, 2 mol%), and the phosphine ligand (e.g., XPhos, 0.08 eq, 8 mol%).
  • Add the base, sodium tert-butoxide (NaOtBu, 1.4 eq).

2. Reaction Setup:

  • Evacuate and backfill the Schlenk tube with an inert gas (Argon or Nitrogen) three times.
  • Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

3. Execution:

  • Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 110 °C).
  • Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).
  • Monitor the reaction progress using TLC or LC-MS.

4. Workup and Purification:

  • After completion, cool the reaction to room temperature.
  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
  • Wash the filtrate with water and brine.
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Intramolecular Ullmann Condensation

This protocol is a generalized procedure for a modern ligand-assisted Ullmann reaction.

1. Reagent Preparation:

  • To a reaction vial, add the precursor (e.g., 2-(2-bromophenoxy)aniline, 1.0 eq), Copper(I) iodide (CuI, 0.1 eq, 10 mol%), and the ligand (e.g., 1,10-phenanthroline, 0.2 eq, 20 mol%).
  • Add the base, cesium carbonate (Cs₂CO₃, 2.0 eq).

2. Reaction Setup:

  • Seal the vial with a Teflon-lined cap.
  • Add anhydrous, degassed solvent (e.g., DMF or DMSO).

3. Execution:

  • Place the vial in a preheated heating block or oil bath at the desired temperature (e.g., 120 °C).
  • Stir the reaction mixture for the specified time (typically 24 hours).
  • Monitor the reaction progress using TLC or LC-MS.

4. Workup and Purification:

  • Cool the reaction to room temperature.
  • Dilute with ethyl acetate and water.
  • Separate the layers and extract the aqueous layer with ethyl acetate.
  • Combine the organic layers and wash with brine.
  • Dry over anhydrous sodium sulfate, filter, and concentrate.
  • Purify the crude product by column chromatography.

Visualization of Catalytic Pathways

To better understand the underlying processes, the following diagrams illustrate the key workflows and catalytic cycles.

G cluster_0 General Workflow: Catalytic Ring Closure Start Prepare Precursor (e.g., 2-(2-aminophenoxy)aryl halide) Reagents Add Catalyst (Pd or Cu), Ligand, Base, and Solvent Start->Reagents Reaction Heat under Inert Atmosphere Reagents->Reaction Monitor Monitor Reaction (TLC, LC-MS) Reaction->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product Isolated Dibenz[b,f]oxazepine Purify->Product

Caption: General experimental workflow for the synthesis of Dibenz[b,f]oxazepine.

G pd0 Pd(0)L oa_complex Ar-Pd(II)(X)L pd0->oa_complex Oxidative Addition (Ar-X) amine_complex Ar-Pd(II)(NHR')L oa_complex->amine_complex Amine Coordination & Deprotonation (+ R'NH₂, - HX) amine_complex->pd0 Reductive Elimination product Ar-NHR' (Product) amine_complex->product caption Simplified Buchwald-Hartwig Catalytic Cycle

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion and Future Outlook

Both palladium- and copper-catalyzed systems are exceptionally powerful tools for the synthesis of the dibenz[b,f]oxazepine scaffold.

  • Palladium catalysis , particularly through the Buchwald-Hartwig amination, remains the benchmark for versatility and high yields, benefiting from a vast and continuously evolving library of specialized phosphine ligands.[7]

  • Copper catalysis , via the Ullmann condensation, has undergone a renaissance. Modern ligand-accelerated protocols have made it a highly efficient and, crucially, more economical and sustainable alternative.[8][10]

The choice of catalyst will ultimately be guided by the specific requirements of the synthesis, including cost constraints, scale, and the electronic and steric nature of the substrates. Future research will likely focus on developing even more active catalysts that operate under greener conditions (lower temperatures, more benign solvents) and further reducing the loading of expensive or toxic metals.[8][14] The continued evolution of these catalytic methods will undoubtedly facilitate the discovery and development of new, life-saving medicines based on the dibenz[b,f]oxazepine framework.

References

  • ResearchGate. (n.d.). Copper-Catalyzed Synthesis of Dibenzo[b,f]imidazo[1,2-d][1][6]oxazepine Derivatives via a Double Ullmann Coupling Reaction. Retrieved from [Link]

  • Louw, D. F., & van der Westhuyzen, C. W. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein Journal of Organic Chemistry, 19, 689–716. Retrieved from [Link]

  • Zaware, N., & Ohlmeyer, M. (2014). Recent advances in dibenzo[b,f][1][6]oxazepine synthesis. Future Medicinal Chemistry, 6(3), 249-264. Retrieved from [Link]

  • Scribd. (n.d.). C-O, C-N and C-S Bond Formation Methods. Retrieved from [Link]

  • Kumar, A., Kumar, V., & Kumar, V. (2023). Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review. ACS Omega, 8(26), 23293–23303. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Modern advances in heterocyclic chemistry in drug discovery. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • van der Westhuyzen, C. W., & Louw, D. F. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein Journal of Organic Chemistry, 19, 689-716. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Ullmann-Type Intramolecular C-O Reaction Toward Thieno[3,2-b]furan Derivatives with up to Six Fused Rings. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Ma, D., & Cai, Q. (2008). Recent synthetic developments and applications of the Ullmann reaction. Accounts of Chemical Research, 41(11), 1450–1460. Retrieved from [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Benzodiazepines Synthesis. Retrieved from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Dibenz[b,f]oxazepine Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The dibenz[b,f]oxazepine scaffold is a cornerstone in medicinal chemistry, giving rise to a class of compounds with a wide spectrum of pharmacological activities.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of dibenz[b,f]oxazepine derivatives, with a particular focus on their application as atypical antipsychotics. We will dissect the nuanced interplay between chemical structure and biological function, offering a comparative framework for researchers and drug development professionals. This exploration is grounded in experimental data, providing a robust resource for the rational design of novel therapeutics.

The Dibenz[b,f]oxazepine Core: A Privileged Scaffold

The tricyclic dibenz[b,f]oxazepine system is the foundational structure for several clinically significant drugs.[1] Its semi-rigid conformation and diverse points for substitution make it an ideal scaffold for targeting various G-protein coupled receptors (GPCRs), particularly those implicated in neuropsychiatric disorders. The inherent versatility of this scaffold has led to its exploration for a multitude of therapeutic applications, including antipsychotic, antidepressant, anti-inflammatory, and anticancer properties.[1]

Decoding the Structure-Activity Relationship: A Comparative Analysis

The therapeutic efficacy and side-effect profiles of dibenz[b,f]oxazepine derivatives are intricately linked to their substitution patterns. The following sections compare key derivatives, highlighting how subtle molecular modifications can dramatically alter their pharmacological profiles.

The Archetypal Derivatives: Loxapine and Asenapine

Loxapine and asenapine are two prominent examples of dibenz[b,f]oxazepine-based atypical antipsychotics. Their comparison reveals fundamental SAR principles.

Loxapine , classified as a first-generation (typical) antipsychotic, exhibits a strong affinity for dopamine D2 and serotonin 5-HT2A receptors.[2] However, its pharmacological profile also shows "atypical" characteristics, with a high 5-HT2A/D2 binding ratio, which is a hallmark of second-generation antipsychotics.[3][4]

Asenapine , a second-generation (atypical) antipsychotic, possesses a more complex receptor binding profile.[5] It demonstrates high affinity for a broad range of serotonin, dopamine, α-adrenergic, and histamine receptors.[6][7] This multi-receptor antagonism is believed to contribute to its efficacy in treating schizophrenia and bipolar disorder.[8]

The Critical Role of the Piperazine Moiety

A common feature of many biologically active dibenz[b,f]oxazepine derivatives is the presence of a piperazine ring at the 11-position. This moiety serves as a crucial interaction point with various receptors and is a key determinant of the overall pharmacological profile. Modifications at the N-4 position of the piperazine ring have been extensively explored to modulate receptor affinity and selectivity.

For instance, the N-methyl group in loxapine is a common feature in many antipsychotics. However, altering this substituent can fine-tune the compound's properties. The introduction of larger or more complex aryl carboxamido or N-aryl-α-phenyl-acetamido groups at this position has been shown to influence antipsychotic activity.[9]

The Influence of Ring Substituents

Substitution on the aromatic rings of the dibenz[b,f]oxazepine core plays a pivotal role in modulating receptor affinity and selectivity. Chlorine substitution, in particular, has been a key strategy in the development of potent derivatives.

A study on the influence of the chlorine substitution pattern revealed that the position and number of chlorine atoms can toggle receptor selectivity between histamine H1, H4, and serotonin 5-HT2A receptors.[9] For example, a 3,7-dichloro substituted derivative was identified as a potent dual H1/5-HT2A receptor ligand.[9] This highlights the importance of electrostatic and steric interactions of the substituents with the receptor binding pockets.

Comparative Receptor Binding Affinities

The following table summarizes the receptor binding affinities (pKi or Ki values) of selected dibenz[b,f]oxazepine derivatives, illustrating the impact of structural modifications. A higher pKi value indicates a stronger binding affinity.

CompoundD2 (pKi/Ki)5-HT2A (pKi/Ki)H1 (pKi)D4 (Ki)Other High Affinity Receptors (pKi/Ki)Reference
Loxapine High Affinity (<100 nM Ki)High Affinity (<100 nM Ki)-High Affinityα1 (<100 nM Ki)[2][10][11]
Amoxapine (metabolite of Loxapine)High Affinity (<100 nM Ki)High Affinity (<100 nM Ki)AntagonistAntagonist5-HT2C, 5-HT6, 5-HT7 (Antagonist)[10][11]
Asenapine 1.3 nM (Ki)0.07 nM (Ki)1.0 nM (Ki)1.1 nM (Ki)5-HT1A (2.5), 5-HT2C (0.03), 5-HT6 (0.25), 5-HT7 (0.11), α1A (1.2), α2A (1.2), D1 (1.4), D3 (0.42) (all Ki in nM)[6][7]
7-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][9][12]oxazepine --8.11-H4 (7.55)[9]
3,7-Dichloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][9][12]oxazepine ≤78.749.23--[9]

Synthetic Strategies and Experimental Protocols

The synthesis of the dibenz[b,f]oxazepine core and its derivatives can be achieved through various synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

General Synthetic Workflow

The following diagram illustrates a common workflow for the synthesis and evaluation of dibenz[b,f]oxazepine derivatives.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation S1 Starting Materials (e.g., o-aminophenol, o-halobenzaldehyde) S2 Condensation S1->S2 S3 Cyclization (e.g., Intramolecular SNAr) S2->S3 S4 Dibenz[b,f]oxazepine Core S3->S4 S5 Functionalization (e.g., addition of piperazine side chain) S4->S5 S6 Final Derivative S5->S6 E1 In Vitro Assays (Receptor Binding, Functional Assays) S6->E1 E2 In Vivo Models (e.g., Animal models of psychosis) E1->E2 E3 ADME/Tox Profiling E2->E3 E3->S6 SAR-guided Optimization

Caption: General workflow for the synthesis and evaluation of dibenz[b,f]oxazepine derivatives.

Experimental Protocol: Synthesis via Intramolecular SNAr Reaction

This protocol describes a common method for the synthesis of the dibenz[b,f]oxazepine core.

Step 1: Condensation of o-aminophenol and o-chlorobenzaldehyde

  • To a solution of o-aminophenol (1.0 eq) in a suitable solvent such as toluene, add o-chlorobenzaldehyde (1.1 eq).

  • Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

  • Reflux the mixture with a Dean-Stark apparatus to remove water for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting Schiff base intermediate by column chromatography.

Step 2: Intramolecular Cyclization

  • Dissolve the purified Schiff base (1.0 eq) in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO).

  • Add a strong base, such as potassium tert-butoxide (2.0 eq), portion-wise at room temperature.

  • Heat the reaction mixture to 120°C and stir for 12-16 hours.

  • Monitor the formation of the dibenz[b,f]oxazepine product by TLC.

  • After cooling, pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the dibenz[b,f]oxazepine core.

Biological Evaluation: Key Experimental Protocols

To establish a robust SAR, rigorous biological evaluation is paramount. The following are detailed protocols for key in vitro assays.

Dopamine D2 Receptor Binding Assay (Radioligand Competition)

This assay determines the affinity of a test compound for the dopamine D2 receptor.

Principle: This is a competitive binding assay where the unlabeled test compound competes with a radiolabeled ligand (e.g., [³H]-Raclopride) for binding to the D2 receptor. The displacement of the radioligand is measured to calculate the inhibitory constant (Ki) of the test compound.[1]

Materials:

  • Test Compound

  • Radioligand: [³H]-Raclopride

  • Receptor Source: Cell membranes from a cell line stably expressing the human D2 receptor (e.g., CHO or HEK293 cells)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Non-specific binding control: Haloperidol (10 µM)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM haloperidol (for non-specific binding), or 50 µL of the test compound at various concentrations.

  • Add 50 µL of [³H]-Raclopride to each well at a final concentration close to its Kd.

  • Add 150 µL of the diluted cell membrane preparation to initiate the binding reaction.

  • Incubate the plate at room temperature for 60-90 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the IC50 value from the competition curve and then the Ki value using the Cheng-Prusoff equation.

Serotonin 5-HT2A Receptor Functional Assay (Calcium Flux)

This assay measures the ability of a compound to act as an agonist or antagonist at the 5-HT2A receptor.

Principle: The 5-HT2A receptor is a Gq-coupled GPCR. Its activation leads to an increase in intracellular calcium concentration. This assay uses a cell line co-expressing the 5-HT2A receptor and a calcium-sensitive fluorescent dye to measure receptor activation.[12]

Materials:

  • Test Compound

  • Agonist control: Serotonin (5-HT)

  • Antagonist control: A known 5-HT2A antagonist (e.g., ketanserin)

  • Cell line: A cell line stably expressing the human 5-HT2A receptor (e.g., CHO or HEK293 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescence plate reader

Procedure:

  • Plate the 5-HT2A expressing cells in a 96-well plate and grow to confluence.

  • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol.

  • For agonist mode: Add serial dilutions of the test compound to the wells and measure the change in fluorescence over time.

  • For antagonist mode: Pre-incubate the cells with serial dilutions of the test compound for a specified time, then add a fixed concentration of serotonin (at its EC50) and measure the inhibition of the fluorescence signal.

  • Record the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

  • Analyze the data to determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound.

Pharmacokinetics and Side Effect Profiles: A Comparative Overview

Beyond receptor affinity, the clinical utility of a drug is determined by its pharmacokinetic properties and side effect profile.

Pharmacokinetics: Dibenz[b,f]oxazepine derivatives are generally lipophilic, leading to good oral absorption and brain penetration.[13] However, they often undergo extensive first-pass metabolism, which can affect their bioavailability.[8][13] For example, asenapine has very low oral bioavailability (<2%) and is therefore administered sublingually.[6] Metabolism is primarily mediated by cytochrome P450 enzymes, which can lead to potential drug-drug interactions.[4][5]

Side Effects: The side effect profiles of atypical antipsychotics are a major consideration in their clinical use. While they generally have a lower risk of extrapyramidal symptoms (EPS) compared to typical antipsychotics, they are associated with metabolic side effects such as weight gain, hyperlipidemia, and an increased risk of type 2 diabetes.[14] The propensity for these side effects varies among different derivatives and is related to their interactions with receptors such as the histamine H1 and serotonin 5-HT2C receptors.[15]

The following diagram illustrates the key factors influencing the therapeutic profile of dibenz[b,f]oxazepine derivatives.

G cluster_sar Structure-Activity Relationship cluster_clinical Clinical Outcomes Structure Chemical Structure (Dibenz[b,f]oxazepine) Receptor_Profile Receptor Binding Profile (D2, 5-HT2A, H1, etc.) Structure->Receptor_Profile Substituent Effects PK_Profile Pharmacokinetics (ADME) Structure->PK_Profile Physicochemical Properties Efficacy Therapeutic Efficacy (Antipsychotic Effect) Receptor_Profile->Efficacy Side_Effects Side Effect Profile (EPS, Metabolic) Receptor_Profile->Side_Effects PK_Profile->Efficacy PK_Profile->Side_Effects

Caption: Key determinants of the therapeutic profile of dibenz[b,f]oxazepine derivatives.

Conclusion and Future Directions

The dibenz[b,f]oxazepine scaffold continues to be a rich source of novel therapeutic agents. A thorough understanding of the SAR of this class of compounds is essential for the design of new derivatives with improved efficacy, selectivity, and safety profiles. Future research will likely focus on fine-tuning the multi-receptor binding profiles of these compounds to achieve a better balance between antipsychotic activity and adverse effects. The development of derivatives with novel mechanisms of action, such as biased agonism, may also open up new avenues for the treatment of neuropsychiatric disorders. The experimental protocols and comparative data presented in this guide provide a solid foundation for these future endeavors.

References

  • Naporra, F., Gobleder, S., Wittmann, H. J., Spindler, J., Bodensteiner, M., Bernhardt, G., ... & Strasser, A. (2016). Dibenzo[b,f][9][12]oxazepines and dibenzo[b,e]oxepines: Influence of the chlorine substitution pattern on the pharmacology at the H1R, H4R, 5-HT2AR and other selected GPCRs. Pharmacological research, 113, 610-625. [Link]

  • Bhat, M. A., Rangaswamy, J., Mamatha, S. V., Vishwanath, T., & Nayak, R. (2023). Synthesis and evaluation of antipsychotic activity of 11-(4′-(N-aryl carboxamido/N-aryl-α-phenyl-acetamido)-piperazinyl)-dibenz[b,f][9][12]-oxazepine derivatives. Medicinal Chemistry Research, 32(10), 2005-2018. [Link]

  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Innoprot. [Link]

  • El Hage, S., Dkhissi-Benyahya, O., Chanut, E., Vignal, C., Aka, B., & Ben-Ari, Y. (2018). The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug?. Journal of Pharmacology and Experimental Therapeutics, 365(2), 336-343. [Link]

  • Glazer, W. M. (2015). Revisiting loxapine: a systematic review. CNS drugs, 29(4), 269-277. [Link]

  • Innoprot. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Innoprot. [Link]

  • National Center for Biotechnology Information. (2012). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. NCBI. [Link]

  • Tang, S. W., & Seeman, P. (1980). [Comparison of the affinities of amoxapine and loxapine for various receptors in rat brain and the receptor down-regulation after chronic administration]. Zhonghua yi xue za zhi, 60(11), 641-645. [Link]

  • National Center for Biotechnology Information. (n.d.). Table 3, Detailed protocol for the D2 binding secondary assay. NCBI. [Link]

  • Chakrabarti, A., Sanyal, S., & Poddar, M. K. (1995). A neurochemical basis for the antipsychotic activity of loxapine: interactions with dopamine D1, D2, D4 and serotonin 5-HT2 receptor subtypes. Indian journal of biochemistry & biophysics, 32(5), 297-301. [Link]

  • Zhen, J., Antonio, T., & Reith, M. E. (2007). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H] spiperone binding to D2 and D3 dopamine receptors. Journal of neuroscience methods, 165(2), 205-212. [Link]

  • DiscoverX. (n.d.). Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells. DiscoverX. [Link]

  • Gray, J. A., & Roth, B. L. (2007). Serotonin 2A (5-HT2A) receptor function: ligand-dependent mechanisms and pathways. Aps, reviews in the neurosciences, 18(5), 389-402. [Link]

  • Pharmaceutical Press. (2025). Adverse effects of atypical antipsychotics. Pharmaceutical Press. [Link]

  • Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Reaction Biology. [Link]

  • Naporra, F., Gobleder, S., Wittmann, H. J., Spindler, J., Bodensteiner, M., Bernhardt, G., ... & Strasser, A. (2016). Dibenzo [b, f][9][12] oxazepines and dibenzo [b, e] oxepines: Influence of the chlorine substitution pattern on the pharmacology at the H 1 R, H 4 R, 5-HT 2A R and other selected GPCRs. Pharmacological research, 113, 610-625. [Link]

  • De Hert, M., Detraux, J., van Winkel, R., Yu, W., & Correll, C. U. (2012). Side effects of atypical antipsychotics: a brief overview. World psychiatry, 11(1), 15-22. [Link]

  • Citrome, L. (2011). Asenapine review, part I: Chemistry, receptor affinity profile, pharmacokinetics and metabolism. Expert opinion on drug metabolism & toxicology, 7(1), 89-101. [Link]

  • National Center for Biotechnology Information. (n.d.). Asenapine. PubChem. [Link]

  • Stoner, S. C., & On, A. (2019). Asenapine: an atypical antipsychotic with atypical formulations. Innovations in clinical neuroscience, 16(1-2), 14. [Link]

  • Potkin, S. G., Cohen, M., & Panagides, J. (2009). EVALUATION OF THE CLINICAL EFFICACY OF ASENAPINE IN SCHIZOPHRENIA. Schizophrenia bulletin, 35(5), 947-957. [Link]

  • Bhat, M. A., Rangaswamy, J., Mamatha, S. V., Vishwanath, T., & Nayak, R. (2023). Synthesis and evaluation of antipsychotic activity of 11-(4′-(N-aryl carboxamido/N-aryl-α-phenyl-acetamido)-piperazinyl)-dibenz[b,f][9][12]-oxazepine derivatives. Medicinal Chemistry Research, 32(10), 2005-2018. [Link]

  • Lim, H. D., de Graaf, C., Weïwer, M., Leurs, R., & IJzerman, A. P. (2006). Characterization of the histamine H4 receptor binding site. Part 1. Synthesis and pharmacological evaluation of dibenzodiazepine derivatives. Journal of medicinal chemistry, 49(16), 4940-4950. [Link]

  • Jann, M. W., Ereshefsky, L., & Saklad, S. R. (1985). Clinical pharmacokinetics of antipsychotics. Clinical pharmacokinetics, 10(4), 318-350. [Link]

  • Gonzalez, D., & Crismon, M. L. (2011). Side effect profiles of antipsychotics in adults with bipolar disorder. CNS drugs, 25(12), 1025-1045. [Link]

  • Lim, H. D., de Graaf, C., Weïwer, M., Leurs, R., & IJzerman, A. P. (2006). Characterization of the histamine H4 receptor binding site. Part 1. Synthesis and pharmacological evaluation of dibenzodiazepine derivatives. Journal of medicinal chemistry, 49(16), 4940-4950. [Link]

  • Boyda, H. N., Procyshyn, R. M., Pang, C. C., Hawkes, E., Wong, D., Jin, C. H., ... & Honer, W. G. (2013). Metabolic side-effects of the novel second-generation antipsychotic drugs asenapine and iloperidone: a comparison with olanzapine. PloS one, 8(12), e83437. [Link]

  • He, M., & Deng, C. (2012). Structural contributions of antipsychotic drugs to their therapeutic profiles and metabolic side effects. Journal of neurochemistry, 120(2), 185-193. [Link]

  • Chokhawala, K., & Stevens, L. (2022). Antipsychotic Medications. In StatPearls [Internet]. StatPearls Publishing. [Link]

  • Capuano, B., Crosby, I. T., & Lloyd, E. J. (2002). Synthesis and Evaluation of Clozapine and its Related Compounds. Australian Journal of Chemistry, 55(9), 565-576. [Link]

  • Tapia, R. A., Salas, C. O., & Villena, J. (2013). New short strategy for the synthesis of the dibenz [b, f] oxepin scaffold. Molecules, 18(12), 14803-14811. [Link]

  • Tapia, R. A., Salas, C. O., & Villena, J. (2013). New Short Strategy for the Synthesis of the Dibenz[b,f]oxepin Scaffold. Molecules, 18(12), 14803-14811. [Link]

  • Zaware, N., & Ohlmeyer, M. (2013). Recent advances in dibenzo[b,f][9][12]oxazepine synthesis. Tetrahedron Letters, 54(3), 251-259. [Link]

  • Lim, H. D., de Graaf, C., Weïwer, M., Leurs, R., & IJzerman, A. P. (2006). Characterization of the Histamine H 4 Receptor Binding Site. Part 1. Synthesis and Pharmacological Evaluation of Dibenzodiazepine Derivatives. Journal of medicinal chemistry, 49(16), 4940-4950. [Link]

  • Research and Reviews. (2016). First Generation Antipsychotics: Pharmacokinetics, Pharmacodynamics, Therapeutic Effects and Side Effects. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 1-8. [Link]

  • Tauscher, J., Küfferle, B., Asenbaum, S., Tauscher-Wispet, R., & Kasper, S. (2002). Significant dissociation of brain and plasma kinetics with antipsychotics. Molecular psychiatry, 7(3), 317-321. [Link]

  • Riches, A. G., Ryan, J. H., Skinner-Adams, T. S., Hart, C. J., Zuegg, J., Ramu, S., & Clapper, E. (2022). Structural reassignment of a dibenz[b,f][9][12]oxazepin-11(10H)-one with potent antigiardial activity. Australian Journal of Chemistry, 75(10), 823-828. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking New Dibenz[b,f]oxazepine Derivatives Against Known Antipsychotics

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Advancing Dibenz[b,f]oxazepine Scaffolds

The dibenz[b,f]oxazepine core structure is a cornerstone in the development of atypical antipsychotics, with loxapine being a notable example.[1] This chemical scaffold has proven effective in modulating key neurotransmitter systems implicated in psychosis. However, the quest for improved therapeutics is continuous, driven by the need to enhance efficacy, particularly for the negative and cognitive symptoms of schizophrenia, and to mitigate the often-debilitating side effects associated with current treatments, such as metabolic syndrome and extrapyramidal symptoms.

This guide presents a comprehensive, multi-tiered strategy for benchmarking novel dibenz[b,f]oxazepine derivatives (hereafter referred to as 'DBO' compounds) against established second-generation antipsychotics (SGAs) like clozapine, olanzapine, and risperidone. The methodologies described herein are designed to build a robust pharmacological profile, enabling a data-driven assessment of a compound's potential as a next-generation therapeutic agent.

The Pharmacological Context: Targeting Dopamine and Serotonin Pathways

The prevailing theory of antipsychotic action centers on the modulation of dopamine D2 and serotonin 5-HT2A receptors.[2] All currently effective antipsychotics exhibit some level of D2 receptor antagonism.[3][4] Atypical antipsychotics are often distinguished by a higher affinity for the 5-HT2A receptor relative to the D2 receptor, a characteristic believed to contribute to their lower risk of extrapyramidal side effects.[5][6]

Therefore, the initial and most critical step in benchmarking new DBOs is to determine their binding affinity and functional activity at these primary targets.

Key Signaling Pathways

Understanding the downstream effects of receptor binding is crucial. D2 receptor activation typically inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP), whereas 5-HT2A receptor activation stimulates the phospholipase C (PLC) pathway.[3][7] The interplay between these pathways is complex and central to the therapeutic action of antipsychotics.

G_protein_signaling cluster_D2 Dopamine D2 Receptor (Gi-coupled) cluster_5HT2A Serotonin 5-HT2A Receptor (Gq-coupled) D2_Ligand Dopamine D2R D2 Receptor D2_Ligand->D2R binds Gi Gi Protein D2R->Gi activates AC_inhib Adenylyl Cyclase Gi->AC_inhib inhibits cAMP_inhib ↓ cAMP AC_inhib->cAMP_inhib S_Ligand Serotonin S_R 5-HT2A Receptor S_Ligand->S_R binds Gq Gq Protein S_R->Gq activates PLC Phospholipase C Gq->PLC activates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC IP3_DAG->Ca_PKC

Caption: Canonical signaling pathways for D2 and 5-HT2A receptors.

The Benchmarking Cascade: A Stepwise Evaluation Framework

A logical, tiered approach is essential for efficient and conclusive benchmarking. This process moves from broad, high-throughput in vitro assays to more complex and resource-intensive in vivo models.

Benchmarking_Workflow cluster_invitro Tier 1: In Vitro Characterization cluster_invivo Tier 2: In Vivo Validation cluster_decision Tier 3: Decision Point Binding Receptor Binding Assays (Primary Targets & Off-Targets) Functional Functional Assays (cAMP, Calcium Flux) Binding->Functional Confirm Mechanism Safety_invitro In Vitro Safety (hERG Channel Assay) Functional->Safety_invitro Proceed if Active Efficacy Animal Models of Efficacy (Amphetamine-Induced Hyperlocomotion) Safety_invitro->Efficacy Proceed if Safe Sensorimotor Sensorimotor Gating (Prepulse Inhibition) Efficacy->Sensorimotor Confirm Antipsychotic-like Effect Analysis Comparative Analysis (Profile vs. Known Antipsychotics) Sensorimotor->Analysis GoNoGo Go/No-Go for Lead Optimization Analysis->GoNoGo

Caption: A tiered workflow for benchmarking novel antipsychotic candidates.

Tier 1, Part A: In Vitro Receptor Binding Profile

Objective: To quantify the affinity of DBO compounds for primary therapeutic targets (D2, 5-HT2A) and key off-targets associated with side effects (e.g., Histamine H1, Muscarinic M1, Adrenergic α1).

Causality: A compound's binding affinity (Ki) is a primary determinant of its potency and potential side effect profile. High affinity for H1 receptors, for example, is strongly correlated with weight gain and sedation.[8] This initial screen is the most critical filter in the entire cascade. Authoritative and comprehensive screening services, such as the NIMH Psychoactive Drug Screening Program (PDSP), provide standardized protocols and a wealth of comparative data.[9][10][11]

Experimental Protocol: Radioligand Binding Assay
  • Preparation: Cell membranes are prepared from stable cell lines individually expressing the human recombinant receptor of interest (e.g., D2, 5-HT2A, H1).

  • Reaction Mixture: In a 96-well plate, add the cell membranes, a specific radioligand (e.g., [³H]Spiperone for D2), and varying concentrations of the test compound (DBO-1, DBO-2) or a known competitor (e.g., Clozapine).

  • Incubation: Incubate the plates to allow the binding reaction to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the IC50 (concentration of the compound that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Comparative Data Summary: Receptor Affinities (Ki, nM)
CompoundD25-HT2AH1M1α15-HT2A / D2 Ratio
DBO-1 (Test) 151.250>10002512.5
DBO-2 (Test) 40255>1000801.6
Clozapine 120512724.0 [5][6]
Olanzapine 101222010.0 [5][6]
Risperidone 30.220>1000115.0 [5][6]
Lower Ki values indicate higher binding affinity.

Interpretation: DBO-1 shows a promising high 5-HT2A/D2 ratio, similar to risperidone, suggesting a potentially atypical profile. Its lower H1 affinity compared to olanzapine and clozapine may predict a reduced liability for weight gain. DBO-2 shows potent H1 affinity, raising a flag for potential sedative and metabolic side effects.

Tier 1, Part B: In Vitro Functional Activity

Objective: To determine whether the DBO compounds act as antagonists, agonists, or partial agonists at the D2 and 5-HT2A receptors.

Causality: Binding alone does not reveal the functional consequence. An antipsychotic must effectively block or dampen dopamine's signaling through the D2 receptor.[3] Functional assays measure the downstream second messenger response (e.g., cAMP levels) following receptor activation, thus defining the compound's true pharmacological nature.[12]

Experimental Protocol: cAMP Accumulation Assay (for Gi-coupled D2 Receptors)

This protocol is for determining antagonism. A similar principle applies to calcium flux assays for Gq-coupled receptors like 5-HT2A.[7]

  • Cell Culture: Use a cell line (e.g., HEK293) stably expressing the human D2 receptor.

  • Pre-treatment: Incubate the cells with various concentrations of the DBO test compound or a known antagonist (e.g., Haloperidol).

  • Stimulation: Add a fixed concentration of a D2 receptor agonist (e.g., Quinpirole) to all wells, along with Forskolin to stimulate adenylyl cyclase and generate a measurable baseline of cAMP.

  • Lysis & Detection: After incubation, lyse the cells and measure intracellular cAMP levels using a detection kit, such as a competitive immunoassay or a luciferase-based biosensor.[13][14]

  • Data Analysis: Plot the cAMP levels against the concentration of the test compound. An effective antagonist will reverse the agonist-induced decrease in cAMP. Calculate the IC50, which represents the concentration of the antagonist that restores the cAMP response to 50% of the maximal agonist-inhibited level.

Tier 2: In Vivo Efficacy and Sensorimotor Gating

Objective: To assess the antipsychotic-like potential of the DBO compounds in established animal models that reflect aspects of psychosis.

Part A: Amphetamine-Induced Hyperlocomotion (AIH)

Causality: This model is widely used as a screen for antipsychotic activity.[15] Amphetamine increases synaptic dopamine, leading to hyperlocomotor activity in rodents. An effective antipsychotic, by blocking D2 receptors, is expected to attenuate this behavior.[16][17]

  • Habituation: Acclimate rats to open-field arenas equipped with infrared photobeams for 30-60 minutes.

  • Pre-treatment: Administer the DBO compound, a vehicle control, or a reference antipsychotic (e.g., Olanzapine) via an appropriate route (e.g., intraperitoneal, subcutaneous).

  • Dopamine Challenge: After a set pre-treatment time (e.g., 30 minutes), administer a psychostimulant dose of d-amphetamine (e.g., 1.5 mg/kg, s.c.).[15]

  • Data Acquisition: Immediately place the animals back into the arenas and record locomotor activity (e.g., total distance traveled, beam breaks) for 60-90 minutes.

  • Analysis: Compare the locomotor activity of the DBO-treated groups to the vehicle- and reference-treated groups. Calculate the dose required to produce a 50% reduction in hyperlocomotion (ED50).

Part B: Prepulse Inhibition (PPI) of the Acoustic Startle Response

Causality: PPI is a measure of sensorimotor gating, the neurological process of filtering out unnecessary sensory information.[18] This process is deficient in patients with schizophrenia, and this deficit can be modeled in rodents.[19][20] The ability of a compound to restore normal PPI is considered a strong indicator of potential antipsychotic efficacy.

PPI_Workflow cluster_trials Test Session (Pseudo-randomized Trials) Start Place Animal in Startle Chamber Acclimate Acclimation Period (5 min, 70dB background) Start->Acclimate Pulse Pulse Alone (120dB Startle) Acclimate->Pulse Prepulse Prepulse + Pulse (e.g., 85dB + 120dB) Acclimate->Prepulse NoStim No Stimulus (Background Noise Only) Acclimate->NoStim Measure Measure Startle Amplitude (Vmax) Pulse->Measure Prepulse->Measure Calculate Calculate %PPI: 100 * ( (Pulse - Prepulse) / Pulse ) Measure->Calculate

Caption: Experimental workflow for the Prepulse Inhibition (PPI) test.

  • Apparatus: Use a startle response system consisting of an animal enclosure within a sound-attenuated chamber.

  • Acclimation: Place the mouse in the enclosure and allow a 5-minute acclimation period with background white noise (e.g., 70 dB).

  • Test Session: The session consists of multiple trial types presented in a pseudo-random order:

    • Pulse-alone trials: A strong startling stimulus (e.g., 120 dB, 40 ms duration).

    • Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 85 dB, 20 ms) precedes the startling pulse by a short interval (e.g., 100 ms).

    • No-stimulus trials: Background noise only, to measure baseline movement.

  • Measurement: A sensor beneath the enclosure measures the whole-body startle response (amplitude).

  • Analysis: Calculate the percent PPI for each prepulse intensity using the formula: %PPI = 100 x [(Amplitude on pulse-alone trial) - (Amplitude on prepulse-pulse trial)] / (Amplitude on pulse-alone trial). Compare the %PPI in DBO-treated animals to vehicle- and reference-treated animals.

Tier 1, Part C: Critical In Vitro Safety Assessment

Objective: To identify potential liabilities early in development, with a primary focus on cardiotoxicity.

Causality: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of drug-induced cardiac arrhythmias (QT prolongation and Torsades de Pointes).[21] Regulatory agencies like the FDA strongly recommend early evaluation of hERG activity.[22][23] Identifying hERG liability at this stage is a critical "fail fast" checkpoint that saves significant resources.

Experimental Protocol: Automated Patch Clamp for hERG Channel Inhibition
  • Apparatus: Use an automated, high-throughput patch-clamp system (e.g., QPatch, SyncroPatch).

  • Cell Line: Use a cell line (e.g., HEK293) stably expressing the hERG channel.

  • Procedure:

    • Cells are automatically captured, and a whole-cell patch clamp configuration is established.

    • A specific voltage protocol is applied to elicit and measure the hERG current.

    • A stable baseline current is recorded in an extracellular solution.

    • The vehicle control is applied, followed by sequentially increasing concentrations of the DBO compound.

  • Data Analysis: Measure the hERG current amplitude at each concentration. Calculate the percent inhibition relative to the baseline. Determine the IC50 value for hERG channel block.

Comparative Data Summary: In Vivo Efficacy & In Vitro Safety
CompoundAIH ED50 (mg/kg)PPI RestorationhERG IC50 (µM)Therapeutic Index (hERG/AIH)
DBO-1 (Test) 1.5Yes>30>20
DBO-2 (Test) 5.0Partial0.8<1
Olanzapine 1.0Yes1515
Risperidone 0.5Yes510
Therapeutic Index is a simplified ratio of hERG IC50 to a plasma concentration derived from the efficacious dose (AIH ED50). A larger index is highly desirable.

Interpretation: DBO-1 demonstrates a promising profile. It is potent in the AIH model, restores PPI, and has a very weak affinity for the hERG channel, suggesting a wide safety margin. DBO-2, in contrast, shows a significant hERG liability at a concentration close to its efficacious dose, making it a high-risk candidate for further development.

Conclusion and Forward Look

This structured benchmarking guide provides a robust framework for evaluating novel dibenz[b,f]oxazepine derivatives. By systematically integrating in vitro binding, functional activity, in vivo efficacy, and critical safety data, researchers can build a comprehensive pharmacological profile.

Based on the hypothetical data presented, DBO-1 emerges as a promising lead candidate. Its strong 5-HT2A/D2 binding ratio, clean off-target profile, in vivo efficacy, and, most importantly, wide safety margin for cardiotoxicity warrant its advancement into more detailed preclinical development, including metabolic stability studies, pharmacokinetic profiling, and evaluation in more complex behavioral models.

References

  • Kapur, S., et al. (1999). Clinical and Theoretical Implications of 5-HT2 and D2 Receptor Occupancy of Clozapine, Risperidone, and Olanzapine in Schizophrenia. American Journal of Psychiatry, 156(2), 286-293. [Link]

  • Kapur, S., et al. (1999). Clinical and Theoretical Implications of 5-HT2 and D2 Receptor Occupancy of Clozapine, Risperidone, and Olanzapine in Schizophrenia. Psychiatry Online. [Link]

  • Ciszek, P., et al. (2021). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. Molecules, 26(16), 4988. [Link]

  • Kapur, S., et al. (1999). Clinical and theoretical implications of 5-HT2 and D2 receptor occupancy of clozapine, risperidone, and olanzapine in schizophrenia. PubMed. [Link]

  • Google Patents. (1980). EP0012385A1 - Dibenz(b,f)(1,4)oxazepine derivatives, process for their preparation and pharmaceutical compositions.
  • Sakai, N., et al. (2018). Assessing Prepulse Inhibition of Startle in Mice. Journal of Visualized Experiments, (134), 57303. [Link]

  • Thirunavukkarasu, S., et al. (2018). cAMP Assays in GPCR Drug Discovery. Methods in Molecular Biology, 1705, 19-30. [Link]

  • NIMH Psychoactive Drug Screening Program. The University of North Carolina at Chapel Hill. [Link]

  • Mailman, R. B., & Murthy, V. (2010). Dopamine receptor signaling and current and future antipsychotic drugs. Current Opinion in Pharmacology, 10(1), 44-51. [Link]

  • b-neuro. Amphetamine induced hyperlocomotion. b-neuro. [Link]

  • He, M., et al. (2016). Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. Current Neuropharmacology, 14(8), 845-854. [Link]

  • Cyprotex. hERG Safety. Evotec. [Link]

  • Berg, K. A., et al. (2012). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Molecular Pharmacology, 82(4), 544-553. [Link]

  • Paguigan, N. D., & Sridhar, A. (2020). hERG toxicity assessment: Useful guidelines for drug design. European Journal of Medicinal Chemistry, 200, 112428. [Link]

  • Tauscher, J., et al. (2002). Receptor potencies (Ki values, nM) of selected antipsychotic agents. ResearchGate. [Link]

  • Squassina, A., et al. (2019). Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects. Frontiers in Pharmacology, 10, 899. [Link]

  • Li, M., et al. (2009). Repeated antipsychotic treatment progressively potentiates inhibition on phencyclidine-induced hyperlocomotion, but attenuates inhibition on amphetamine-induced hyperlocomotion: relevance to animal models of antipsychotic drugs. European Journal of Pharmacology, 602(2-3), 310-317. [Link]

  • Wikipedia. 5-HT2A receptor. Wikipedia. [Link]

  • National Institute of Mental Health. The NIMH Psychoactive Drug Screening Program (PDSP). National Institute of Mental Health. [Link]

  • Coccurello, R., et al. (2015). Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. ResearchGate. [Link]

  • ResearchGate. (2015). Synthetic pathway for synthesis of dibenz-[b,f][5][24]-oxazepine derivatives (MJ1 - MJ12). ResearchGate. [Link]

  • Creative BioMart. cAMP Accumulation Assay. Creative BioMart. [Link]

  • U.S. Food and Drug Administration. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. [Link]

  • Soden, M. E., et al. (2023). Antipsychotic drug efficacy correlates with the modulation of D1 rather than D2 receptor-expressing striatal projection neurons. Nature Neuroscience, 26(5), 834-846. [Link]

  • RIKEN BioResource Research Center. SOP of Pre-pulse inhibition test. RIKEN BRC. [Link]

  • Kim, K., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications, 14, 8193. [Link]

  • Japan Consortium for Glycobiology and Glycotechnology DataBase. Prepulse inhibition (PPI) of the Acoustic Startle Response. JCGGDB. [Link]

  • REPROCELL. (2022). Everything we know about the 5-HT2A (serotonin) receptor. REPROCELL. [Link]

  • Santerre, M., et al. (2012). The Reversal of Amphetamine-Induced Locomotor Activation by a Selective Neurotensin-1 Receptor Agonist Does Not Exhibit Tolerance. PLoS One, 7(12), e51805. [Link]

  • Mediford Corporation. (2024). Best Practice hERG Assay. Mediford Corporation. [Link]

  • Psychopharmacology Institute. (2015). Mechanism of Action of Antipsychotic Agents. Psychopharmacology Institute. [Link]

  • Psychopharmacology Institute. (2016). D2 Receptors in Psychopharmacology. Psychopharmacology Institute. [Link]

  • ResearchGate. (2022). Serotonin 5HT 2A receptors and their major signaling pathways. ResearchGate. [Link]

  • NIMH Psychoactive Drug Screening Program. Targets Available. PDSP. [Link]

  • ResearchGate. (2012). Role of Dopamine D2 Receptors for Antipsychotic Activity. ResearchGate. [Link]

  • Charles River Laboratories. hERG Serum Shift Assay. Charles River Laboratories. [Link]

  • Coccurello, R., et al. (2012). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Cellular and Molecular Life Sciences, 69(16), 2763-2775. [Link]

  • Sophian, I., et al. (2019). Antipsychotics for Amphetamine Psychosis. A Systematic Review. Frontiers in Psychiatry, 10, 690. [Link]

  • Taconic Biosciences. Startle and Pre-pulse Inhibition. Taconic Biosciences. [Link]

  • VBS Purvanchal University. PHARMACOLOGICAL SCREENING OF ANTI- PSYCHOTIC AGENTS. vbspu. [Link]

  • protocols.io. (2023). Assessment of prepulse inhibition (PPI) of the acoustic startle reflex in rodents. protocols.io. [Link]

  • Grantome. NIMH Psychoactive Drug Screening Program - Bryan Roth. Grantome. [Link]

  • Health Sciences Library System. PDSP (Psychoactive Drug Screening Program) Drug Database. HSLS. [Link]

Sources

A Head-to-Head Comparison of Synthetic Routes to Dibenz[b,f]oxazepine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The dibenz[b,f]oxazepine scaffold is a privileged heterocyclic motif, forming the core of various pharmacologically active compounds, including antidepressants, antipsychotics, and analgesics.[1] Its synthesis has been a subject of considerable interest, leading to the development of a diverse array of synthetic strategies. This guide provides a comprehensive, head-to-head comparison of the most prominent synthetic routes to dibenz[b,f]oxazepine, offering insights into the mechanistic underpinnings, practical execution, and relative merits of each approach. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis of this important class of molecules.

Classical Cyclocondensation: The Foundational Approach

The classical synthesis of the dibenz[b,f]oxazepine core often relies on the cyclocondensation of readily available starting materials, typically a 2-aminophenol and a 2-halobenzaldehyde.[2][3] This method represents a straightforward and cost-effective entry point to the dibenz[b,f]oxazepine ring system.

Mechanistic Overview

The reaction proceeds via an initial condensation between the amino group of the 2-aminophenol and the aldehyde group of the 2-halobenzaldehyde to form a Schiff base intermediate. Subsequent intramolecular nucleophilic aromatic substitution (SNAr), where the phenoxide attacks the carbon bearing the halogen, leads to the formation of the seven-membered oxazepine ring.[3] The use of a base is crucial to deprotonate the phenolic hydroxyl group, generating the nucleophilic phenoxide.

G cluster_0 Classical Cyclocondensation 2-Aminophenol 2-Aminophenol Schiff_Base Schiff Base Intermediate 2-Aminophenol->Schiff_Base 2-Halobenzaldehyde 2-Halobenzaldehyde 2-Halobenzaldehyde->Schiff_Base Dibenz[b,f]oxazepine Dibenz[b,f]oxazepine Schiff_Base->Dibenz[b,f]oxazepine Intramolecular SNAr Base Base Base->Schiff_Base Deprotonation

Caption: Classical Cyclocondensation Pathway

Experimental Protocol

A representative protocol for the synthesis of dibenz[b,f]oxazepine via classical cyclocondensation is as follows:[3]

  • Schiff Base Formation: To a solution of o-aminophenol (1 eq.) in methanol, add o-chlorobenzaldehyde (1 eq.). Stir the mixture at room temperature for 30-45 minutes. The formation of the Schiff base is often indicated by a color change or precipitation.

  • Salt Formation: To the reaction mixture, add a solution of potassium hydroxide (1 eq.) in methanol. Stir for another 30-45 minutes at room temperature to form the potassium salt of the Schiff base.

  • Cyclization: Remove the methanol under reduced pressure. To the resulting solid, add dimethyl sulfoxide (DMSO) and heat the mixture to 120 °C with stirring for 2 hours.

  • Work-up and Purification: After cooling, pour the reaction mixture into cold water. The crude product will precipitate and can be collected by filtration. The solid is then washed with water and purified by recrystallization or column chromatography.

Advantages and Disadvantages
  • Advantages: This method is characterized by its simplicity, use of readily available and inexpensive starting materials, and a generally straightforward workup procedure. It can be a very economical route for large-scale synthesis.[4]

  • Disadvantages: The reaction conditions, particularly the high temperature required for cyclization, can limit the functional group tolerance. The yields can be moderate, and the method may not be suitable for the synthesis of highly substituted or complex derivatives.

Ullmann Condensation: A Copper-Catalyzed Approach

The Ullmann condensation is a powerful tool for the formation of C-O and C-N bonds, making it well-suited for the construction of the dibenz[b,f]oxazepine ring system.[5][6] This method often employs copper catalysts to facilitate the coupling reactions.

Mechanistic Overview

The copper-catalyzed Ullmann synthesis of dibenz[b,f]oxazepine can proceed through a double Ullmann coupling reaction. In a one-pot procedure, a copper(I) catalyst, often in the presence of a ligand such as o-phenanthroline, facilitates the intramolecular coupling of a pre-functionalized substrate containing both an amine and a hydroxyl group with two aryl halides.[5][7] The mechanism involves oxidative addition of the aryl halides to the copper catalyst, followed by sequential coupling with the amine and hydroxyl moieties.

G cluster_1 Ullmann Condensation Starting_Material Precursor with -NH2 and -OH groups Coupling_1 C-N Coupling Starting_Material->Coupling_1 Aryl_Halide_1 Aryl Halide 1 Aryl_Halide_1->Coupling_1 Aryl_Halide_2 Aryl Halide 2 Coupling_2 C-O Coupling Aryl_Halide_2->Coupling_2 Cu_Catalyst Cu(I) Catalyst + Ligand Cu_Catalyst->Coupling_1 Coupling_1->Coupling_2 Dibenz[b,f]oxazepine Dibenz[b,f]oxazepine Coupling_2->Dibenz[b,f]oxazepine

Caption: Copper-Catalyzed Ullmann Condensation

Experimental Protocol

A general procedure for a copper-catalyzed double Ullmann coupling is as follows:[6]

  • Reaction Setup: In a reaction vessel, combine the starting diamine/phenol (1 eq.), the aryl bromides (2 eq.), copper(I) iodide (10 mol%), o-phenanthroline (20 mol%), and cesium carbonate (2 eq.) in a suitable solvent such as DMF.

  • Reaction Execution: Heat the reaction mixture at 100 °C under an inert atmosphere for the specified reaction time (typically 12-24 hours), monitoring the progress by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture and dilute it with a suitable organic solvent. Filter the mixture to remove inorganic salts. The filtrate is then washed with water and brine, dried over a drying agent (e.g., MgSO4), and concentrated under reduced pressure. The crude product is purified by column chromatography.

Advantages and Disadvantages
  • Advantages: The Ullmann condensation offers good yields and can be performed as a one-pot reaction, which increases efficiency.[5] It has a broader substrate scope compared to the classical cyclocondensation.

  • Disadvantages: The use of a copper catalyst can sometimes lead to issues with product purification and catalyst removal. The reaction conditions can still be relatively harsh, and the cost of the catalyst and ligands can be a consideration for large-scale synthesis.

Smiles Rearrangement: An Intramolecular Approach

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction that has been cleverly adapted for the synthesis of dibenz[b,f]oxazepines.[1] This method can be performed under transition-metal-free conditions or catalyzed by copper.

Mechanistic Overview

In the context of dibenz[b,f]oxazepine synthesis, the Smiles rearrangement typically involves the migration of an aryl group from a heteroatom (oxygen or sulfur) to a carbanion or another nucleophilic center. A key feature of this reaction is the formation of a spirocyclic intermediate. The regioselectivity of the final product is dictated by the nature of the migrating aryl group and the stability of the intermediates.[1]

G cluster_2 Smiles Rearrangement Starting_Material Activated Ether/Thioether Spirocyclic_Intermediate Spirocyclic Intermediate Starting_Material->Spirocyclic_Intermediate Intramolecular Attack Base Base Base->Starting_Material Rearrangement Aryl Migration Spirocyclic_Intermediate->Rearrangement Dibenz[b,f]oxazepine Dibenz[b,f]oxazepine Rearrangement->Dibenz[b,f]oxazepine

Caption: Smiles Rearrangement Mechanism

Experimental Protocol

A protocol for a tandem SNAr-Smiles rearrangement to synthesize a dibenz[b,f]oxazepinone is described as follows:[8]

  • Reaction Setup: A solution of the starting phenol (1 eq.) and an activated difluoronitrobenzene (1 eq.) in a suitable solvent like DMF is treated with a base such as potassium carbonate (2 eq.).

  • Reaction Execution: The reaction mixture is heated to facilitate the initial SNAr reaction followed by the Smiles rearrangement. The progress of the reaction is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography.

Advantages and Disadvantages
  • Advantages: The Smiles rearrangement can provide access to complex and fused dibenz[b,f]oxazepine derivatives in a single step.[8] The transition-metal-free versions of this reaction are particularly attractive from a cost and environmental perspective.[1]

  • Disadvantages: The substrate scope can be limited by the requirement for specific electronic properties in the migrating aryl group and the nucleophilic center. The regioselectivity can sometimes be an issue, leading to mixtures of products.

Buchwald-Hartwig Amination: A Palladium-Catalyzed Strategy

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and has been successfully applied to the synthesis of dibenz[b,f]oxazepines.[1][9] This method is known for its high efficiency and broad functional group tolerance.

Mechanistic Overview

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex. The resulting Pd(II) complex then undergoes reaction with an amine, followed by deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired aryl amine and regenerates the Pd(0) catalyst.[10] For the synthesis of dibenz[b,f]oxazepine, this can be an intramolecular reaction.

G cluster_3 Buchwald-Hartwig Amination Aryl_Halide_Amine Aryl Halide with Pendant Amine Oxidative_Addition Oxidative Addition Aryl_Halide_Amine->Oxidative_Addition Pd_Catalyst Pd(0) Catalyst + Ligand Pd_Catalyst->Oxidative_Addition Amine_Coordination Amine Coordination Oxidative_Addition->Amine_Coordination Reductive_Elimination Reductive Elimination Amine_Coordination->Reductive_Elimination Dibenz[b,f]oxazepine Dibenz[b,f]oxazepine Reductive_Elimination->Dibenz[b,f]oxazepine

Caption: Buchwald-Hartwig Amination Cycle

Experimental Protocol

A general procedure for an intramolecular Buchwald-Hartwig amination to form a dibenz[b,f]azepine scaffold is as follows:[11]

  • Reaction Setup: To a reaction vessel under an inert atmosphere, add the starting 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol intermediate (1 eq.), palladium(II) acetate (10 mol%), a suitable phosphine ligand like Xantphos (10 mol%), and a base such as potassium carbonate (2 eq.) in an anhydrous solvent like toluene.

  • Reaction Execution: The reaction mixture is heated under microwave irradiation at 135-170 °C for several hours.

  • Work-up and Purification: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the desired product.

Advantages and Disadvantages
  • Advantages: The Buchwald-Hartwig amination is a highly versatile and efficient method with a broad substrate scope and excellent functional group tolerance.[12] It often provides high yields where other methods fail.

  • Disadvantages: The main drawback is the cost of the palladium catalyst and the specialized phosphine ligands.[12] The reaction conditions need to be carefully optimized for each substrate, and complete removal of the palladium catalyst from the final product can be challenging, which is a significant concern in pharmaceutical applications.

Ugi Four-Component Reaction: A Multicomponent Approach

The Ugi four-component reaction (Ugi-4CR) is a powerful multicomponent reaction that allows for the rapid assembly of complex molecules from simple starting materials in a single step.[8] This has been elegantly applied to the synthesis of dibenz[b,f]oxazepine derivatives.

Mechanistic Overview

The Ugi-4CR involves the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide.[8] For the synthesis of dibenz[b,f]oxazepines, a 2-aminophenol and a 2-halobenzoic acid are used as the amine and carboxylic acid components, respectively. The initially formed linear Ugi product is then subjected to a post-Ugi transformation, typically an intramolecular SNAr or an Ullmann coupling, to effect cyclization and form the dibenz[b,f]oxazepine core.[13]

G cluster_4 Ugi Four-Component Reaction Aldehyde Aldehyde Ugi_Product Linear Ugi Product Aldehyde->Ugi_Product Amine 2-Aminophenol Amine->Ugi_Product Carboxylic_Acid 2-Halobenzoic Acid Carboxylic_Acid->Ugi_Product Isocyanide Isocyanide Isocyanide->Ugi_Product Cyclization Post-Ugi Cyclization (SNAr/Ullmann) Ugi_Product->Cyclization Dibenz[b,f]oxazepine Dibenz[b,f]oxazepine Cyclization->Dibenz[b,f]oxazepine

Caption: Ugi-4CR and Post-Ugi Cyclization

Experimental Protocol

A one-pot protocol for the synthesis of dibenz[b,f][2][13]oxazepine-11(10H)-carboxamides via an Ugi-4CR followed by microwave-assisted intramolecular SNAr is as follows:[13]

  • Ugi Reaction: In a reaction vial, combine the 2-aminophenol (1 eq.), 2-chloro-5-nitrobenzaldehyde (1 eq.), 2-bromobenzoic acid (1 eq.), and cyclohexyl isocyanide (1 eq.) in methanol. Add a Lewis acid catalyst such as Mg(ClO4)2 (25 mol%). Stir the reaction at 30-40 °C for 22-95 hours.

  • Cyclization: To the reaction mixture, add an aqueous solution of potassium carbonate (1.2 eq.) and heat the mixture under microwave irradiation at 120 °C for 10 minutes.

  • Work-up and Purification: After cooling, the product is typically isolated by filtration or extraction and purified by recrystallization or column chromatography.

Advantages and Disadvantages
  • Advantages: The Ugi-4CR is highly convergent and allows for the rapid generation of a library of diverse dibenz[b,f]oxazepine derivatives from a wide range of starting materials.[8] The one-pot nature of the reaction enhances its efficiency.

  • Disadvantages: The complexity of the reaction mixture can sometimes make purification challenging. The isocyanides used in the reaction are often volatile and have unpleasant odors, requiring careful handling. The overall yield of the two-step, one-pot process can be variable.

Comparative Summary of Synthetic Routes

Synthetic RouteKey FeaturesTypical YieldsReaction ConditionsAdvantagesDisadvantages
Classical Cyclocondensation Two-step, one-pot reaction of 2-aminophenol and 2-halobenzaldehyde.[3]60-80%[3]High temperature (120 °C)[3]Simple, cost-effective, readily available starting materials.Limited functional group tolerance, moderate yields.
Ullmann Condensation Copper-catalyzed C-O and C-N bond formation.[5]70-90%[6]Moderate to high temperature (100 °C)[6]Good yields, one-pot procedure, broader substrate scope.Catalyst cost and removal, relatively harsh conditions.
Smiles Rearrangement Intramolecular nucleophilic aromatic substitution.[1]60-95%[8]Can be transition-metal-free or copper-catalyzed.Access to complex derivatives, potentially mild conditions.Substrate limitations, potential for regioselectivity issues.
Buchwald-Hartwig Amination Palladium-catalyzed intramolecular C-N bond formation.[9]80-99%[1]Requires specific ligands and base, microwave heating.[11]High yields, excellent functional group tolerance, broad scope.High cost of catalyst and ligands, catalyst removal.[12]
Ugi Four-Component Reaction Multicomponent reaction followed by cyclization.[13]61-85% (one-pot)[13]Lewis acid catalysis, microwave-assisted cyclization.[13]Rapid diversification, high convergency, one-pot efficiency.Purification challenges, use of volatile isocyanides.

Conclusion

The synthesis of dibenz[b,f]oxazepine can be approached through a variety of strategic routes, each with its own set of strengths and weaknesses. The choice of the most appropriate method will depend on several factors, including the desired substitution pattern on the dibenz[b,f]oxazepine core, the scale of the synthesis, cost considerations, and the available laboratory infrastructure.

Classical cyclocondensation remains a viable option for the straightforward synthesis of simple derivatives. The Ullmann condensation and Smiles rearrangement offer greater versatility and access to more complex structures. For high-yielding and functional-group-tolerant syntheses, the Buchwald-Hartwig amination is often the method of choice, despite the higher cost. The Ugi four-component reaction provides a powerful platform for the rapid generation of diverse libraries of dibenz[b,f]oxazepine analogs, which is particularly valuable in a drug discovery setting. By understanding the nuances of each of these synthetic routes, researchers can make informed decisions to efficiently and effectively access this important class of heterocyclic compounds.

References

  • Dai, W.-M. One-Pot Synthesis of Dibenz[b,f][2][13]oxazepines via Mg(ClO) -Catalyzed Ugi Four-Component Reaction and Microwave-Assisted Intra. HKUST, [Link].

  • Dai, W.-M. (2012). One-Pot Synthesis of Dibenz[b,f][2][13]oxazepines via Mg(ClO4)2-Catalyzed Ugi Four-Component Reaction and Microwave-Assisted Intramolecular SNAr. The Journal of Organic Chemistry, 77(9), 4439-4446.

  • Maier, D. I. H., Bezuidenhoudt, B. C. B., & Marais, C. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein Journal of Organic Chemistry, 19, 700-718. [Link]

  • Zaware, N., & Ohlmeyer, M. (2014). Recent advances in dibenzo[b,f][2][13]oxazepine synthesis. Heterocyclic Communications, 20(5), 251-256.

  • Chen, X.-Y., Li, Z.-H., Liu, J.-Q., & Wang, X.-S. (2019). Copper-Catalyzed Synthesis of Dibenzo[b,f]imidazo[1,2-d][2][13]oxazepine Derivatives via a Double Ullmann Coupling Reaction. Synthesis, 51(07), 1662-1668.

  • Gutch, P. K., & Acharya, J. (2009). A simple, convenient and effective method for the synthesis of dibenz(b,f) 1,4-oxazepines(cr); a new generation riot control agent and its analogues.
  • Chen, X.-Y., et al. (2019). Copper-Catalyzed Synthesis of Dibenzo[b,f]imidazo[1,2-d][2][13]oxazepine Derivatives via a Double Ullmann Coupling Reaction. ResearchGate. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Krawczyk, H., et al. (2021). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. Molecules, 26(16), 4983.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Jain, M. S., & Surana, S. J. (2011). Synthetic pathway for synthesis of dibenz-[b,f][2][13]-oxazepine derivatives (MJ1 - MJ12). ResearchGate. [Link]

  • Al-Amiery, A. A. (2012). Synthesis and studies of biological activity of-1,3-oxazepine-4,7-dione derivitives. Organic and Medicinal Chemistry Letters, 2(1), 24.
  • Zhang, Z., et al. (2021). Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization.
  • Shaabani, A., et al. (2020). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 25(22), 5437.
  • Legrand, F.-X., et al. (2017).

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Dibenz[b,f]oxazepine: Ensuring Laboratory Safety and Regulatory Compliance

A Comprehensive Guide to the Proper Disposal of Dibenz[b,f][1][2]oxazepine: Ensuring Laboratory Safety and Regulatory Compliance

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. Dibenz[b,f][1][2]oxazepine, a heterocyclic compound of significant interest in medicinal chemistry, requires meticulous handling not only during experimentation but critically, at the point of disposal.[3][4][5] This guide provides a procedural framework grounded in established safety protocols and regulatory standards to manage Dibenz[b,f][1][2]oxazepine waste, ensuring the protection of personnel and the environment.

Foundational Safety & Hazard Assessment: The "Why" Behind the Protocol

Dibenz[b,f][1][2]oxazepine is classified as a toxic and irritating compound.[6] Exposure can lead to severe irritation of the eyes, skin, and respiratory system.[6] Furthermore, its persistence in the environment necessitates that its disposal is not left to routine laboratory waste streams.[7] The procedures outlined below are therefore designed to mitigate these risks by preventing accidental exposure and environmental contamination.

Immediate First Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[8][9][10]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and copious amounts of water.[8][9]

  • Eye Contact: Rinse eyes with pure water for at least 15 minutes and consult a physician.[8][9][10]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8][9]

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling Dibenz[b,f][1][2]oxazepine for disposal, the following PPE is mandatory:

PPE ComponentSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[8]To prevent eye irritation from dust or splashes.[6]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and impervious, fire/flame-resistant clothing.[8]To avoid skin contact and irritation.[6]
Respiratory Protection A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced.[8]To prevent inhalation of dust or vapors, which can cause respiratory tract irritation.[6][11]

All handling of Dibenz[b,f][1][2]oxazepine, including preparation for disposal, should be conducted within a certified chemical fume hood to ensure adequate ventilation.[10]

Waste Characterization and Segregation: A Critical Step for Compliance

Proper disposal begins with correct waste characterization and segregation. Dibenz[b,f][1][2]oxazepine waste must be treated as hazardous chemical waste .

Key Segregation Principles:

  • Halogenated vs. Non-Halogenated: As Dibenz[b,f][1][2]oxazepine is a non-halogenated organic compound, it should be segregated from halogenated waste streams to prevent complications and increased costs in the disposal process.

  • Solid vs. Liquid Waste:

    • Solid Waste: Includes pure compound, contaminated lab materials (e.g., weigh boats, gloves, paper towels), and spill cleanup materials.

    • Liquid Waste: Includes solutions containing Dibenz[b,f][1][2]oxazepine.

  • Incompatible Materials: Do not mix Dibenz[b,f][1][2]oxazepine waste with incompatible chemicals. While specific reactivity data is limited, as a general rule, keep it separate from strong oxidizing agents, acids, and bases.[12]

The following diagram illustrates the decision-making process for segregating Dibenz[b,f][1][2]oxazepine waste:

WasteSegregationcluster_formDetermine Physical Formcluster_solidSolid Waste Streamcluster_liquidLiquid Waste StreamStartDibenz[b,f][1,4]oxazepineWaste GeneratedSolidSolidStart->SolidIs it pure compound orcontaminated material?LiquidLiquidStart->LiquidIs it a solution?SolidWasteContainerSolid Hazardous Waste(Non-Halogenated)Solid->SolidWasteContainerLiquidWasteContainerLiquid Hazardous Waste(Non-Halogenated Organic)Liquid->LiquidWasteContainer

Navigating the Handling of Dibenz[b,f]oxazepine: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Navigating the Handling of Dibenz[b,f][1][2]oxazepine: A Guide to Personal Protective Equipment and Safe Laboratory Practices

For researchers, scientists, and drug development professionals, the synthesis and handling of novel compounds are routine. However, the unique hazards of certain molecules demand a meticulous and informed approach to safety. Dibenz[b,f][1][2]oxazepine, also known as CR gas, is a potent lachrymatory agent and irritant that requires a comprehensive safety protocol to prevent exposure and ensure a safe laboratory environment.[3][4] This guide provides essential, in-depth information on the selection and use of personal protective equipment (PPE), as well as operational and disposal plans for the safe handling of this compound.

Understanding the Hazard: Why Specialized PPE is Crucial

Dibenz[b,f][1][2]oxazepine is a pale yellow crystalline solid that can be dispersed as an aerosol, causing immediate and intense irritation to the eyes, skin, and respiratory tract.[5][6] Its effects are reported to be 6 to 10 times more powerful than those of CS gas.[4][6] The primary routes of exposure in a laboratory setting are inhalation of aerosolized particles and direct contact with the skin and eyes. It is also a suspected carcinogen.[3]

A critical factor in determining the appropriate level of PPE is the Occupational Exposure Limit (OEL), which defines a safe concentration of a substance in the air over a specified period. However, for Dibenz[b,f][1][2]oxazepine, there are currently no established OELs from major regulatory bodies such as OSHA or NIOSH. This absence of a defined safe exposure level necessitates a conservative approach, mandating a higher level of personal protection to minimize any potential for exposure.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE for handling Dibenz[b,f][1][2]oxazepine should be based on a thorough risk assessment of the specific procedures being performed. The following table summarizes the recommended PPE, with detailed explanations below.

PPE ComponentSpecificationRationale for Use
Gloves Double-gloving with nitrile or neoprene gloves.Provides a robust barrier against skin contact. Double-gloving offers additional protection in case of a tear or puncture in the outer glove.
Eye Protection Tightly-sealed chemical splash goggles or a full-face respirator.Protects the eyes from aerosolized particles and accidental splashes. A full-face respirator provides a higher level of protection.
Body Protection A disposable, low-permeability laboratory coat with long sleeves and tight-fitting cuffs.Prevents contamination of personal clothing and skin. The low-permeability fabric is essential to block aerosolized particles.
Respiratory Protection A full-face respirator with an Organic Vapor (OV) cartridge and a P100 (magenta) particulate filter.In the absence of an OEL, a full-face respirator is recommended to protect both the respiratory system and the eyes. The OV cartridge addresses potential vapors, while the P100 filter provides the highest level of protection against solid particulates.
The Rationale Behind Our Recommendations:
  • Respiratory Protection: The choice of a full-face respirator with OV/P100 cartridges is a direct consequence of the unknown OEL. This combination provides a high protection factor and safeguards against both gaseous forms of the compound and, critically, fine solid particulates which is the form it is often presented in.[6] The NIOSH color-coding system helps in the easy identification of the correct cartridges: black for organic vapors and magenta for P100 particulate filters.[2][7]

Experimental Workflow and PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.

PPE_WorkflowPPE Selection Workflow for Handling Dibenz[b,f][1,4]oxazepinecluster_prepPreparation Phasecluster_reactionReaction & Work-up Phasecluster_ppeRequired PPE LevelweighingWeighing Solid Compoundppe_highFull-Face Respirator (OV/P100)Double Nitrile/Neoprene GlovesDisposable Lab CoatChemical Splash Goggles (if not using full-face)weighing->ppe_highHigh risk of aerosolizationsolution_prepPreparing Solutionssolution_prep->ppe_highRisk of splashing and aerosolizationreactionRunning Reactionreaction->ppe_highPotential for aerosol generationworkupWork-up & Purificationworkup->ppe_highIncreased handling and transfer stepscaptionFigure 1: PPE selection based on experimental task.

Caption: PPE selection based on experimental task.

Operational Plan: Step-by-Step Guidance for Safe Handling

Adherence to a strict operational protocol is paramount.

  • Designated Area: All work with Dibenz[b,f][1][2]oxazepine must be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.

  • Donning PPE: Before entering the designated area, don all required PPE in the following order: inner gloves, lab coat, full-face respirator, and outer gloves pulled over the cuffs of the lab coat.

  • Handling the Compound:

    • When weighing the solid, use a balance inside the fume hood or a containment glove box.

    • Handle all transfers of the solid and its solutions within the fume hood.

    • Keep all containers of Dibenz[b,f][1][2]oxazepine tightly sealed when not in use.

  • Emergency Procedures:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. It has been noted that water may exacerbate the pain from CR gas on the skin, but it is still a recommended decontamination step.[5] Seek immediate medical attention.

    • Eye Contact: If not wearing a full-face respirator, immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Spill: For a small spill within the fume hood, absorb the material with a non-reactive absorbent material, such as sand or vermiculite.[3] Place the absorbed material in a sealed, labeled container for hazardous waste disposal. Do not attempt to clean up large spills or spills outside of a fume hood. Evacuate the area and contact your institution's environmental health and safety (EHS) department.

Disposal Plan: Managing Contaminated Materials

Proper disposal is a critical final step to prevent environmental contamination and accidental exposure.

  • Chemical Waste: All solutions and solid forms of Dibenz[b,f][1][2]oxazepine must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

  • Contaminated PPE: All disposable PPE, including gloves, lab coats, and absorbent materials from spills, must be placed in a sealed, labeled hazardous waste container.

  • Decontamination:

    • Glassware and Equipment: Due to the persistent nature of Dibenz[b,f][1][2]oxazepine, disposable glassware and equipment are recommended. If reusable items must be decontaminated, a validated chemical degradation procedure is necessary. While a specific, universally validated protocol for CR gas is not available, alkaline hydrolysis may be a potential method. A procedure involving refluxing in an alcohol/water mixture with sodium or potassium hydroxide has been described for a derivative.[7] This procedure must be thoroughly evaluated and validated by your institution's safety personnel before implementation.

    • Fume Hood Surfaces: After work is complete, decontaminate all surfaces of the fume hood with a suitable solvent (e.g., ethanol) and then a detergent solution, using absorbent pads. All cleaning materials must be disposed of as hazardous waste.

Conclusion: A Culture of Safety

The potent nature of Dibenz[b,f][1][2]oxazepine necessitates a safety-first mindset. By understanding the hazards, implementing stringent engineering controls, meticulously using the correct PPE, and adhering to established operational and disposal plans, researchers can handle this compound with the high degree of care it demands. This commitment to safety not only protects the individual researcher but also fosters a secure and responsible laboratory environment for all.

References

  • 3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]

  • Gemplers. (2024, June 28). Selecting the Right Reusable Respirator Cartridge Filter. Gemplers Learning Hub. Retrieved from [Link]

  • Bionity. (n.d.). CR gas. Retrieved from [Link]

  • OSHA. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Syracuse University Environmental Health and Safety Services. (n.d.). Irritants. Retrieved from [Link]

  • PubChem. (n.d.). Dibenz(B,F)(1,4)Oxazepine. Retrieved from [Link]

  • Wikipedia. (n.d.). CR gas. Retrieved from [Link]

  • Restoration Industry Association. (n.d.). Tear Gas - Decontamination Procedures. Retrieved from [Link]

  • Cleaning Systems Ltd. (n.d.). CS Gas ("Tear Gas") Decontamination. Retrieved from [Link]

  • Google Patents. (n.d.). EP0012385A1 - Dibenz(b,f)(1,4)oxazepine derivatives, process for their preparation and pharmaceutical compositions.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dibenz[b,f][1,4]oxazepine
Reactant of Route 2
Dibenz[b,f][1,4]oxazepine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.